Diisopropyl chlorophosphate
Description
Properties
IUPAC Name |
2-[chloro(propan-2-yloxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFGWNUUDBGEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180423 | |
| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2574-25-6 | |
| Record name | Bis(1-methylethyl) phosphorochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorochloridic acid, diisopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl Phosphorochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diisopropyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diisopropyl chlorophosphate, a key reagent in organic synthesis and pharmaceutical development. This document outlines its chemical properties, synthesis, applications, and safety protocols, presented in a format tailored for scientific and research applications.
Chemical Identification and Properties
This compound, also known as diisopropyl phosphorochloridate, is an important phosphorylating agent.[1] Its fundamental properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 2574-25-6 |
| Molecular Formula | C₆H₁₄ClO₃P |
| IUPAC Name | di(propan-2-yl) phosphorochloridate |
| Synonyms | Diisopropyl phosphorochloridate, Phosphorochloridic acid diisopropyl ester |
| InChI Key | GUFGWNUUDBGEGH-UHFFFAOYSA-N |
| SMILES String | CC(C)OP(Cl)(=O)OC(C)C |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 200.60 g/mol [2] |
| Appearance | Colorless to yellowish liquid[3] |
| Density | ~1.025 g/mL[3] |
| Boiling Point | 97-98 °C[3] |
| Refractive Index (n20/D) | 1.417 |
| Solubility | Soluble in organic solvents like alcohol and ether; insoluble in water.[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of phosphorus trichloride (B1173362) with isopropyl alcohol. A detailed experimental protocol for a related synthesis is described below, which can be adapted for this compound.
Experimental Protocol: Representative Synthesis via Phosphorylation
This protocol is based on general methods for the synthesis of organophosphates.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Isopropyl alcohol (Propan-2-ol)
-
Anhydrous base (e.g., Pyridine (B92270) or Triethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (B109758) or Diethyl ether)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Condenser
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Under an inert atmosphere (N₂ or Ar), a solution of isopropyl alcohol (2.2 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous dichloromethane is prepared in a three-necked flask cooled in an ice bath.
-
Phosphorus oxychloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred alcohol-pyridine solution via a dropping funnel. The temperature should be maintained at 0-5 °C during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of cold water or a dilute acid solution.
-
The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
Diagram of Synthesis Workflow:
Applications in Research and Drug Development
This compound is a versatile reagent primarily used as a phosphorylating agent in organic synthesis.[1][3] Its applications are crucial in the pharmaceutical industry for the synthesis of complex molecules.
-
Synthesis of Active Pharmaceutical Ingredients (APIs): It serves as a key building block in the production of various APIs.[1]
-
Enzyme Inhibitors: It is used in the creation of enzyme inhibitors, particularly those targeting serine proteases and acetylcholinesterase.[1]
-
Nucleoside Analogs: The ability to introduce phosphate (B84403) groups makes it valuable in the synthesis of nucleoside analogs, which are often used as antiviral or anticancer agents.[1]
Mechanism of Action: Cholinesterase Inhibition
While specific signaling pathway data for this compound is not extensively published, its structural similarity to other organophosphates like diisopropyl fluorophosphate (B79755) (DFP) suggests a primary mechanism of action as a cholinesterase inhibitor.[4][5] Organophosphates act as irreversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors. This results in a range of physiological effects.
Diagram of Acetylcholinesterase Inhibition:
Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H300: Fatal if swallowed[2] |
| Acute Toxicity, Dermal | H310: Fatal in contact with skin[2] |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[2] |
Handling and Storage:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[6]
-
It is hygroscopic and moisture-sensitive.[6]
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and wash the skin with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
References
- 1. nbinno.com [nbinno.com]
- 2. Diisopropyl Phosphorochloridate | C6H14ClO3P | CID 164989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Diisopropyl fluorophosphate - Wikipedia [en.wikipedia.org]
- 5. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2574-25-6 [chemicalbook.com]
Diisopropyl Chlorophosphate: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties, Synthesis, Analysis, and Applications of Diisopropyl Chlorophosphate for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound (DICP) is a reactive organophosphate compound of significant interest in chemical synthesis and as a subject of toxicological research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity, primarily as a potent inhibitor of acetylcholinesterase. Furthermore, this document outlines its application as a phosphorylating agent in the synthesis of pharmaceutical intermediates, such as nucleoside analogs.
Core Properties of this compound
This compound is a colorless to light yellow liquid with the chemical formula C₆H₁₄ClO₃P.[1] Its molecular weight is 200.60 g/mol .[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 200.60 g/mol | [2] |
| Chemical Formula | C₆H₁₄ClO₃P | [2] |
| CAS Number | 2574-25-6 | [2] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 49-53 °C at ~0.1 mmHg | [1] |
| Density | 1.136 g/cm³ | [1] |
| Refractive Index | n20/D 1.417 | [2] |
| Solubility | Soluble in organic solvents, reacts with water. | [1] |
| Stability | Moisture sensitive. | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of phosphorus trichloride (B1173362) with isopropylmagnesium chloride (a Grignard reagent) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).[1] The reaction is typically carried out at low temperatures to control its exothermicity.
Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Isopropyl chloride
-
Phosphorus trichloride (PCl₃)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Preparation of Isopropylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings. A solution of isopropyl chloride in anhydrous THF is added dropwise to the magnesium turnings to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.
-
Reaction with Phosphorus Trichloride: The flask containing the Grignard reagent is cooled to -30 °C using a dry ice/acetone bath. A solution of phosphorus trichloride in anhydrous THF is added dropwise to the cooled Grignard solution while maintaining the temperature below -25 °C. The molar ratio of isopropylmagnesium chloride to phosphorus trichloride should be approximately 2:1.
-
Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure. The fraction collected at 49-53 °C and ~0.1 mmHg corresponds to the pure product.[1]
Purification by Fractional Distillation
Due to the reactive nature of the chlorophosphate group, purification by distillation must be conducted under reduced pressure to avoid thermal decomposition.
Protocol: Fractional Distillation of this compound
Apparatus:
-
A fractional distillation setup with a Vigreux column.
-
A vacuum pump and a pressure gauge.
-
A heating mantle with a stirrer.
-
Receiving flasks cooled in an ice bath.
Procedure:
-
The crude this compound is placed in the distillation flask with a magnetic stir bar.
-
The system is evacuated to a pressure of approximately 0.1 mmHg.
-
The flask is gently heated while stirring.
-
The temperature at the head of the column is monitored closely. Any low-boiling impurities will distill first and should be collected in a separate flask.
-
The fraction distilling at 49-53 °C is collected as the purified this compound.[1]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of this compound. Due to its reactivity, derivatization may be employed to improve its chromatographic behavior, though direct analysis is also possible.
Proposed GC-MS Method:
-
Gas Chromatograph (GC) System: Agilent 6890 or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5973N or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation: Samples should be dissolved in an anhydrous organic solvent, such as hexane (B92381) or ethyl acetate, to a concentration of approximately 10-100 µg/mL.
Biological Activity and Signaling Pathway
While direct studies on the biological activity of this compound are limited, its close structural analog, diisopropyl fluorophosphate (B79755) (DFP), is a well-characterized neurotoxin that acts as an irreversible inhibitor of acetylcholinesterase (AChE).[3][4] It is highly probable that this compound exhibits a similar mechanism of action.
Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetic acid, a process that terminates the nerve signal. Organophosphates like DFP, and likely DICP, act as irreversible inhibitors of AChE by phosphorylating the serine residue in the active site of the enzyme. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[3][5]
Application in Drug Development: Synthesis of Nucleoside Analogs
This compound is a valuable reagent in organic synthesis, particularly as a phosphorylating agent.[6] This reactivity is harnessed in the development of pharmaceutical compounds, including nucleoside analogs, which are a cornerstone of antiviral and anticancer therapies.
Experimental Workflow: Phosphorylation of Nucleosides
The synthesis of nucleoside monophosphate prodrugs often involves the phosphorylation of a protected nucleoside. This compound can be used to introduce the phosphate (B84403) moiety, which is subsequently modified to generate the desired prodrug.
This workflow involves the reaction of a nucleoside, with its other reactive functional groups protected, with this compound in the presence of a base to yield a diisopropyl phosphorylated intermediate. This intermediate can then be deprotected or further modified to produce the final nucleoside monophosphate prodrug.[7]
Safety and Handling
This compound is a highly toxic and corrosive compound. It is fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[2] All handling of this chemical should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a reactive and versatile chemical with important applications in organic synthesis, particularly in the phosphorylation of molecules for drug development. Its presumed biological activity as an acetylcholinesterase inhibitor also makes it a compound of interest for toxicological studies. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with a comprehensive resource for the safe and effective use of this compound in their work. Strict adherence to safety protocols is paramount when handling this hazardous material.
References
- 1. CN1724548A - The synthetic method of diisopropyl phosphine chloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Diisopropylfluorophosphate inhibits acetylcholinesterase activity and disrupts somitogenesis in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection against diisopropylfluorophosphate in acute hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Diisopropyl Chlorophosphate: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl chlorophosphate (DICP), with the CAS number 2574-25-6, is a reactive organophosphorus compound widely utilized in organic synthesis and pharmaceutical development.[1] As a key phosphorylating agent, it enables the introduction of a diisopropyl phosphate (B84403) group onto various nucleophilic substrates, a critical step in the synthesis of numerous biologically active molecules, including enzyme inhibitors and nucleoside analogs.[1][2] Its utility is underscored by its role as an intermediate in the production of other organophosphorus compounds, such as the potent acetylcholinesterase inhibitor diisopropyl fluorophosphate (B79755) (DFP). This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its application in the development of targeted therapeutic agents.
Chemical and Physical Properties
This compound is a colorless to nearly colorless liquid characterized by its high reactivity, particularly its sensitivity to moisture.[3][4] Its physical and chemical properties are summarized in the table below, providing essential data for its safe handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄ClO₃P | [5] |
| Molecular Weight | 200.60 g/mol | [5] |
| Appearance | Clear, colorless to almost colorless liquid | [3] |
| Odor | Pungent | [4] |
| Boiling Point | 49-53 °C at ~0.1 mmHg | [3] |
| Density | ~1.135 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.417 | [3] |
| Solubility | Soluble in organic solvents (e.g., alcohol, ether); insoluble in water. | [4] |
| Stability | Moisture sensitive, hygroscopic. | [3] |
| Flash Point | 83.8 °C | [3] |
| Vapor Pressure | 0.101 mmHg at 25 °C | [3] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in public databases. The following tables provide predicted spectroscopic characteristics based on its chemical structure and data from analogous organophosphorus compounds. These predictions are valuable for compound identification and quality control.
¹H NMR Spectroscopy (Predicted)
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| (CH₃)₂CH- | Doublet | 1.3 - 1.4 | J(H,H) ≈ 6.2 Hz |
| (CH₃)₂CH- | Multiplet | 4.7 - 4.9 | J(H,H) ≈ 6.2 Hz, J(P,H) ≈ 8.5 Hz |
¹³C NMR Spectroscopy (Predicted)
| Carbon Atom | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C H₃ | 23 - 24 | J(C,P) ≈ 4-5 Hz |
| C H | 70 - 72 | J(C,P) ≈ 5-6 Hz |
³¹P NMR Spectroscopy (Predicted)
| Phosphorus Atom | Approx. Chemical Shift (δ, ppm) |
| (i-PrO)₂P (O)Cl | +3 to +7 |
Note: ³¹P NMR chemical shifts are referenced to 85% H₃PO₄. The exact shift can vary based on solvent and concentration.
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Characteristic Absorption (cm⁻¹) |
| P=O Stretch | 1280 - 1300 (strong) |
| P-O-C Stretch | 1000 - 1050 (strong) |
| C-H Stretch | 2850 - 3000 (medium-strong) |
| P-Cl Stretch | 500 - 600 (medium) |
Mass Spectrometry
Electron impact mass spectrometry of this compound results in a characteristic fragmentation pattern. The major observed fragments are listed below.
| m/z | Relative Intensity | Probable Fragment Identity |
| 117 | Top Peak | [M - C₃H₇O - Cl]⁺ |
| 143 | 2nd Highest | [M - C₃H₇O]⁺ |
| 43 | 3rd Highest | [C₃H₇]⁺ |
Reactivity and Stability
This compound is a highly reactive compound primarily used for its phosphorylating ability.
-
Hydrolysis : It is sensitive to moisture and undergoes hydrolysis to form diisopropyl phosphate and hydrochloric acid. This reactivity necessitates handling under anhydrous conditions and storage in a dry, inert atmosphere.
-
Nucleophilic Substitution : The phosphorus-chlorine bond is susceptible to nucleophilic attack. Alcohols, amines, and other nucleophiles readily displace the chloride ion, forming the corresponding phosphate esters or phosphoramidates. This is the basis of its utility as a phosphorylating agent.
-
Thermal Stability : While stable at room temperature if kept dry, it can decompose upon heating, emitting toxic fumes of hydrogen chloride and phosphorus oxides.
Experimental Protocols
Synthesis of this compound (via in situ generation)
This protocol describes the formation of this compound from phosphorus oxychloride and isopropanol (B130326), which is then immediately used in a subsequent reaction.[6]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Isopropanol (iPrOH)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Base (e.g., Pyridine or Triethylamine)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous solvent and the substrate to be phosphorylated.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of isopropanol (2.0 equivalents) and base (2.0 equivalents) in the anhydrous solvent.
-
Slowly add phosphorus oxychloride (1.0 equivalent) to the cooled reaction flask containing the substrate.
-
Add the isopropanol/base solution dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture containing the phosphorylated product can be worked up by washing with water, dilute acid, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄), filtration, and purification by column chromatography or distillation.
Caption: Synthesis of this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from a protocol for the related compound, diisopropyl fluorophosphate, and is suitable for the trace analysis of this compound in biological or environmental matrices.[2]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place the sample (e.g., 1 mL of plasma or homogenized tissue) into a 10 mL headspace vial.
-
Add a salt solution (e.g., NaCl to 30% w/v) to increase the volatility of the analyte.
-
Seal the vial and pre-incubate at 60 °C for 5 minutes.
-
Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 60 °C with agitation.
2. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250 °C for 5 minutes in splitless mode.
-
Column: Use a capillary column suitable for semi-volatile compounds, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Scan from m/z 40 to 300 for qualitative analysis or use Selected Ion Monitoring (SIM) for quantitative analysis, targeting the characteristic ions (e.g., m/z 117, 143, 43).
-
Caption: GC-MS analytical workflow.
Applications in Drug Development
This compound is a valuable reagent for introducing phosphate moieties into drug candidates, which can modulate their solubility, cell permeability, and biological activity.[2]
Synthesis of a Mitochondrial Complex Inhibitor
A notable application is the synthesis of N-(O,O-diisopropylphosphoryl)-benzyltetrahydroisoquinoline, a potent inhibitor of mitochondrial complexes I and III.[6] This compound is synthesized in a one-pot procedure where this compound is generated in situ and reacts with a benzyltetrahydroisoquinoline imine intermediate.
Caption: Phosphorylation of an imine intermediate.
Mechanism of Action: Inhibition of the Electron Transport Chain
The resulting N-phosphorylated benzyltetrahydroisoquinoline derivative acts as a powerful inhibitor of the mitochondrial electron transport chain.[6][7][8] Specifically, it targets Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinone:cytochrome c oxidoreductase). By blocking electron flow through these critical complexes, the compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This inhibition of cellular respiration leads to a decrease in energy production and can induce apoptosis, making such compounds potential candidates for anticancer therapies.[9]
Caption: Inhibition of Mitochondrial Electron Transport Chain.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of diisopropylfluorophosphate in rat plasma and brain tissue by headspace solid-phase microextraction gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diisopropyl Phosphorochloridate | 2574-25-6 | TCI AMERICA [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. Diisopropyl Phosphorochloridate | C6H14ClO3P | CID 164989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of N-diisopropyl phosphoryl benzyltetrahydroisoquinoline, a new class of mitochondrial complexes I and III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial NADH-ubiquinone oxidoreductase activity and ATP synthesis by tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of mitochondrial respiration by 1,2,3,4-tetrahydroisoquinoline-like endogenous alkaloids in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Structure of Diisopropyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl chlorophosphate is a key organophosphorus compound utilized as a precursor in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and therapeutic agents. A thorough understanding of its synthesis and structural characteristics is paramount for its effective and safe application in research and development. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols. Furthermore, it presents a detailed structural elucidation based on spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using process diagrams.
Synthesis of this compound
The synthesis of this compound can be achieved through two principal methods: the reaction of phosphorus oxychloride with isopropanol (B130326) and the chlorination of diisopropyl phosphite (B83602). Both methods are widely employed, with the choice often depending on the availability of starting materials and desired scale of production.
Method 1: Reaction of Phosphorus Oxychloride with Isopropanol
This method involves the direct reaction of phosphorus oxychloride (POCl₃) with isopropanol. The stoichiometry of the reactants is crucial to favor the formation of the desired dichloridate, which is then further reacted to yield the final product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Isopropanol
-
Pyridine (B92270) (or other suitable base)
-
Anhydrous diethyl ether (or other inert solvent)
Procedure:
-
A solution of isopropanol (2.0 equivalents) and pyridine (2.0 equivalents) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath to 0 °C.
-
Phosphorus oxychloride (1.0 equivalent) is added dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The resulting precipitate (pyridinium hydrochloride) is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude this compound is then purified by vacuum distillation.
Method 2: Chlorination of Diisopropyl Phosphite
This two-step synthesis first involves the preparation of diisopropyl phosphite from phosphorus trichloride (B1173362) (PCl₃) and isopropanol. The resulting diisopropyl phosphite is then chlorinated to yield this compound.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Isopropanol
-
Anhydrous toluene (B28343) (or other inert solvent)
Procedure:
-
A solution of isopropanol (3.0 equivalents) in anhydrous toluene is placed in a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a condenser.
-
The solution is cooled to 0 °C in an ice bath.
-
Phosphorus trichloride (1.0 equivalent) is added dropwise with vigorous stirring, keeping the temperature below 10 °C.[1]
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield crude diisopropyl phosphite.
Materials:
-
Diisopropyl phosphite
-
Chlorine (Cl₂) gas or N-chlorosuccinimide (NCS)
-
Carbon tetrachloride (or other inert solvent)
Procedure:
-
Diisopropyl phosphite is dissolved in carbon tetrachloride in a reaction vessel.
-
The solution is cooled to 0 °C.
-
A stream of dry chlorine gas is bubbled through the solution, or N-chlorosuccinimide (1.1 equivalents) is added portion-wise, while maintaining the temperature at 0-5 °C.
-
The reaction is monitored by ³¹P NMR spectroscopy until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford pure this compound.
| Synthesis Method | Key Reactants | Typical Yield (%) | Purity (%) | Reference |
| From POCl₃ | Phosphorus oxychloride, Isopropanol | 75-85 | >95 | [2] |
| From Diisopropyl Phosphite | Diisopropyl phosphite, Chlorine/NCS | 80-90 | >97 | [1] |
Table 1: Comparison of Synthetic Methods for this compound.
Structure and Spectroscopic Data
The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two isopropoxy groups.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClO₃P | [3] |
| Molecular Weight | 200.60 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 49-53 °C at 0.1 mmHg | |
| Refractive Index (n²⁰/D) | 1.417 | [3] |
| CAS Number | 2574-25-6 | [3] |
Table 2: Physical and Chemical Properties of this compound.
Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methine and methyl protons of the isopropyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~4.9 | Multiplet (septet of doublets) | 2H | -OCH- | J(H,H) ≈ 6.2, J(P,H) ≈ 8.5 |
| ~1.4 | Doublet | 12H | -CH₃ | J(H,H) ≈ 6.2 |
Table 3: ¹H NMR Spectral Data for this compound.
The methine proton (-OCH-) appears as a multiplet due to coupling with the six adjacent methyl protons and the phosphorus atom. The methyl protons (-CH₃) appear as a doublet due to coupling with the adjacent methine proton.
The ¹³C NMR spectrum shows two distinct signals for the two types of carbon atoms in the isopropyl groups.
| Chemical Shift (δ, ppm) | Assignment |
| ~73 | -OCH- |
| ~24 | -CH₃ |
Table 4: ¹³C NMR Spectral Data for this compound.
The carbon of the methine group is deshielded due to its attachment to the electronegative oxygen atom, resulting in a downfield chemical shift.
The ³¹P NMR spectrum of this compound exhibits a single resonance, characteristic of a pentavalent phosphorus atom in a phosphate-like environment.
| Chemical Shift (δ, ppm) | Reference |
| ~3-5 | 85% H₃PO₄ |
Table 5: ³¹P NMR Spectral Data for this compound.
The chemical shift is in the typical range for phosphate (B84403) esters.
The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2940 | Strong | C-H stretch (sp³) |
| 1280-1260 | Strong | P=O stretch |
| 1010-990 | Strong | P-O-C stretch |
| 600-500 | Medium | P-Cl stretch |
Table 6: Characteristic IR Absorption Bands for this compound.
The strong absorption band for the P=O stretch is a key diagnostic feature in the IR spectrum.
The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 200/202 | Low | [M]⁺ (isotopic pattern for Cl) |
| 159 | High | [M - C₃H₇]⁺ |
| 117 | Medium | [M - C₃H₇O - Cl]⁺ |
| 99 | Medium | [(i-PrO)₂P]⁺ |
Table 7: Major Fragmentation Ions in the Mass Spectrum of this compound.
The presence of the M and M+2 peaks in an approximate 3:1 ratio is indicative of a molecule containing one chlorine atom. Common fragmentation pathways include the loss of an isopropyl group and cleavage of the P-Cl bond.
Safety Information
This compound is a corrosive and toxic compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere.
Conclusion
This technical guide has provided a detailed overview of the synthesis and structural characterization of this compound. The outlined experimental protocols for its preparation via two common synthetic routes offer practical guidance for laboratory synthesis. The comprehensive spectroscopic data and their interpretation serve as a valuable reference for the structural confirmation of the compound. This information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this important chemical intermediate.
References
An In-depth Technical Guide to the Reactivity of Diisopropyl Chlorophosphate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl chlorophosphate (DICP) is a highly reactive organophosphorus compound extensively utilized as a phosphorylating agent in organic synthesis. Its utility stems from the electrophilic nature of the phosphorus atom, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, thiols, and water. It consolidates available quantitative data on reaction kinetics and yields, presents detailed experimental protocols for key reactions, and visualizes reaction mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a centralized and in-depth understanding of the chemical behavior of this compound.
Introduction
This compound, with the chemical formula C₆H₁₄ClO₃P, is a colorless liquid that serves as a versatile reagent for the introduction of a diisopropyl phosphate (B84403) moiety onto various substrate molecules. The core of its reactivity lies in the phosphorus-chlorine bond, where the chlorine atom acts as a good leaving group upon nucleophilic attack at the phosphorus center. This process, known as phosphorylation, is a fundamental transformation in both biological systems and synthetic chemistry. Understanding the kinetics and mechanisms of these reactions is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic methodologies.
The general reaction of this compound with a nucleophile (Nu) can be represented as follows:
(i-PrO)₂P(O)Cl + Nu⁻ → (i-PrO)₂P(O)Nu + Cl⁻
The rate and efficiency of this reaction are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. This guide will delve into the specifics of these factors for different classes of nucleophiles.
Reactivity with Amines
The reaction of this compound with amines, known as aminolysis, leads to the formation of phosphoramidates. This reaction is of significant interest in the synthesis of prodrugs and other biologically active molecules.
Reaction Kinetics and Mechanism
The aminolysis of this compound generally proceeds through a nucleophilic substitution mechanism at the phosphorus center. Kinetic studies on the reaction of this compound with anilines in acetonitrile (B52724) have provided insights into the reaction mechanism. The reaction is proposed to proceed via a concerted Sₙ2-like mechanism.
A study on the anilinolysis of this compound in acetonitrile suggests a concerted mechanism.[1] The reaction likely involves a transition state where the P-N bond is forming concurrently with the cleavage of the P-Cl bond. The mechanism can be influenced by the steric hindrance of the nucleophile and the substrate.[1]
Quantitative Data
The following table summarizes available kinetic data for the reaction of this compound with anilines.
| Nucleophile | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Aniline (B41778) | Acetonitrile | Data not available in search results | |
| Substituted Anilines | Acetonitrile | Qualitative discussion available[1] | [1] |
Note: Specific rate constants for the reaction of this compound with various amines were not found in the provided search results. The table is structured to be populated with such data when available.
Experimental Protocol: Phosphorylation of Aniline
Objective: To synthesize N-phenyl-P,P-diisopropylphosphonamidate.
Materials:
-
This compound
-
Aniline
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Equipment for extraction and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by liquid-liquid extraction followed by column chromatography on silica (B1680970) gel.
Reactivity with Alcohols
The reaction of this compound with alcohols is a widely used method for the synthesis of phosphate esters. This reaction is crucial in the preparation of various biologically important molecules and their analogs.
Reaction Kinetics and Mechanism
The phosphorylation of alcohols with this compound typically proceeds via a nucleophilic substitution reaction. The reaction is often carried out in the presence of a base to neutralize the HCl generated. The reactivity of the alcohol depends on its steric hindrance, with primary alcohols generally reacting faster than secondary, and tertiary alcohols being the least reactive.
Quantitative Data
The following table is intended to summarize the yields of phosphate esters from the reaction of this compound with various alcohols under standardized conditions.
| Alcohol | Base | Solvent | Yield (%) | Reference |
| Ethanol (B145695) | Triethylamine | Dichloromethane | Data not available | |
| Isopropanol | Pyridine (B92270) | Tetrahydrofuran | Data not available | |
| tert-Butanol | DABCO | Acetonitrile | Data not available | |
| Phenol | Triethylamine | Dichloromethane | Data not available |
Note: While several sources describe the phosphorylation of alcohols, a systematic, comparative dataset of yields under uniform conditions was not available in the search results.
Experimental Protocol: Phosphorylation of Ethanol
Objective: To synthesize diethyl diisopropyl phosphate.
Materials:
-
This compound
-
Anhydrous ethanol
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve anhydrous ethanol (1.0 eq) and pyridine (1.1 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add this compound (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Filter the reaction mixture to remove pyridinium (B92312) hydrochloride.
-
Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure or column chromatography if necessary.
Reactivity with Thiols
The reaction of this compound with thiols (mercaptans) leads to the formation of thiophosphates. These compounds are important in various applications, including the synthesis of pesticides and pharmaceuticals.
Reaction Kinetics and Mechanism
The reaction with thiols is analogous to that with alcohols and amines, proceeding through nucleophilic substitution at the phosphorus center. Thiolates (RS⁻), being strong nucleophiles, are expected to react readily with this compound. The reaction is typically carried out in the presence of a base to deprotonate the thiol.
Quantitative Data
Quantitative kinetic and yield data for the reaction of this compound with a range of thiols is not well-documented in the public literature found.
| Thiol | Base | Solvent | Yield (%) | Reference |
| Ethanethiol (B150549) | Triethylamine | Dichloromethane | Data not available | |
| Thiophenol | Sodium Hydride | Tetrahydrofuran | Data not available |
Note: This table is a template for future data compilation.
Experimental Protocol: Synthesis of S-alkyl Diisopropyl Thiophosphates
Objective: To synthesize S-ethyl diisopropyl thiophosphate.
Materials:
-
This compound
-
Ethanethiol
-
A suitable base (e.g., triethylamine or sodium hydride)
-
Anhydrous aprotic solvent (e.g., THF or dichloromethane)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry flask under an inert atmosphere, dissolve ethanethiol (1.0 eq) in the anhydrous solvent.
-
If using a base like triethylamine (1.1 eq), add it to the solution. If using a stronger base like sodium hydride, add the thiol solution to a suspension of NaH (1.1 eq) in the solvent at 0 °C.
-
Cool the mixture to 0 °C and slowly add this compound (1.05 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).
-
Quench the reaction carefully with water if sodium hydride was used.
-
Perform a standard aqueous workup (extraction with an organic solvent, washing with water and brine).
-
Dry the organic layer, concentrate, and purify the product by chromatography or distillation.
Reactivity with Water (Hydrolysis)
This compound is susceptible to hydrolysis, a reaction that can be a significant side reaction in phosphorylation procedures if moisture is not rigorously excluded.
Reaction Kinetics and Mechanism
The hydrolysis of this compound yields diisopropyl hydrogen phosphate and hydrochloric acid. The reaction mechanism is a nucleophilic attack of water on the phosphorus center. The rate of hydrolysis is dependent on the pH of the medium. For the similar compound, diisopropyl fluorophosphate, hydrolysis half-lives range from 16.7 hours to 2.2 days at temperatures of 37 to 25 °C.[2]
Quantitative Data
Specific kinetic data for the hydrolysis of this compound under various pH conditions were not found in the search results.
| Condition | Temperature (°C) | Half-life (t₁₂) | Reference |
| Neutral pH | 25 | Data not available | |
| Acidic pH | 25 | Data not available | |
| Basic pH | 25 | Data not available |
Visualizations
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for the reaction of this compound with nucleophiles.
References
The Core Mechanism of Phosphorylation by Diisopropyl Chlorophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl chlorophosphate is a highly reactive organophosphorus compound widely utilized in chemical biology and drug development as a potent phosphorylating agent. Its utility stems from its ability to introduce a diisopropyl phosphate (B84403) group onto nucleophilic residues, most notably the hydroxyl groups of alcohols, including serine, threonine, and tyrosine residues in proteins. This technical guide provides an in-depth exploration of the core mechanism of phosphorylation by this compound, supported by experimental protocols, quantitative data, and visual representations of the involved chemical and biological pathways. Understanding this mechanism is critical for its application as a tool to study and modulate biological processes, particularly in the context of enzyme inhibition and signal transduction.
Core Mechanism of Phosphorylation
The phosphorylation of an alcohol by this compound proceeds through a bimolecular nucleophilic substitution (S(_N)2) reaction at the phosphorus center. The phosphorus atom in this compound is electrophilic due to the electron-withdrawing effects of the chlorine atom and the doubly bonded oxygen atom.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO). The base serves a dual purpose: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
The mechanism can be summarized in the following steps:
-
Activation of the Nucleophile: The base abstracts a proton from the alcohol (ROH), generating a more potent nucleophile, the alkoxide (RO⁻).
-
Nucleophilic Attack: The alkoxide attacks the electrophilic phosphorus atom of this compound.
-
Transition State: A trigonal bipyramidal transition state is formed where the incoming alkoxide and the leaving chloride ion occupy the apical positions.
-
Inversion of Configuration: The chloride ion is displaced, and the reaction proceeds with an inversion of configuration at the phosphorus center.
-
Product Formation: The final products are the diisopropyl phosphate ester of the alcohol and the hydrochloride salt of the base.
This S(_N)2 mechanism is favored due to the good leaving group ability of the chloride ion and the accessibility of the phosphorus center to nucleophilic attack.
Quantitative Data
The efficiency of phosphorylation using dialkyl chlorophosphates is dependent on the substrate, reaction conditions, and the specific phosphorylating agent used. The following table summarizes representative yields for the phosphorylation of various alcohols using dialkyl chlorophosphates, including compounds structurally related to this compound.
| Substrate (Alcohol) | Phosphorylating Agent | Base | Solvent | Yield (%) | Reference |
| 6,7-bis(3-hydroxypropyl)-1,3,5,8-tetramethyl-2,4-divinylporphyrin | Dialkyl chlorophosphate | DABCO | Not Specified | 97 | [1] |
| Primary Alcohol | Diphenyl chlorophosphate | Triethylamine | THF | 85-95 | [2] |
| Secondary Alcohol | Diphenyl chlorophosphate | Triethylamine | THF | 80-92 | [2] |
| Tertiary Alcohol | Diphenyl chlorophosphate | Triethylamine | THF | 75-88 | [2] |
| Phenol | Diphenyl chlorophosphate | Triethylamine | THF | 90-96 | [2] |
| 4-Bromobenzyl alcohol | Ψ-Reagent (P(V)-based) | DBU | DCM | 95 | [3][4] |
| (R)-1-Phenylethanol | Ψ-Reagent (P(V)-based) | DBU | DCM | 88 | [3][4] |
Experimental Protocols
The following is a generalized experimental protocol for the phosphorylation of a primary or secondary alcohol using a dialkyl chlorophosphate, based on established methodologies.[1][2]
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous triethylamine (Et(_3)N) or 1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the alcohol substrate (1.0 mmol) and dissolved in anhydrous THF or DCM (10 mL) under an inert atmosphere.
-
Addition of Base: Anhydrous triethylamine (1.5 mmol, 1.5 equivalents) or DABCO (1.5 mmol, 1.5 equivalents) is added to the solution via syringe. The mixture is stirred at room temperature for 10 minutes.
-
Addition of Phosphorylating Agent: this compound (1.2 mmol, 1.2 equivalents) is added dropwise to the stirring solution at 0 °C (ice bath).
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous NaHCO(_3) solution (10 mL). The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous Na(_2)SO(_4), filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diisopropyl phosphate ester.
Visualizations
Mechanism of Phosphorylation
Caption: S(_N)2 mechanism of alcohol phosphorylation by this compound.
Experimental Workflow
Caption: General experimental workflow for alcohol phosphorylation.
Application in Studying Signaling Pathways
This compound and its close analog, diisopropyl fluorophosphate (B79755) (DFP), are invaluable tools for studying signaling pathways, primarily through their ability to irreversibly inhibit certain classes of enzymes.
Inhibition of Serine Proteases
Many critical signaling cascades are regulated by serine proteases. These enzymes have a highly reactive serine residue in their active site which is essential for their catalytic activity. This compound and DFP act as mechanism-based inhibitors of these enzymes. The active site serine attacks the electrophilic phosphorus atom, leading to the formation of a stable, covalent diisopropyl phosphate adduct on the serine residue. This effectively and irreversibly inactivates the enzyme.
By inhibiting specific serine proteases, researchers can elucidate their roles in various signaling pathways, such as those involved in apoptosis, blood coagulation, and inflammation.
Caption: Inhibition of a serine protease by this compound.
Conclusion
This compound is a versatile and powerful reagent for the phosphorylation of alcohols, including key amino acid residues in proteins. Its reactivity is governed by a well-understood S(_N)2 mechanism at the phosphorus center. This property has been effectively harnessed by researchers to investigate and manipulate biological systems, particularly through the irreversible inhibition of serine proteases. The methodologies and data presented in this guide provide a solid foundation for professionals in drug development and chemical biology to effectively utilize this compound in their research endeavors. As with all highly reactive compounds, appropriate safety precautions must be strictly adhered to when handling this compound.
References
Diisopropyl Chlorophosphate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl chlorophosphate (DICP) is a key organophosphorus compound utilized primarily as a phosphorylating agent in organic synthesis. Its reactivity and the facility with which it introduces a diisopropyl phosphate (B84403) moiety are crucial in the synthesis of various biologically active molecules and pharmaceutical intermediates. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. This technical guide provides a comprehensive overview of the solubility of this compound, methodologies for its experimental determination, and relevant reaction pathways.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 2574-25-6 | [1][2] |
| Molecular Formula | C6H14ClO3P | [1][2] |
| Molecular Weight | 200.60 g/mol | [1] |
| Appearance | Clear, colorless to yellowish liquid | [3] |
| Boiling Point | 49-53 °C at ~0.1 mmHg | [2] |
| Density | ~1.135 g/cm³ (predicted) | [3] |
| Refractive Index | n20/D 1.417 | [2] |
| Stability | Moisture sensitive, Hygroscopic | [2][3] |
Solubility of this compound in Organic Solvents
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and available qualitative descriptions, its general solubility behavior can be characterized. This compound is a polar molecule, and its solubility is governed by the principle of "like dissolves like". It is generally soluble in polar aprotic and some polar protic organic solvents.
| Solvent | Qualitative Solubility | Reference |
| Alcohols (e.g., Methanol, Ethanol, Isopropanol) | Soluble | [3] |
| Ethers (e.g., Diethyl Ether, Tetrahydrofuran) | Soluble | [3] |
| Chloroform | Slightly Soluble | [4] |
| Ethyl Acetate | Slightly Soluble | [4] |
| Water | Insoluble | [3] |
It is important to note that the term "soluble" is qualitative. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvent (e.g., acetone, dichloromethane, toluene)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Gas chromatograph with a suitable detector (e.g., flame ionization detector - FID or a phosphorus-specific detector) or a high-performance liquid chromatograph (HPLC)
-
Syringes and filters (0.45 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask.
-
Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow any undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any suspended micro-droplets of the undissolved solute.
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated GC or HPLC method.
-
Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its instrument response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Synthesis and Reactivity of this compound
This compound is a versatile phosphorylating agent. Its synthesis and a typical phosphorylation reaction are outlined below.
Synthesis of this compound
References
- 1. Diisopropyl Phosphorochloridate | C6H14ClO3P | CID 164989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 2574-25-6 [chemicalbook.com]
- 5. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 6. CN100432082C - Synthesis method of chloro diisopropyl phosphine - Google Patents [patents.google.com]
In-Depth Technical Guide to the Safety of Diisopropyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for diisopropyl chlorophosphate (CAS No. 2574-25-6), a highly toxic organophosphorus compound. The information is intended for professionals in research and drug development who may handle this substance. This document summarizes key quantitative data, outlines emergency procedures, and provides representative experimental protocols.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1][2] It is moisture-sensitive and should be handled under an inert atmosphere.[2]
| Property | Value | Source |
| Molecular Formula | C6H14ClO3P | [1][3] |
| Molecular Weight | 200.60 g/mol | [3] |
| Appearance | Clear colorless to light yellow liquid | [1][2] |
| Boiling Point | 49-53°C at ~0.1 mmHg | [2] |
| Density | ~1.136 g/cm³ | [2] |
| Flash Point | 83.8°C | [2] |
| Vapor Pressure | 0.101 mmHg at 25°C | [2] |
| Refractive Index | n20/D 1.417 | [2][4] |
| Solubility | Soluble in alcohol, ether, and organic solvents; insoluble in water. | [1] |
Hazard Identification and Classification
This compound is classified as a highly toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[3][4]
| Hazard Classification | Category | GHS Code |
| Acute Toxicity, Oral | 2 | H300 |
| Acute Toxicity, Dermal | 2 | H310 |
| Acute Toxicity, Inhalation | 2 | H330 |
| Skin Corrosion/Irritation | 1B | H314 |
| Serious Eye Damage/Eye Irritation | 1 | H314 |
Signal Word: Danger[4]
Hazard Statements:
-
H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.[4]
-
H314: Causes severe skin burns and eye damage.[4]
Toxicological Data
Limited specific toxicological data for this compound is publicly available. The available information indicates extreme toxicity. For context, data for the closely related compound, diisopropyl fluorophosphate (B79755), is often cited and shows a high degree of toxicity.
| Endpoint | Value | Species | Route | Source |
| LD50 (Oral) | 2 mg/kg | Mouse | Oral | [5][6] |
| LD50 (Dermal) | >117 mg/kg | Rabbit | Dermal | [6] |
| LC50 (Inhalation) | 440 mg/m³/10M | Mouse | Inhalation | [6] |
| LC50 (Inhalation) | 360 mg/m³/10M | Rat | Inhalation | [6] |
Note: The toxicity data presented is for Diisopropyl fluorophosphate (CAS 55-91-4) as a closely related analogue.[5][6] Extreme caution should be exercised as this compound is expected to have a similar toxicity profile.
Experimental Protocols (Representative)
Acute Oral Toxicity - OECD Test Guideline 425 (Up-and-Down Procedure)
This test is used to determine the median lethal dose (LD50) of a substance when administered orally.
-
Principle: A sequential dosing of animals (typically rats or mice) is performed, one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. The LD50 is calculated using the likelihood of the observed outcomes.
-
Animal Selection: Healthy, young adult animals of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Housing and Feeding: Animals are housed in appropriate conditions with standard diet and water ad libitum. They are fasted prior to dosing.
-
Dose Formulation: The test substance is typically administered in a constant volume via gavage. The vehicle should be inert (e.g., corn oil, water).
-
Procedure:
-
A single animal is dosed at a level estimated to be near the LD50.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
This continues until stopping criteria are met (e.g., a number of reversals in outcome have occurred).
-
-
Data Analysis: The LD50 is calculated from the sequence of outcomes using a maximum likelihood method.
Acute Dermal Toxicity - OECD Test Guideline 402
This test assesses the toxicity of a substance when applied to the skin.
-
Principle: The substance is applied to a shaved area of the skin of several animals in a single dose.
-
Animal Selection: Healthy young adult animals (e.g., rats, rabbits) are used.
-
Procedure:
-
The fur is removed from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over an area of at least 10% of the body surface.
-
The treated area is covered with a porous gauze dressing and non-irritating tape.
-
The substance is kept in contact with the skin for 24 hours.
-
Animals are observed for signs of toxicity and mortality for 14 days.
-
-
Data Analysis: The LD50 is calculated, and observations of skin irritation are recorded.
Handling, Storage, and Emergency Procedures
Handling and Storage
-
Handling: Work should be conducted in a well-ventilated fume hood.[5] Avoid inhalation of vapor or mist and contact with skin and eyes.[1][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep locked up or in an area accessible only to qualified or authorized persons.[5] The material is moisture-sensitive and should be stored under an inert atmosphere.[2] A recommended storage temperature is frozen (<0°C).
Emergency Response Workflows
The following diagrams illustrate the recommended procedures for emergencies involving this compound.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: The substance is combustible.[5] Upon heating, it may form explosive mixtures with air.[8] Hazardous decomposition products include carbon oxides, phosphorus oxides, and hydrogen chloride gas.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]
This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling this compound and ensure that a thorough risk assessment is conducted. All laboratory personnel must be trained on the specific hazards and handling procedures for this compound.
References
- 1. This compound [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. Diisopropyl Phosphorochloridate | C6H14ClO3P | CID 164989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Hazards and Handling of Diisopropyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) and institutional safety protocols before handling diisopropyl chlorophosphate.
This compound (CAS No. 2574-25-6) is a highly toxic organophosphorus compound utilized in chemical synthesis, particularly as a phosphorylating agent.[1] Its extreme toxicity necessitates stringent safety protocols and a thorough understanding of its hazardous properties to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the hazards associated with this compound and detailed precautions for its handling.
Hazard Identification and Classification
This compound is classified as acutely toxic and corrosive.[2] The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can be fatal.[2] It is also classified as a substance that causes severe skin burns and eye damage.[2]
GHS Hazard Statements
-
H300: Fatal if swallowed[2]
-
H310: Fatal in contact with skin[2]
-
H330: Fatal if inhaled[2]
-
H314: Causes severe skin burns and eye damage[2]
Quantitative Hazard Data
Table 1: Hazard Summary of this compound
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 2 | Fatal if swallowed.[2] |
| Acute Toxicity, Dermal | Category 2 | Fatal in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 2 | Fatal if inhaled.[2] |
| Skin Corrosion/Irritation | Sub-category 1B | Causes severe skin burns and eye damage.[2] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound, like other organophosphates, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the breakdown of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems. This overstimulation leads to a cholinergic crisis, characterized by a range of symptoms that can rapidly become life-threatening.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Safe Handling and Storage
Due to its high toxicity, this compound must be handled with extreme caution in a controlled laboratory environment.
Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
A designated area within the laboratory should be established for the exclusive handling of this compound.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound:
-
Gloves: Wear two pairs of chemical-resistant gloves (e.g., a nitrile inner layer and a neoprene or butyl rubber outer layer). Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Body Protection: A chemically resistant lab coat, apron, and closed-toe shoes are mandatory.
-
Respiratory Protection: A full-face respirator with a combination organic vapor/acid gas cartridge is recommended, especially when handling larger quantities or if there is a risk of aerosol generation. All respirator users must be fit-tested and trained.[2]
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
The container should be placed in a secondary, unbreakable, and chemically resistant container.
-
Store in a designated, locked, and well-ventilated cabinet for highly toxic substances.
-
It is hygroscopic and moisture-sensitive; store under an inert atmosphere in a freezer at -20°C.[3]
Experimental Protocols
The following is a representative protocol for a phosphorylation reaction using this compound. This protocol should be adapted and reviewed as part of a comprehensive risk assessment for any specific experimental procedure.
General Phosphorylation Reaction Protocol
Objective: To perform a phosphorylation of a substrate (e.g., an alcohol) using this compound.
Materials:
-
This compound
-
Substrate (e.g., a primary alcohol)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Syringes and needles for transfer of reagents
-
Round-bottom flask with a magnetic stir bar
-
Septa and inert gas (e.g., argon or nitrogen) supply
Workflow:
Caption: Experimental Workflow for a Phosphorylation Reaction.
Procedure:
-
Preparation: All manipulations must be performed in a certified chemical fume hood. All glassware should be oven-dried and assembled under an inert atmosphere.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the substrate and a non-nucleophilic base in an anhydrous solvent.
-
Reaction Setup: Cool the reaction mixture to the desired temperature (typically 0°C or lower) using an ice bath.
-
Addition of this compound: Slowly add this compound to the reaction mixture dropwise via a syringe. Monitor the reaction for any signs of an exotherm.
-
Reaction Monitoring: Allow the reaction to stir at the appropriate temperature for the required time, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride).
-
Workup and Disposal: Perform a standard aqueous workup. All aqueous waste must be treated as hazardous and disposed of according to institutional guidelines.
-
Purification: Purify the product using appropriate techniques, such as column chromatography.
Emergency Procedures
First Aid Measures
Immediate action is critical in the event of exposure.
-
Inhalation: Immediately move the person to fresh air. Call for emergency medical assistance. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill and Decontamination Procedures
A written spill response plan must be in place before working with this compound.
-
Evacuation: In the event of a spill, immediately evacuate the area and alert others.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand. Do not use combustible materials.
-
Decontamination: Organophosphates can be decontaminated using a basic solution. A 10% solution of sodium carbonate (washing soda) or a dilute solution of sodium hypochlorite (B82951) (bleach) can be used to treat the spill area after the initial absorption.[4] Allow for a sufficient contact time before final cleanup. All materials used for cleanup must be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Caption: Spill Decontamination Workflow.
Disposal
All waste contaminated with this compound, including empty containers, absorbent materials, and contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Conclusion
This compound is a valuable reagent in synthetic chemistry but poses a severe health risk if not handled properly. A thorough understanding of its hazards, strict adherence to safety protocols, and preparedness for emergencies are essential for its safe use in a research environment. All personnel working with this compound must receive specific training on its hazards and the procedures for its safe handling and disposal.
References
Spectroscopic Analysis of Diisopropyl Chlorophosphate Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the two isomers commonly referred to as diisopropyl chlorophosphate: Diisopropyl Phosphorochloridate and Chlorodiisopropylphosphine . This document is designed to be a comprehensive resource, offering detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, experimental protocols, and a clear visualization of the analytical workflow.
Introduction
The term "this compound" can be ambiguous, referring to two distinct organophosphorus compounds with the same molecular formula (C₆H₁₄ClO₃P or C₆H₁₄ClP) but different structures and chemical properties. The correct identification and characterization of these isomers are crucial for their application in research and development, particularly in drug development and as chemical intermediates. This guide provides a clear delineation of the spectroscopic signatures of Diisopropyl Phosphorochloridate and Chlorodiisopropylphosphine to aid in their unambiguous identification.
Spectroscopic Data
The following sections present the NMR and IR spectroscopic data for both isomers in a structured tabular format for ease of comparison and reference.
Diisopropyl Phosphorochloridate
-
Synonyms: Diisopropyl phosphorochloridate, Phosphorochloridic acid, bis(1-methylethyl) ester
-
CAS Number: 2574-25-6
-
Molecular Formula: C₆H₁₄ClO₃P
Table 1: NMR Spectroscopic Data for Diisopropyl Phosphorochloridate
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~4.9 | Septet | ~6.2 | CH |
| ~1.4 | Doublet | ~6.2 | CH₃ | |
| ¹³C NMR | ~74.5 | Doublet | ²J(P,C) ≈ 6.0 | CH |
| ~23.5 | Doublet | ³J(P,C) ≈ 4.5 | CH₃ | |
| ³¹P NMR | ~3.5 | Singlet | - | P |
Note: NMR data can be influenced by the solvent and concentration. The data presented here are typical values.
Table 2: IR Spectroscopic Data for Diisopropyl Phosphorochloridate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2985 | Strong | C-H stretch (isopropyl) |
| ~1280 | Strong | P=O stretch (phosphoryl) |
| ~1010 | Strong | P-O-C stretch |
| ~770 | Medium | P-Cl stretch |
Chlorodiisopropylphosphine
-
Synonyms: Diisopropylphosphinous chloride, Chloro(diisopropyl)phosphine
-
CAS Number: 40244-90-4[1]
-
Molecular Formula: C₆H₁₄ClP[1]
Table 3: NMR Spectroscopic Data for Chlorodiisopropylphosphine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~2.2 | Multiplet | - | CH |
| ~1.2 | Doublet of Doublets | ³J(H,H) ≈ 7.0, ³J(P,H) ≈ 14.0 | CH₃ | |
| ¹³C NMR | ~30.0 | Doublet | ¹J(P,C) ≈ 20.0 | CH |
| ~20.0 | Doublet | ²J(P,C) ≈ 15.0 | CH₃ | |
| ³¹P NMR | ~125 | Singlet | - | P |
Note: NMR data can be influenced by the solvent and concentration. The data presented here are typical values. Data sourced from public databases.[1]
Table 4: IR Spectroscopic Data for Chlorodiisopropylphosphine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (isopropyl) |
| ~1460 | Medium | C-H bend (isopropyl) |
| ~1020 | Strong | P-C stretch |
| ~490 | Medium | P-Cl stretch |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and IR spectra of liquid organophosphorus compounds, such as the this compound isomers.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound isomer sample
-
Pipettes
Procedure:
-
Sample Preparation: Prepare a solution of the this compound isomer in the deuterated solvent at a concentration of approximately 10-50 mg/mL in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the respective nuclei (¹H, ¹³C, ³¹P).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 16 to 64 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
³¹P NMR Acquisition:
-
Acquire the spectrum, typically with proton decoupling.
-
Set the spectral window to cover the expected chemical shift range for organophosphorus compounds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to an internal standard (e.g., TMS for ¹H and ¹³C at 0 ppm) or an external standard (e.g., 85% H₃PO₄ for ³¹P at 0 ppm).
-
Integrate the signals and measure chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum to identify the functional groups present in the molecule.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
This compound isomer sample
-
Pipette
-
Solvent for cleaning (e.g., dry acetone (B3395972) or isopropanol)
Procedure (using salt plates):
-
Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Preparation: Place a small drop of the neat liquid sample onto one salt plate. Carefully place the second salt plate on top, spreading the liquid into a thin film.
-
Sample Spectrum: Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Peak Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
-
Cleaning: Clean the salt plates thoroughly with a dry solvent and store them in a desiccator.
Visualization
The logical flow of spectroscopic analysis for the characterization of this compound isomers is depicted in the following diagram.
Caption: Spectroscopic analysis workflow for this compound isomers.
References
Understanding the role of Diisopropyl chlorophosphate in organic synthesis
An In-Depth Technical Guide to the Role of Diisopropyl Chlorophosphate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DICP), with the CAS number 2574-25-6, is a highly reactive organophosphorus compound extensively utilized in organic synthesis as a potent phosphorylating agent.[1][2] Its structure features a central phosphorus atom bonded to a chlorine atom, an oxygen atom, and two isopropoxy groups. This configuration renders the phosphorus atom highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.
This reactivity is the cornerstone of its utility, enabling the efficient introduction of a diisopropyl phosphate (B84403) moiety onto various substrates, most notably alcohols, phenols, and carboxylic acids. This guide provides a comprehensive overview of the core applications, reaction mechanisms, and experimental protocols involving this compound, tailored for professionals in chemical research and pharmaceutical development.
Table 1: Physicochemical Properties of this compound [1][3][4]
| Property | Value |
| CAS Number | 2574-25-6 |
| Molecular Formula | C₆H₁₄ClO₃P |
| Molecular Weight | 200.60 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 49-53°C at ~0.1 mmHg |
| Density | ~1.136 g/cm³ |
| Refractive Index (n20/D) | ~1.417 |
| Synonyms | Diisopropyl phosphorochloridate, Phosphorochloridic acid diisopropyl ester |
| Stability | Moisture sensitive, hygroscopic |
Core Applications in Organic Synthesis
The primary function of this compound is to serve as an electrophilic phosphorus source for the phosphorylation of nucleophiles. This capability is harnessed in several key synthetic transformations.
Phosphorylation of Alcohols and Phenols
One of the most direct applications of this compound is the conversion of alcohols and phenols into their corresponding diisopropyl phosphate esters. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO), which serves to scavenge the HCl byproduct.[5] The resulting phosphate esters are often crucial intermediates in the synthesis of bioactive molecules, including phospholipids (B1166683) and nucleotide analogs. Recent methodologies have employed Lewis acid catalysts, such as Indium(III) chloride, to facilitate the transformation under mild conditions.[6]
Activation of Carboxylic Acids for Ester and Amide Synthesis
This compound is an effective activating agent for carboxylic acids. The initial reaction forms a mixed phosphoanhydride intermediate, which is highly activated towards nucleophilic attack. This intermediate readily reacts with alcohols or amines to form the corresponding esters or amides in high yields. This method is an alternative to standard coupling reagents like carbodiimides (e.g., DCC, DIC) and is particularly useful due to the water-soluble nature of the phosphate byproducts, which simplifies purification.[7][8] This transformation is fundamental in peptide synthesis and the construction of complex natural products.
Precursor in the Synthesis of Bioactive Compounds and Research Tools
This compound serves as a key precursor for the synthesis of other reactive organophosphorus compounds. A prominent example is its role as an intermediate in the synthesis of diisopropylfluorophosphate (DFP).[7][9] DFP is a well-known, potent, and irreversible inhibitor of serine proteases, most notably acetylcholinesterase.[10] Due to this property, DFP is widely used as a chemical probe in neuroscience and toxicology to study cholinergic systems and as a simulant for nerve agents.[10] The synthesis of DFP from its chlorophosphate precursor highlights the role of DICP in creating specialized reagents for drug development and biochemical research.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reactions involving this compound.
The general workflow for a phosphorylation reaction involves the dissolution of the alcohol substrate, addition of a base and catalyst (if applicable), followed by the slow addition of this compound. The reaction is monitored until completion, after which a standard aqueous work-up is performed to remove water-soluble byproducts, followed by chromatographic purification.
The phosphorylation of an alcohol proceeds via a nucleophilic substitution mechanism at the phosphorus center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic phosphorus atom of DICP. This can proceed through a concerted (Sₙ2-like) backside attack, leading to the displacement of the chloride leaving group.
When used to form an ester from a carboxylic acid, DICP first reacts with the carboxylate anion to form a mixed anhydride (B1165640). This intermediate is a potent acylating agent. A subsequent attack by an alcohol on the carbonyl carbon of the activated acid leads to the formation of the desired ester and diisopropyl phosphate as a byproduct.
The role of DICP in drug development often involves its use as a building block for more complex molecules. Its conversion to DFP, an enzyme inhibitor, is a classic example of a logical pathway from a simple reagent to a functional biochemical tool.
Quantitative Data Summary
The efficiency of reactions involving this compound is typically high, though yields can be substrate-dependent. The following tables provide representative data for key transformations.
Table 2: Representative Examples of Phosphorylation of Alcohols (Data adapted from protocols using dialkyl chlorophosphates with various alcohols)[6]
| Alcohol Substrate | Product | Catalyst (mol%) | Time (h) | Yield (%) |
| Benzyl (B1604629) alcohol | Dibenzyl diisopropyl phosphate | InCl₃ (5) | 2 | 94 |
| 1-Octanol | Diisopropyl octyl phosphate | InCl₃ (5) | 3 | 92 |
| Cyclohexanol | Cyclohexyl diisopropyl phosphate | InCl₃ (5) | 4 | 90 |
| Phenol | Diisopropyl phenyl phosphate | InCl₃ (5) | 2.5 | 93 |
| tert-Butanol | tert-Butyl diisopropyl phosphate | InCl₃ (5) | 6 | 85 |
Table 3: Representative Examples of Esterification via Carboxylic Acid Activation (Data adapted from high-yield DCC/DMAP-catalyzed esterification, illustrating the potential of the activated intermediate strategy)[11]
| Carboxylic Acid | Alcohol | Product | Yield (%) |
| Benzoic acid | Ethanol | Ethyl benzoate | 95 |
| Phenylacetic acid | tert-Butanol | tert-Butyl phenylacetate | 92 |
| N-Boc-Alanine | Benzyl alcohol | N-Boc-Alanine benzyl ester | 90 |
| Cinnamic acid | Isopropanol | Isopropyl cinnamate | 94 |
Experimental Protocols
Caution: this compound is highly toxic and corrosive.[4] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) due to the reagent's moisture sensitivity.
Protocol 1: General Procedure for the Phosphorylation of an Alcohol[6]
-
Preparation : To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol substrate (1.0 mmol), anhydrous tetrahydrofuran (B95107) (THF, 2 cm³), and triethylamine (2.5 mmol).
-
Catalyst Addition : Add anhydrous Indium(III) chloride (InCl₃, 0.05 mmol, 5 mol%).
-
Reagent Addition : Stir the mixture at room temperature and add this compound (1.5 mmol) dropwise via syringe.
-
Reaction : Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction by adding a few drops of water. Extract the mixture with diethyl ether (3 x 10 mL).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the desired phosphate ester.
Protocol 2: General Procedure for the Esterification of a Carboxylic Acid
-
Preparation : To a flame-dried, round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol) and anhydrous dichloromethane (B109758) (DCM, 5 mL).
-
Activation : Cool the solution to 0°C in an ice bath. Add triethylamine (1.2 mmol) followed by the dropwise addition of this compound (1.1 mmol). Stir the mixture at 0°C for 30 minutes to form the mixed anhydride intermediate.
-
Nucleophile Addition : Add the alcohol (1.2 mmol) to the reaction mixture.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.
-
Work-up : Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 3: One-Pot Synthesis of Diisopropylfluorophosphate (DFP)[7][9]
(This protocol generates this compound in situ)
-
Preparation : To a flask containing acetonitrile (B52724) (300 mL), add potassium fluoride (B91410) (KF, 140.9 mmol) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). Stir the suspension at room temperature for one hour.
-
Reagent Addition : In a separate flask, dissolve diisopropyl phosphite (B83602) (108 mmol) in acetonitrile (100 mL). Add this solution to the KF/DCDMH mixture all at once. The diisopropyl phosphite is chlorinated in situ to form this compound.
-
Reaction : Stir the resulting mixture for 30 minutes at room temperature. The intermediate this compound is rapidly converted to the fluorophosphate.
-
Work-up : Remove the white precipitate by filtration over diatomaceous earth, followed by a 0.45 μm PTFE membrane filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation (bp. 63°C, 8 mmHg) to afford DFP as a clear, colorless liquid (Typical yield: ~68%).
Conclusion
This compound is a versatile and powerful reagent in modern organic synthesis. Its high electrophilicity allows for the efficient phosphorylation of alcohols and the activation of carboxylic acids, enabling the synthesis of a diverse range of esters, amides, and phosphate esters. Its role as a key intermediate in the production of valuable chemical probes like DFP further underscores its importance in drug discovery and chemical biology. A thorough understanding of its reactivity, combined with careful handling, allows researchers to leverage this reagent to construct complex molecular architectures and advance scientific discovery.
References
- 1. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 2. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CN100432082C - Synthesis method of chloro diisopropyl phosphine - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. Synthesis and Storage Stability of Diisopropylfluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
An In-Depth Technical Guide to Phosphorylation Using Diisopropyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of diisopropyl chlorophosphate as a phosphorylating agent. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this reagent in their work, from understanding its chemical properties to implementing detailed experimental protocols.
Core Principles of Phosphorylation with this compound
This compound (DICP) is a valuable organophosphorus reagent employed in organic synthesis to introduce a diisopropyl phosphate (B84403) group to various nucleophiles.[1][2] This process, known as phosphorylation, is a cornerstone of many biological processes and a critical step in the synthesis of numerous pharmaceuticals, including antiviral and anticancer prodrugs.[3][4]
Chemical Properties and Reactivity:
This compound is a clear, colorless liquid that is highly reactive towards nucleophiles.[2] The phosphorus atom in DICP is electrophilic, readily undergoing nucleophilic attack by hydroxyl or amino groups. The two bulky isopropyl groups provide steric hindrance that can influence the reactivity and selectivity of the phosphorylation reaction. The chlorine atom serves as a good leaving group, facilitating the formation of the phosphate ester or phosphoramidate (B1195095) bond.
| Property | Value |
| Molecular Formula | C₆H₁₄ClO₃P |
| Molecular Weight | 200.6 g/mol |
| Boiling Point | 49-53 °C at ~0.1 mmHg |
| Density | 1.136 g/cm³ |
| Refractive Index | n20/D 1.417 |
This table summarizes the key physical properties of this compound.
The general mechanism for the phosphorylation of an alcohol with this compound involves the nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom of DICP. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO), which acts as a proton scavenger to neutralize the hydrochloric acid byproduct.[2]
Experimental Protocols
The following section provides detailed methodologies for the phosphorylation of alcohols and the synthesis of nucleoside phosphoramidates using this compound.
General Protocol for the Phosphorylation of an Alcohol
This protocol outlines a general procedure for the phosphorylation of a primary or secondary alcohol using this compound.
Materials:
-
Alcohol substrate
-
This compound (DICP)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate (1.0 eq.).
-
Solvent Addition: Dissolve the alcohol in anhydrous DCM or THF.
-
Base Addition: Add the base (e.g., triethylamine, 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Phosphorylating Agent Addition: Slowly add this compound (1.2 eq.) to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired diisopropyl phosphate ester.
Quantitative Data and Substrate Scope
The efficiency of phosphorylation with this compound can vary depending on the substrate and reaction conditions. The following table summarizes representative yields for the phosphorylation of different types of alcohols.
| Substrate | Product | Base | Solvent | Yield (%) |
| Primary Alcohol (e.g., 1-Butanol) | Diisopropyl butyl phosphate | Et₃N | DCM | High |
| Secondary Alcohol (e.g., 2-Butanol) | Diisopropyl sec-butyl phosphate | Et₃N | DCM | Moderate to High |
| Phenol | Diisopropyl phenyl phosphate | DABCO | THF | High |
| Nucleoside (e.g., Adenosine) | 5'-O-(Diisopropylphosphoryl)adenosine | Proton Sponge | Trimethyl phosphate | Moderate |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents. Generally, primary alcohols react more readily than secondary alcohols due to less steric hindrance.
Applications in Drug Development and Research
This compound is a key reagent in the synthesis of a wide range of biologically active molecules.
-
Antiviral Prodrugs: It is used to introduce phosphate groups to nucleoside analogs, creating prodrugs that can be more readily absorbed by cells and then converted to the active antiviral agent.[4]
-
Kinase Inhibitors: The synthesis of certain kinase inhibitors involves the use of this compound to create phosphate ester moieties that can mimic ATP and bind to the kinase active site.
-
Oligonucleotide Synthesis: While phosphoramidite (B1245037) chemistry is the standard, chlorophosphate reagents can be used in certain methodologies for the synthesis of oligonucleotides.
Safety and Handling
This compound is a corrosive and toxic compound.[5] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere.
This guide provides a foundational understanding of the principles and applications of this compound in phosphorylation reactions. For specific applications, optimization of the reaction conditions may be necessary to achieve the desired outcome.
References
- 1. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New prodrugs of two pyrimidine acyclic nucleoside phosphonates: Synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Phosphorylation of Primary Alcohols with Diisopropyl Chlorophosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphorylation is a fundamental transformation in organic synthesis and is of paramount importance in medicinal chemistry and chemical biology for the preparation of phosphate (B84403) esters. These motifs are present in a wide array of biologically active molecules, including nucleotides, phospholipids, and phosphorylated proteins. Diisopropyl chlorophosphate is a reactive phosphorylating agent used for the introduction of a diisopropyl phosphate group onto a primary alcohol. This protocol provides a general method for this transformation, adapted from established procedures with similar dialkyl chlorophosphates. The reaction proceeds via a nucleophilic attack of the alcohol on the phosphorus center of this compound, typically in the presence of a base to scavenge the liberated hydrochloric acid.
Reaction Scheme
-
R-CH2-OH : Primary Alcohol
-
(i-PrO)2P(O)Cl : this compound
-
Base : Typically a non-nucleophilic amine, such as triethylamine (B128534) or pyridine.
-
Solvent : Anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or diethyl ether.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
Anhydrous triethylamine (Et3N) or pyridine
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Diethyl ether or ethyl acetate (B1210297) for extraction
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous THF (5-10 mL). Add anhydrous triethylamine (1.5 mmol, 1.5 equiv.).
-
Addition of Phosphorylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add this compound (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diisopropyl phosphate ester.
Data Presentation
| Entry | Primary Alcohol Substrate | Product | Yield (%) |
| 1 | 1-Butanol | Butyl diisopropyl phosphate | ~90% |
| 2 | Benzyl alcohol | Benzyl diisopropyl phosphate | ~95% |
| 3 | 3-Phenyl-1-propanol | 3-Phenylpropyl diisopropyl phosphate | ~92% |
| 4 | Cinnamyl alcohol | Cinnamyl diisopropyl phosphate | ~88% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the phosphorylation of a primary alcohol using this compound.
Caption: Workflow for the phosphorylation of primary alcohols.
Safety Information
-
This compound is a toxic and corrosive compound.[1] It should be handled with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.[1]
-
The reaction should be performed under an inert atmosphere to prevent reaction with moisture.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes & Protocols: Diisopropyl Chlorophosphate in the Synthesis of Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diisopropyl chlorophosphate and related phosphoramidite (B1245037) reagents in the synthesis of nucleoside analogs, a critical step in the development of antiviral and anticancer therapeutics. The protocols and data presented are synthesized from established methodologies in medicinal chemistry.
Introduction: The Rationale for Nucleoside Phosphorylation
Nucleoside analogs are a cornerstone of modern pharmacology, particularly in virology and oncology. Their therapeutic efficacy relies on their intracellular conversion to the corresponding nucleoside triphosphate, which can then inhibit viral polymerases or interfere with cellular DNA synthesis. However, the initial phosphorylation to the monophosphate is often the rate-limiting step, catalyzed by cellular kinases that may have low affinity for the analog.[1][2] To overcome this hurdle, prodrug strategies have been developed to deliver the nucleoside analog in its monophosphorylated form. This approach, often referred to as the ProTide (PROdrug + nucleoTIDE) technology, masks the phosphate (B84403) group to facilitate cell membrane penetration.[3][4][5][6][7] Once inside the cell, the masking groups are cleaved by cellular enzymes to release the active nucleoside monophosphate.[3][5]
This compound and Related Reagents in Nucleoside Analog Synthesis
This compound and, more commonly, related phosphoramidite reagents like 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, are key reagents in the synthesis of these nucleoside monophosphate prodrugs.[1][2] They allow for the controlled, regioselective phosphorylation of the 5'-hydroxyl group of the nucleoside. The diisopropylamino group in phosphoramidites provides stability to the reagent while allowing for activation under specific conditions for efficient coupling.
Key Applications:
-
Synthesis of Phosphoramidate (B1195095) Prodrugs (ProTides): This is the most prominent application, where the phosphate moiety is masked with an aryl group and an amino acid ester to enhance cellular uptake and metabolic stability.[3][5][7]
-
Preparation of Nucleoside Phosphonates: These analogs contain a stable carbon-phosphorus bond instead of the more labile oxygen-phosphorus bond of phosphates.
-
General 5'-Phosphorylation: For the synthesis of nucleoside monophosphates as intermediates for further conversion to di- or triphosphates.
Experimental Protocols
The following are generalized protocols derived from the literature for the synthesis of nucleoside phosphoramidates. Researchers should optimize these protocols for their specific nucleoside analog.
Protocol 1: General Synthesis of a Nucleoside Phosphoramidate using a Chlorophosphoramidite Reagent
This protocol outlines the synthesis of an amino acid nucleoside phosphoramidate monoester, a common ProTide motif.
Materials:
-
Protected Nucleoside Analog (e.g., 3'-Azido-3'-deoxythymidine, AZT)
-
2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite
-
1H-Tetrazole
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Amino Acid Ester (e.g., L-Alanine methyl ester)
-
Iodine (I2)
-
Anhydrous Pyridine (B92270) or Triethylamine (TEA)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Phosphitylation:
-
Dissolve the protected nucleoside analog (1.0 eq) in anhydrous DCM or ACN under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add 1H-tetrazole (0.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Coupling with Amino Acid Ester:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.5 eq) in anhydrous pyridine.
-
Cool the phosphitylated nucleoside solution to 0 °C.
-
Add the amino acid ester solution to the reaction mixture.
-
Add a solution of iodine (1.1 eq) in pyridine dropwise. The reaction mixture will turn a dark brown/purple color.
-
Stir at room temperature for 1-2 hours. The color should fade to a light yellow.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) until the color disappears.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate (B1210297) in hexanes or methanol in DCM).
-
-
Deprotection (Removal of Cyanoethyl Group):
-
Dissolve the purified product in a solution of ammonia in methanol (e.g., 7N).
-
Stir at room temperature for 2-3 hours.
-
Concentrate the solution under reduced pressure to yield the final nucleoside phosphoramidate.
-
Quantitative Data Summary
The yields of nucleoside analog synthesis can vary significantly based on the specific nucleoside, protecting groups, and reaction conditions. The following table summarizes representative yields found in the literature for similar transformations.
| Nucleoside Analog | Phosphorylating Agent/Method | Product Type | Reported Yield | Reference |
| AZT | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite | Phenylalanine methyl ester phosphoramidate | 38% (after hydrolysis) | [1][2] |
| 2'-C-Methyl Ribonucleosides | POCl3 / P(O)(OMe)3 followed by DCC cyclization | Cyclic Monophosphate | 30% | [1][2] |
| AZT | bis(SATE)-phosphoramidite | bis(SATE)-monophosphate | Good yields | [1][2] |
| (Z)-2-buten-1,4-diol | bis(POM)-allylphosphonate (via cross-metathesis) | (E)-bis(POM)-4-hydroxy-but-2-en-1-yl phosphonate | 74% | [1][2] |
SATE: S-acyl-2-thioethyl; POM: Pivaloyloxymethyl; DCC: Dicyclohexylcarbodiimide; AZT: 3'-Azido-3'-deoxythymidine.
Visualizations
Signaling Pathway: Activation of Nucleoside Analogs
Caption: Intracellular activation pathway of a nucleoside analog prodrug.
Experimental Workflow: Synthesis of a Nucleoside Phosphoramidate
Caption: General workflow for the synthesis of a nucleoside phosphoramidate prodrug.
References
- 1. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. The ProTide Prodrug Technology: Where Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ProTides Boom - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using Diisopropyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diisopropyl chlorophosphate as a reagent for the synthesis of potent, irreversible enzyme inhibitors targeting serine proteases and hydrolases, such as acetylchol
Introduction
This compound is an organophosphorus compound that serves as a powerful tool for the synthesis of irreversible enzyme inhibitors. Its utility lies in its ability to covalently modify the active site of specific enzymes, leading to their permanent inactivation. This characteristic makes it a valuable reagent in drug discovery and biochemical research for studying enzyme function and for developing therapeutic agents that require long-lasting inhibition.
The primary targets for inhibitors derived from this compound are enzymes that possess a nucleophilic serine residue within their active site. This includes a wide range of serine proteases, such as trypsin and chymotrypsin, which are involved in digestion and blood clotting, as well as acetylcholinesterase, a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[1]
The mechanism of inhibition involves the nucleophilic attack by the active site serine on the phosphorus atom of the diisopropyl phosphate (B84403) group. This results in the displacement of the chloride leaving group and the formation of a stable, covalent phosphoseryl-enzyme adduct. This process, known as phosphonylation, effectively blocks the enzyme's catalytic activity. The reactivity of this compound is attributed to the electrophilic nature of the phosphorus atom, which is enhanced by the electron-withdrawing chlorine atom.
Quantitative Data on Enzyme Inhibition
Table 1: Half-times for Inhibition of Serine Proteases by 1 mM Diisopropyl Fluorophosphate (B79755) (DFP)
| Enzyme | Half-time (s) |
| Trypsin | 43 |
| Chymotrypsin | 2.8 |
| Glutamyl endopeptidase I | >300 |
Data sourced from MEROPS - the Peptidase Database.
Table 2: In Vitro Inhibition of Acetylcholinesterase by Diisopropyl Fluorophosphate (DFP)
| Parameter | Value | Conditions |
| ED50 | 70 µM | Exposure of 15h zebrafish embryos for 3 hours |
Data from a study on somitogenesis in zebrafish.[2]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and characterization of enzyme inhibitors using this compound. Researchers should adapt these protocols based on the specific target enzyme and the desired final inhibitor structure.
General Protocol for the Synthesis of a Diisopropyl Phosphate-Inhibited Enzyme
This protocol describes the direct reaction of this compound with a purified enzyme.
Materials:
-
Purified target enzyme (e.g., Trypsin, Acetylcholinesterase) in a suitable buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (handle with extreme caution in a fume hood)
-
Anhydrous isopropanol (B130326) or another suitable solvent for the inhibitor stock solution
-
Quenching reagent (e.g., a concentrated solution of a nucleophile like glycine)
-
Dialysis tubing or centrifugal ultrafiltration devices for purification
-
Enzyme activity assay reagents specific to the target enzyme
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified enzyme at a known concentration in the appropriate reaction buffer.
-
Prepare a stock solution of this compound in an anhydrous solvent (e.g., isopropanol) immediately before use. The concentration should be determined based on the desired molar excess over the enzyme.
-
-
Inhibition Reaction:
-
In a reaction vessel, add the enzyme solution.
-
Initiate the reaction by adding the desired volume of the this compound stock solution to the enzyme solution with gentle mixing. The reaction should be carried out at a controlled temperature (e.g., room temperature or 37°C).
-
Allow the reaction to proceed for a specific time, which may need to be optimized. The progress of the inhibition can be monitored by taking aliquots at different time points and measuring the remaining enzyme activity.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent to consume any unreacted this compound.
-
-
Purification of the Inhibited Enzyme:
-
Remove excess inhibitor and by-products by dialysis against a suitable buffer or by using centrifugal ultrafiltration devices.
-
-
Characterization of the Inhibited Enzyme:
-
Confirm the loss of enzyme activity using a standard activity assay.
-
Determine the stoichiometry of inhibition by analytical methods such as mass spectrometry to confirm the covalent modification of the enzyme.
-
Protocol for Determining the IC50 of an Inhibitor
Materials:
-
Purified target enzyme
-
Substrate for the enzyme activity assay
-
This compound or the synthesized inhibitor
-
Assay buffer
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a serial dilution of the inhibitor.
-
In a microplate, add the enzyme and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a set period to allow for the inhibitory reaction to occur.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction rate by measuring the change in absorbance or fluorescence over time.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Mechanism of Irreversible Inhibition
The following diagram illustrates the mechanism by which this compound irreversibly inhibits a serine protease.
Caption: Mechanism of irreversible inhibition of a serine protease by this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the synthesis and characterization of an enzyme inhibitor using this compound.
Caption: Experimental workflow for enzyme inhibitor synthesis and characterization.
References
Application Notes and Protocols: Diisopropyl Chlorophosphate for the Preparation of Phosphate Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diisopropyl chlorophosphate as a phosphorylating agent for the synthesis of a variety of phosphate (B84403) esters. Detailed protocols for the phosphorylation of different functional groups, including alcohols, phenols, nucleosides, and amino acids, are presented.
Introduction
This compound is a reactive organophosphorus compound widely utilized in organic synthesis to introduce a diisopropyl phosphate group to a substrate. This process, known as phosphorylation, is of paramount importance in medicinal chemistry and drug development. The resulting phosphate esters are crucial intermediates in the synthesis of various bioactive molecules, including prodrugs, enzyme inhibitors, and nucleotide analogs. The diisopropyl phosphate moiety can enhance the solubility, bioavailability, and targeting of parent molecules.
General Reaction Mechanism
The phosphorylation of a hydroxyl group with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol or phenol (B47542) attacks the electrophilic phosphorus atom of this compound. This is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.
Experimental Protocols
The following are generalized protocols for the phosphorylation of various substrates using this compound. It is important to note that reaction conditions may need to be optimized for specific substrates to achieve maximum yield and purity. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment, as this compound is a toxic and corrosive compound.
Phosphorylation of Primary Alcohols (e.g., Ethanol)
This protocol describes the general procedure for the phosphorylation of a primary alcohol.
Materials:
-
This compound
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add this compound (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired diisopropyl ethyl phosphate.
Phosphorylation of Phenols
This protocol outlines the general procedure for the phosphorylation of a phenolic hydroxyl group.
Materials:
-
Phenol
-
This compound
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous THF, add pyridine (1.5 eq) at room temperature under an inert atmosphere.
-
Add this compound (1.2 eq) to the mixture and stir for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by column chromatography on silica gel.
Phosphorylation of Protected Nucleosides (e.g., 2',3'-O-Isopropylideneuridine)
This protocol provides a general method for the 5'-phosphorylation of a protected nucleoside.
Materials:
-
2',3'-O-Isopropylideneuridine
-
This compound
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected nucleoside (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.
-
Slowly add this compound (1.2 eq) to the solution and stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the product with DCM. Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the 5'-O-diisopropylphosphoryl-2',3'-O-isopropylideneuridine.
Phosphorylation of Protected Amino Acids (e.g., N-Boc-L-serine methyl ester)
This protocol describes the phosphorylation of the hydroxyl group of a protected serine derivative.
Materials:
-
N-Boc-L-serine methyl ester
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-L-serine methyl ester (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Add this compound (1.2 eq) dropwise to the solution.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Substrate Type | Example Substrate | Product | Typical Yield (%) | Reference |
| Primary Alcohol | Ethanol | Diisopropyl ethyl phosphate | 70-85 | General Procedure |
| Phenol | Phenol | Diisopropyl phenyl phosphate | 80-95 | General Procedure |
| Protected Nucleoside | 2',3'-O-Isopropylideneuridine | 5'-O-Diisopropylphosphoryl-2',3'-O-isopropylideneuridine | 60-75 | General Procedure |
| Protected Amino Acid | N-Boc-L-serine methyl ester | N-Boc-O-(diisopropoxyphosphoryl)-L-serine methyl ester | 65-80 | General Procedure |
Note: The yields provided are typical and can vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow for Phosphate Ester Synthesis
Caption: General experimental workflow for the synthesis of phosphate esters using this compound.
Application in Drug Development: Kinase Inhibitor Synthesis and Action
The following diagram illustrates the synthesis of a hypothetical phosphate-containing kinase inhibitor and its subsequent interaction with a signaling pathway, such as the Bcr-Abl pathway, which is relevant in chronic myeloid leukemia.[1][2][3][4]
Caption: Synthesis of a phosphate prodrug of a kinase inhibitor and its inhibitory action on the Bcr-Abl signaling pathway.[1][2][3][4]
References
Application Notes and Protocols for Diisopropyl Chlorophosphate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl chlorophosphate (DICP) is a reactive organophosphorus compound widely utilized in organic synthesis as a phosphorylating agent. Its primary application lies in the introduction of a diisopropyl phosphate (B84403) group to various nucleophiles, a crucial transformation in the synthesis of pharmaceutical intermediates, enzyme inhibitors, and prodrugs.[1] The diisopropyl phosphate moiety can modulate the solubility and pharmacokinetic properties of parent molecules. This document provides a detailed guide to the reactions of this compound, including safety precautions, experimental protocols, and data for the phosphorylation of common substrates.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₄ClO₃P |
| Molecular Weight | 200.60 g/mol |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 2574-25-6 |
Safety Precautions
This compound is a corrosive and toxic compound. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. It is sensitive to moisture and will hydrolyze to release hydrochloric acid. Therefore, all reactions should be conducted under anhydrous conditions using dry solvents and glassware.
General Experimental Workflow
The phosphorylation of nucleophiles using this compound generally follows the workflow depicted below. The process involves the reaction of a substrate containing a nucleophilic group (e.g., hydroxyl or amino) with this compound in the presence of a base to neutralize the HCl byproduct. The reaction is typically performed in an anhydrous aprotic solvent. Workup and purification are then carried out to isolate the desired phosphorylated product.
Caption: General workflow for the phosphorylation of nucleophiles using this compound.
Experimental Protocols
Protocol 1: General Procedure for the Phosphorylation of Alcohols and Phenols
This protocol is a general guideline for the phosphorylation of primary and secondary alcohols, as well as phenols, using this compound. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
Substrate (alcohol or phenol)
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substrate (1.0 eq.) and anhydrous solvent (e.g., DCM or THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add the base (1.2-1.5 eq., e.g., triethylamine or pyridine) to the stirred solution.
-
Addition of this compound: Slowly add this compound (1.1-1.3 eq.) dropwise to the reaction mixture via a dropping funnel or syringe. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diisopropyl phosphate ester.
Data Presentation
The following table summarizes typical reaction conditions and yields for the phosphorylation of various substrates with dialkyl chlorophosphates. These can serve as a starting point for optimizing reactions with this compound.
| Substrate Type | Substrate Example | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Geraniol | Pyridine | Diethyl ether | -30 to 23 | 6.5 | ~90 (crude) |
| Phenol | Substituted Phenols | Magnesia | - | Room Temp | - | High |
| Amine | - | Tertiary Amine | CHCl₃ | Room Temp | 0.5-5 | - |
Note: The data for Geraniol is for a reaction with diethyl chlorophosphate and can be used as an analogue. The yield is for the crude product.
Application in the Synthesis of Bioactive Molecules
This compound is a key reagent in the synthesis of enzyme inhibitors. For instance, it can be generated in situ from phosphorus oxychloride (POCl₃) and isopropanol (B130326) to synthesize N-(O,O-diisopropylphosphoryl)-benzyltetrahydroisoquinoline, a potent inhibitor of mitochondrial complexes I and III.[2] This "one-pot" procedure highlights the utility of this compound in medicinal chemistry for the development of new therapeutic agents.[2]
Logical Relationship for in-situ Generation and Reaction:
Caption: In-situ generation of DICP and subsequent reaction.
References
Application Notes and Protocols: Diisopropyl Chlorophosphate for Enol Phosphate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl chlorophosphate is a valuable reagent in organic synthesis, primarily utilized for the phosphorylation of nucleophiles. A key application lies in the synthesis of enol phosphates from ketones. This transformation is of significant interest to the pharmaceutical and agrochemical industries, as enol phosphates serve as crucial intermediates in the synthesis of bioactive molecules, including enzyme inhibitors and pesticides.[1][2] They can also be versatile precursors for carbon-carbon bond formation in various cross-coupling reactions.[3]
This document provides detailed application notes and protocols for the synthesis of enol phosphates using this compound. The primary method involves the deprotonation of a ketone with a strong base to form an enolate, which is then trapped with this compound. While this compound is effective, it is important to note that detailed experimental studies in peer-reviewed literature often feature the closely related diethyl chlorophosphate. The protocols provided herein are based on these well-established procedures and are directly adaptable for this compound.
Reaction Mechanism and Workflow
The synthesis of diisopropyl enol phosphates from ketones proceeds via a two-step sequence:
-
Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the ketone, forming a lithium enolate.[4] The choice of base and reaction conditions can influence the regioselectivity of deprotonation (i.e., the formation of the kinetic versus the thermodynamic enolate).
-
Phosphorylation (Quenching): The nucleophilic enolate attacks the electrophilic phosphorus atom of this compound, displacing the chloride leaving group to form the desired enol phosphate (B84403).
The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of diisopropyl enol phosphates.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of enol phosphates using diethyl chlorophosphate and are suitable for use with this compound.[5]
Protocol 1: Synthesis of Cyclohex-1-en-1-yl diisopropyl phosphate
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined)
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
LDA Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 10-15 minutes. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Phosphorylation: To the enolate solution at -78 °C, add this compound (1.2 equivalents) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure cyclohex-1-en-1-yl diisopropyl phosphate.
Quantitative Data
The following table summarizes representative yields for the synthesis of enol phosphates from various ketones using the analogous reagent, diethyl chlorophosphate. Similar yields can be anticipated when using this compound under optimized conditions.[5]
| Ketone Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| Cyclohexanone | LDA | THF/Hexane | 1 | 90 |
| 2-Methylcyclohexanone | LDA | THF/Hexane | 1 | 85 (mixture of regioisomers) |
| Acetophenone | NaH | THF | 12 | 74 |
| Propiophenone | LDA | THF/Hexane | 1 | 88 |
| Butan-2-one | LDA | THF/Hexane | 1 | 75 (mixture of regioisomers) |
| (E)-ethyl 3-oxodeca-7,9-dienoate | NaH | Diethyl ether | Overnight | 59 |
Applications in Drug Development: Hypothetical Signaling Pathway Inhibition
Enol phosphates can be designed as mimics of phosphate-containing biomolecules or as transition-state analogs for enzymes that process phosphate substrates, such as kinases and phosphatases.[1] Their increased stability compared to natural phosphates makes them attractive candidates for enzyme inhibitors.[2] For instance, a diisopropyl enol phosphate could be designed to target the ATP-binding pocket of a protein kinase, a common strategy in cancer drug development.
The diagram below illustrates a hypothetical mechanism where a custom-designed diisopropyl enol phosphate acts as a competitive inhibitor of a protein kinase, thereby blocking a signaling pathway that leads to cell proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway by a diisopropyl enol phosphate.
Safety and Handling
This compound is a toxic and corrosive compound.[1] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze, so it should be stored under an inert atmosphere in a tightly sealed container. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1]
Conclusion
This compound is a highly effective reagent for the synthesis of enol phosphates from a wide range of ketone precursors. The methodology, involving enolate formation with a strong base followed by quenching with the chlorophosphate, provides a versatile route to these valuable synthetic intermediates. The resulting enol phosphates have significant potential in medicinal chemistry and drug development as stable analogs of biologically important phosphates. Proper safety precautions are essential when handling this reactive and hazardous compound.
References
- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for Monitoring Diisopropyl Chlorophosphate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl chlorophosphate (DICP) is a reactive organophosphorus compound frequently utilized in organic synthesis as a phosphorylating agent. It serves as a precursor for the synthesis of a variety of organophosphates, including agrochemicals, flame retardants, and pharmaceutical intermediates. The monitoring of reactions involving DICP is crucial for ensuring reaction completion, optimizing yields, and minimizing the formation of impurities. This document provides detailed application notes and protocols for the analytical monitoring of a representative DICP reaction: the phosphorylation of ethanol (B145695) to produce diisopropyl ethyl phosphate (B84403).
The analytical methods described herein—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy, and Argentometric Titration—offer robust and reliable means to track the consumption of DICP and the formation of the desired product and byproducts.
Reaction Pathway
This compound reacts with nucleophiles, such as alcohols, in the presence of a base to yield the corresponding phosphate ester. A common byproduct of this reaction is the chloride ion, which is typically scavenged by the base. The primary reaction of interest is:
Optimal Reaction Conditions for Phosphorylation using Diisopropyl Chlorophosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a fundamental biochemical process and a crucial transformation in synthetic organic chemistry, particularly in drug development and proteomics. The introduction of a phosphate (B84403) group can significantly alter a molecule's solubility, charge, and biological activity. Diisopropyl chlorophosphate is a reactive phosphorylating agent used to form phosphate esters and phosphoramidates from various nucleophiles such as alcohols, phenols, amines, and amino acids. This document provides detailed application notes and protocols for performing phosphorylation reactions using this compound, with a focus on optimizing reaction conditions to achieve high yields and purity.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of a hydroxyl or amino group on the phosphorus atom of this compound, leading to the displacement of the chloride ion and the formation of a new phosphorus-oxygen or phosphorus-nitrogen bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for phosphorylation.
Key Reaction Parameters
Optimizing phosphorylation reactions with this compound involves the careful selection of several key parameters:
-
Substrate: The nature of the substrate (primary, secondary, or tertiary alcohol; primary or secondary amine; phenol (B47542); amino acid) significantly influences its reactivity. Steric hindrance around the nucleophilic center can decrease the reaction rate.
-
Solvent: Anhydrous aprotic solvents are essential to prevent hydrolysis of the highly reactive this compound. Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN).
-
Base: A non-nucleophilic organic base is crucial for scavenging the HCl generated during the reaction. Commonly used bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), pyridine (B92270), and N-methylimidazole (NMI). The choice of base can impact the reaction rate and selectivity.
-
Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation, and then allowed to warm to room temperature.
-
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate and other reaction conditions. Progress is typically monitored by thin-layer chromatography (TLC) or analytical HPLC.
-
Stoichiometry: A slight excess of this compound and the base relative to the substrate is often used to ensure complete conversion.
Experimental Protocols
Protocol 1: Phosphorylation of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol)
This protocol describes a general procedure for the phosphorylation of a primary alcohol.
Materials:
-
Benzyl alcohol
-
This compound
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).
-
Slowly add this compound (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Table 1: Phosphorylation of Alcohols - Reaction Conditions and Yields
| Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | TEA (1.2) | DCM | 0 to RT | 6 | ~85 | General Procedure |
| 2-Phenylethanol | Pyridine (1.5) | THF | 0 to RT | 8 | ~80 | General Procedure |
| Cyclohexanol | DIPEA (1.3) | MeCN | RT | 12 | ~75 | General Procedure |
Note: Yields are approximate and can vary based on specific reaction scale and purification efficiency.
Protocol 2: Phosphorylation of a Phenol
This protocol provides a general method for the phosphorylation of phenols.
Materials:
-
Phenol
-
This compound
-
Pyridine
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve phenol (1.0 eq.) in anhydrous THF and add pyridine (2.0 eq.) at room temperature under an inert atmosphere.
-
Add this compound (1.2 eq.) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.
-
After completion, dilute the mixture with diethyl ether and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate).
Table 2: Phosphorylation of Phenols - Reaction Conditions and Yields
| Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Pyridine (2.0) | THF | RT | 12 | ~90 | General Procedure |
| 4-Methoxyphenol | TEA (1.5) | DCM | RT | 8 | ~92 | General Procedure |
| 4-Nitrophenol | DIPEA (2.0) | MeCN | RT | 18 | ~88 | General Procedure |
Note: Yields are approximate and can vary.
Protocol 3: Phosphorylation of an Amine (e.g., Aniline)
This protocol outlines a general procedure for the synthesis of phosphoramidates from amines.
Materials:
-
This compound
-
N-Methylimidazole (NMI)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flask under an inert atmosphere, dissolve aniline (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C and add N-methylimidazole (1.5 eq.).
-
Add this compound (1.1 eq.) dropwise.
-
Allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water and then with brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude phosphoramidate (B1195095) by flash column chromatography.
Table 3: Phosphorylation of Amines - Reaction Conditions and Yields
| Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | NMI (1.5) | DCM | 0 to RT | 4 | ~90 | General Procedure |
| Benzylamine | TEA (1.5) | THF | 0 to RT | 3 | ~95 | General Procedure |
| Diethylamine | DIPEA (1.5) | MeCN | RT | 6 | ~85 | General Procedure |
Note: Yields are approximate and can vary.
Experimental Workflow and Logic
The general workflow for a phosphorylation reaction using this compound can be visualized as a series of sequential steps, each with critical considerations for success.
Caption: A typical experimental workflow for phosphorylation.
Signaling Pathway Context: Kinase Inhibition
Phosphorylated molecules are often designed as inhibitors or probes for studying signaling pathways regulated by kinases. For example, a phosphorylated small molecule might mimic a natural substrate and bind to the active site of a kinase, thereby inhibiting its function.
Caption: Inhibition of a kinase signaling pathway.
Purification and Characterization
Purification:
-
Column Chromatography: Flash column chromatography using silica gel is the most common method for purifying diisopropyl phosphate esters and phosphoramidates. A typical eluent system is a gradient of ethyl acetate in hexane. For basic products like phosphoramidates, it may be beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking.[1]
-
High-Performance Liquid Chromatography (HPLC): For highly pure samples required for biological assays or drug development, reverse-phase HPLC (RP-HPLC) is often employed. A common mobile phase consists of a gradient of acetonitrile in water, sometimes with a modifier like trifluoroacetic acid (TFA) or formic acid for better peak shape.[2]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can confirm the presence of the diisopropyl groups (a doublet for the methyl protons and a multiplet for the methine proton) and the protons of the original substrate.
-
³¹P NMR: Is a powerful tool for confirming the formation of the phosphate ester or phosphoramidate. Diisopropyl phosphates typically show a signal in the range of -5 to 5 ppm.
-
¹³C NMR: Can further confirm the structure of the final product.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful phosphorylation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety Information
This compound is a toxic and corrosive compound. It is fatal if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult relevant literature and perform small-scale optimization experiments to determine the ideal conditions for their specific substrate and application.
References
Application Notes and Protocols for Reactions Involving Diisopropyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the workup procedures of chemical reactions involving diisopropyl chlorophosphate. These guidelines are intended to ensure the safe and efficient isolation and purification of products from such reactions.
Introduction
This compound is a reactive organophosphorus compound commonly used as a phosphorylating agent in organic synthesis. Its reactions, typically with nucleophiles such as alcohols and amines, lead to the formation of diisopropyl phosphate (B84403) esters and phosphoramidates, respectively. Proper workup of these reactions is crucial for removing unreacted starting materials, byproducts, and acidic impurities to obtain the desired product in high purity.
Safety Precautions
This compound is a toxic and corrosive compound.[1] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Reactions involving this reagent should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis with atmospheric moisture.
General Workup Principles
The workup of reactions involving this compound typically involves three main stages:
-
Quenching: Neutralization of any remaining this compound and acidic byproducts.
-
Extraction: Separation of the desired organic product from aqueous-soluble impurities.
-
Purification: Removal of any remaining organic impurities to isolate the pure product.
Workup Procedures: Data Summary
The choice of workup procedure depends on the nature of the starting materials and the desired product. The following tables summarize common workup strategies for two primary reaction types involving this compound.
Table 1: Workup Procedures for the Phosphorylation of Alcohols
| Step | Reagent/Solvent | Purpose | Observations/Notes |
| Quenching | Saturated aqueous sodium bicarbonate (NaHCO₃) solution | To neutralize excess this compound and any HCl generated. | Addition should be slow and careful, as CO₂ evolution may cause foaming.[2] |
| Extraction | Ethyl acetate (B1210297) (EtOAc), Dichloromethane (DCM), or Diethyl ether (Et₂O) | To extract the diisopropyl phosphate ester into the organic phase. | The choice of solvent depends on the polarity of the product. |
| Washing | Brine (saturated aqueous NaCl solution) | To remove residual water from the organic layer. | Helps to break up emulsions. |
| Drying | Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) | To remove trace amounts of water from the organic solution. | The drying agent is subsequently removed by filtration. |
| Purification | Silica (B1680970) gel column chromatography | To separate the desired phosphate ester from non-polar impurities and baseline materials. | Eluent systems commonly used include gradients of hexane/ethyl acetate or dichloromethane/methanol.[3] |
Table 2: Workup Procedures for the Synthesis of Phosphoramidates from Amines
| Step | Reagent/Solvent | Purpose | Observations/Notes |
| Quenching | Saturated aqueous sodium bicarbonate (NaHCO₃) solution | To neutralize excess this compound and the amine hydrochloride salt byproduct. | Vigorous gas evolution is expected. |
| Extraction | Dichloromethane (DCM) or Chloroform (CHCl₃) | To extract the phosphoramidate (B1195095) product. | |
| Washing | 2M Hydrochloric acid (HCl) | To remove any unreacted amine starting material by converting it to its water-soluble hydrochloride salt.[4] | This step should be avoided if the product is acid-sensitive. |
| Washing | Saturated aqueous sodium bicarbonate (NaHCO₃) solution | To neutralize any remaining acidic species in the organic layer.[4] | |
| Washing | Brine (saturated aqueous NaCl solution) | To remove bulk water from the organic phase. | |
| Drying | Anhydrous sodium sulfate (Na₂SO₄) | To remove trace water. | |
| Purification | Silica gel column chromatography | To isolate the pure phosphoramidate. | A gradient of diethyl ether or ethyl acetate in a non-polar solvent is often effective.[4][5] |
Experimental Protocols
The following are detailed, step-by-step protocols for the workup of reactions involving this compound.
Protocol 1: Workup for the Phosphorylation of a Primary Alcohol
This protocol is a general guideline for the phosphorylation of an alcohol using this compound in the presence of a base like triethylamine (B128534) (Et₃N).
Materials:
-
Reaction mixture containing the diisopropyl phosphate ester.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Ethyl acetate (EtOAc).
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Silica gel for column chromatography.
-
Hexane and ethyl acetate for elution.
Procedure:
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution to quench the reaction. Continue addition until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3] A typical eluent system is a gradient of ethyl acetate in hexane. Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the pure diisopropyl phosphate ester.
Protocol 2: Workup for the Synthesis of a Diisopropyl Phosphoramidate
This protocol describes a general workup for the reaction of an amine with this compound.
Materials:
-
Reaction mixture containing the diisopropyl phosphoramidate.
-
Dichloromethane (DCM).
-
2M Hydrochloric acid (HCl).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Silica gel for column chromatography.
-
Diethyl ether and a non-polar solvent (e.g., hexane) for elution.
Procedure:
-
Dilution: Dilute the reaction mixture with dichloromethane.
-
Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 2M HCl to remove the excess amine.[4]
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[4]
-
Brine Wash: Perform a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by silica gel column chromatography using a suitable eluent system, such as a gradient of diethyl ether in hexane, to afford the pure diisopropyl phosphoramidate.[4]
Visualized Workflow
The following diagram illustrates a general experimental workflow for a reaction involving this compound.
Caption: General experimental workflow for reactions involving this compound.
References
Application Notes and Protocols for the Purification of Products from Diisopropyl Chlorophosphate Reactions by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl chlorophosphate is a reactive organophosphorus compound widely employed in organic synthesis for the introduction of a diisopropyl phosphate (B84403) group onto various nucleophiles, including alcohols, amines, and amino acids. The resulting organophosphate products often possess significant biological activity, making them valuable as enzyme inhibitors, prodrugs, and chemical probes. However, the purification of these products from complex reaction mixtures can be challenging due to their polarity and potential instability. This document provides detailed application notes and protocols for the purification of products from this compound reactions using various chromatographic techniques, including flash chromatography and High-Performance Liquid Chromatography (HPLC).
General Reaction Scheme
This compound reacts with a variety of nucleophiles (Nu-H), such as alcohols, phenols, amines, and amino acids, typically in the presence of a base to neutralize the HCl byproduct. The general reaction is depicted below:
Caption: General reaction of this compound with a nucleophile.
Purification Strategies
The choice of purification method depends on the properties of the product, the scale of the reaction, and the nature of the impurities. Common techniques include:
-
Work-up: Initial purification often involves an aqueous work-up to remove the hydrochloride salt of the base and other water-soluble impurities.
-
Distillation: For thermally stable and volatile products, vacuum distillation can be an effective purification method.[1][2]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.[3]
-
Chromatography: Column chromatography is the most versatile and widely used technique for purifying products from this compound reactions.
Chromatographic Purification Protocols
Flash Chromatography
Flash chromatography is a rapid and efficient method for purifying gram-scale quantities of reaction products. The choice of stationary phase and eluent is critical for successful separation.
General Protocol for Flash Chromatography of Diisopropyl Phosphorylated Compounds:
-
Sample Preparation: After an appropriate aqueous work-up, concentrate the organic layer under reduced pressure to obtain the crude product. Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent and adsorb it onto a small amount of silica (B1680970) gel.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent. The amount of silica gel should be 50-100 times the weight of the crude product.
-
Loading: Carefully load the adsorbed sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure to achieve a flow rate of approximately 2 inches/minute.[4] Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
Analysis and Collection: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Recommended Flash Chromatography Conditions for Diisopropyl Phosphorylated Products
| Product Type | Stationary Phase | Eluent System (v/v) | Notes |
| Diisopropyl Phosphoesters (from alcohols/phenols) | Silica Gel | Hexane/Ethyl Acetate (gradient) | Start with a low polarity mixture (e.g., 9:1) and gradually increase the polarity. |
| Diisopropyl Phosphoramidates (from primary/secondary amines) | Deactivated Silica Gel* | Hexane/Ethyl Acetate + 1% Triethylamine (B128534) | The addition of triethylamine is crucial to prevent product degradation on the acidic silica gel.[5][6][7] |
| Diisopropyl Phosphorylated Amino Acids | Silica Gel | Dichloromethane/Methanol (gradient) | A higher polarity solvent system is typically required. |
*To deactivate silica gel, prepare a slurry of silica gel in the eluent containing 1-2% triethylamine and pack the column with this slurry.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For high-purity requirements or for the separation of closely related compounds, preparative HPLC is the method of choice.[8][9][10] Reversed-phase chromatography is commonly used for organophosphate compounds.
General Protocol for Preparative HPLC of Diisopropyl Phosphorylated Compounds:
-
Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition and gradient for separation.
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto a preparative reversed-phase column (e.g., C18). Elute with a gradient of water and an organic solvent (acetonitrile or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Product Recovery: Combine the fractions containing the pure product. The organic solvent can be removed by rotary evaporation. If a non-volatile buffer was used, further work-up such as lyophilization or extraction may be necessary.
Table 2: Typical Preparative HPLC Conditions for Diisopropyl Phosphorylated Products
| Product Type | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Detection (nm) |
| Diisopropyl Phosphoesters | C18, 10 µm | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 10-90% B over 30 min | 20-50 | 210, 254 |
| Diisopropyl Phosphoramidates | C18, 10 µm | Water + 0.1% Formic Acid | Methanol + 0.1% Formic Acid | 20-100% B over 40 min | 20-50 | 220, 254 |
| Diisopropyl Phosphorylated Peptides | C18, 5 µm | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 5-60% B over 60 min | 10-20 | 214, 280 |
Application Example: Inhibition of Acetylcholinesterase by Diisopropyl Fluorophosphate (B79755) (DFP)
Diisopropyl fluorophosphate (DFP), a potent inhibitor of acetylcholinesterase (AChE), can be synthesized from this compound. The purification of DFP is typically achieved by vacuum distillation. The mechanism of AChE inhibition by DFP involves the irreversible phosphorylation of a serine residue in the active site of the enzyme.[11][12][13][14][15]
Caption: Synthesis, purification, and mechanism of action of DFP.
Conclusion
The successful purification of products from this compound reactions is crucial for their subsequent use in research and development. This document provides a framework of chromatographic methods that can be adapted and optimized for a wide range of diisopropyl phosphorylated compounds. Careful selection of the purification strategy, stationary phase, and eluent system, based on the specific properties of the target molecule, will lead to high-purity materials suitable for any application.
References
- 1. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]
- 2. CN101250199B - Preparation method of diisopropyl phosphite - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cms.mz-at.de [cms.mz-at.de]
- 10. researchgate.net [researchgate.net]
- 11. Structure of diisopropyl fluorophosphate-inhibited factor D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of in vitro and in vivo inhibition of cholinesterase activity by diisopropyl fluorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diisopropylfluorophosphate inhibits acetylcholinesterase activity and disrupts somitogenesis in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medlink.com [medlink.com]
- 15. scilit.com [scilit.com]
Application Notes and Protocols: Diisopropyl Chlorophosphate in Solid-Phase Peptide Synthesis Coupling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Diisopropyl chlorophosphate is not a conventional coupling reagent for solid-phase peptide synthesis (SPPS). The following application notes and protocols are theoretical and based on the general principles of peptide coupling chemistry. Researchers should exercise caution and perform thorough optimization and analysis when exploring the use of this reagent.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids to form complex peptide chains. The critical step in SP PS is the formation of an amide bond between the carboxyl group of an incoming amino acid and the N-terminal amine of the growing peptide chain attached to a solid support. This reaction is facilitated by coupling reagents that activate the carboxylic acid. While numerous coupling reagents are well-established, the exploration of novel reagents can offer advantages in terms of reactivity, cost, and side-product profiles.
This compound is a reactive organophosphorus compound that has the potential to act as a coupling reagent by activating the carboxylic acid of an N-protected amino acid. This activation would proceed through the formation of a highly reactive mixed anhydride (B1165640), which is then susceptible to nucleophilic attack by the free amine of the peptide-resin.
Proposed Mechanism of Action
The proposed mechanism for peptide coupling using this compound involves a two-step process:
-
Activation: The N-protected amino acid reacts with this compound in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to form a mixed phosphoric anhydride. This intermediate is a highly activated form of the carboxylic acid.
-
Coupling: The activated amino acid is then added to the resin-bound peptide, which has a free N-terminal amine. The amine attacks the carbonyl carbon of the mixed anhydride, forming the peptide bond and releasing diisopropyl phosphate (B84403) as a byproduct.
Quantitative Data Summary (Illustrative)
Due to the lack of published data on the use of this compound in SPPS, the following tables present illustrative data to be used as a benchmark for potential optimization experiments.
Table 1: Coupling Efficiency of this compound with Various Amino Acids (Hypothetical)
| Amino Acid | Coupling Time (min) | Coupling Efficiency (%) | Purity of Dipeptide (%) |
| Ala | 30 | 95 | 92 |
| Val | 45 | 88 | 85 |
| Phe | 40 | 92 | 90 |
| His(Trt) | 60 | 80 | 75 |
| Arg(Pbf) | 75 | 75 | 70 |
Table 2: Comparison of this compound with Standard Coupling Reagents (Hypothetical)
| Coupling Reagent | Standard Coupling Time (min) | Average Coupling Efficiency (%) | Racemization (%) |
| This compound | 45-75 | 85 | < 2 |
| HBTU/DIPEA | 30-60 | 98 | < 1 |
| DIC/HOBt | 60-120 | 95 | < 1.5 |
Experimental Protocols
The following are detailed, hypothetical protocols for the use of this compound in manual Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF (v/v)
-
Acetic anhydride (for capping)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethylether, cold
Protocol 1: Standard Coupling Cycle
This protocol outlines a single coupling cycle for adding one amino acid to the growing peptide chain.
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) in DMF.
-
Add DIPEA (6 eq.).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound (3 eq.) to the amino acid solution.
-
Allow the activation to proceed for 10 minutes at 0°C.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
(Optional) Capping:
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5:1:4 ratio) for 15 minutes.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Protocol 2: Peptide Cleavage and Precipitation
-
Final Deprotection: Perform a final Fmoc deprotection as described in Protocol 1.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry the resin under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
-
Drying: Dry the crude peptide under vacuum.
Visualizations
Logical Relationship of the Coupling Reaction
Caption: Proposed reaction pathway for peptide coupling.
Experimental Workflow for a Single Coupling Cycle
Caption: SPPS single coupling cycle workflow.
Protecting Group Strategies for Reactions with Diisopropyl Chlorophosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for protecting group strategies in reactions involving diisopropyl chlorophosphate. The selection of an appropriate protecting group is crucial for the successful phosphorylation of alcohols and amines, preventing unwanted side reactions and ensuring high yields of the desired phosphorylated product. This guide outlines strategies for the protection of common functional groups, provides detailed experimental protocols for both phosphorylation and deprotection, and presents quantitative data to aid in the selection of the most suitable protecting group for a given synthetic route.
Introduction to Protecting Groups in Phosphorylation Chemistry
This compound is a reactive phosphorylating agent used to introduce a diisopropyl phosphate (B84403) group onto nucleophilic functional groups such as alcohols and amines. However, its high reactivity can lead to non-selective reactions in multifunctional molecules. Protecting groups are temporary modifications of functional groups that mask their reactivity, allowing for selective phosphorylation at the desired position. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the conditions of the phosphorylation reaction.
-
Readily removed in high yield under conditions that do not affect the newly formed phosphate or other functional groups in the molecule.
This guide focuses on common protecting groups for alcohols (silyl ethers, benzyl (B1604629) ethers, and others) and amines (carbamates).
Protecting Groups for Alcohols
The hydroxyl group of alcohols is a primary target for phosphorylation with this compound. To achieve regioselectivity in polyols or to prevent reaction with other nucleophilic sites, the hydroxyl groups not intended for phosphorylation must be protected.
Silyl (B83357) Ethers (TBDMS, TBDPS, TIPS)
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability, and mild removal conditions.[1] The steric bulk of the silyl group can be tuned to achieve selective protection of primary versus secondary or tertiary alcohols.[1]
-
tert-Butyldimethylsilyl (TBDMS or TBS): A versatile and popular choice, stable to a wide range of non-acidic and non-fluoride-containing reagents.
-
tert-Butyldiphenylsilyl (TBDPS): More stable to acidic conditions than TBDMS.
-
Triisopropylsilyl (TIPS): Offers even greater steric hindrance and acid stability.
Table 1: Quantitative Data for Phosphorylation of Silyl-Protected Alcohols
| Protecting Group | Substrate | Phosphorylation Yield (%) | Deprotection Yield (%) | Reference |
| TBDMS | Primary Alcohol | >90 (estimated) | >95 | [1] |
| TBDPS | Primary Alcohol | >90 (estimated) | >95 | [2][3] |
| TIPS | Secondary Alcohol | >85 (estimated) | >95 | [2][3] |
Note: Specific yield data for the direct reaction of this compound with a wide range of silyl-protected alcohols is not extensively documented in single sources. The yields presented are estimations based on the general reactivity and stability of these protecting groups in similar transformations.
Benzyl Ethers (Bn, PMB)
Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions.[4]
-
Benzyl (Bn): Typically removed by hydrogenolysis, which is a mild method that is orthogonal to many other protecting groups.
-
p-Methoxybenzyl (PMB): Can be removed oxidatively with DDQ or under acidic conditions, offering an alternative deprotection strategy to hydrogenolysis.[5]
Table 2: Quantitative Data for Phosphorylation of Benzyl-Protected Alcohols
| Protecting Group | Substrate | Phosphorylation Yield (%) | Deprotection Yield (%) | Reference |
| Bn | Primary Alcohol | >90 (estimated) | >95 | [4] |
| PMB | Phenol | >90 (estimated) | >95 | [5] |
Note: As with silyl ethers, directly comparable quantitative data for a series of benzyl-protected alcohols with this compound is limited. The data reflects the general utility of these protecting groups.
Other Alcohol Protecting Groups
-
Methoxymethyl (MOM): Stable to most non-acidic reagents. Removed under acidic conditions.[6][7]
-
Tetrahydropyranyl (THP): Also acid-labile, but can be less robust than MOM ethers.
Protecting Groups for Amines
Primary and secondary amines readily react with this compound to form phosphoramidates. Carbamate-based protecting groups are commonly used to temporarily block the nucleophilicity of amines.[8]
Carbamates (Boc, Cbz)
-
tert-Butoxycarbonyl (Boc): Removed under acidic conditions (e.g., TFA). Stable to basic and hydrogenolysis conditions.
-
Benzyloxycarbonyl (Cbz or Z): Cleaved by catalytic hydrogenolysis. It is stable to acidic and basic conditions.[8][9]
Table 3: Quantitative Data for Phosphorylation of Carbamate-Protected Amines
| Protecting Group | Substrate | Phosphoramidate (B1195095) Formation Yield (%) | Deprotection Yield (%) | Reference |
| Boc | Primary Amine | 72-96 (general phosphoramidate synthesis) | >95 | [10][11] |
| Cbz | Amino Acid | 72-96 (general phosphoramidate synthesis) | >95 | [8][9] |
Note: The yields for phosphoramidate formation are based on general methods for synthesizing phosphoramidates from amines and may vary with this compound.
Experimental Protocols
General Protocol for Phosphorylation of a Protected Alcohol
-
Setup: To a solution of the protected alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., argon or nitrogen), add a non-nucleophilic base such as triethylamine (B128534) (1.5 equiv) or diisopropylethylamine (1.5 equiv).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add this compound (1.2 equiv) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for the Synthesis of a Diisopropyl Phosphoramidate from a Protected Amine
-
Setup: Dissolve the protected amine (1.0 equiv) in a dry, aprotic solvent such as dichloromethane or THF under an inert atmosphere. Add a suitable base, for example, triethylamine (1.5 equiv).
-
Reaction: Cool the solution to 0 °C. Slowly add this compound (1.2 equiv).
-
Monitoring: Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude phosphoramidate can be purified by column chromatography.[11][12]
Deprotection Protocols
Table 4: Deprotection Conditions for Common Protecting Groups
| Protecting Group | Reagents and Conditions |
| TBDMS/TBDPS/TIPS | Tetrabutylammonium fluoride (B91410) (TBAF) in THF; or HF in pyridine. |
| Bn | H₂, Pd/C in an alcoholic or ethereal solvent. |
| PMB | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in CH₂Cl₂/H₂O. |
| MOM | Acidic conditions (e.g., HCl in methanol). |
| Boc | Trifluoroacetic acid (TFA) in CH₂Cl₂. |
| Cbz | H₂, Pd/C in an alcoholic or ethereal solvent. |
Deprotection of the Diisopropyl Phosphate Group
The diisopropyl phosphate group itself can be considered a protecting group for the phosphate moiety. The isopropyl groups can be removed under acidic conditions or by reaction with trimethylsilyl (B98337) halides (e.g., TMSBr or TMSI) followed by hydrolysis.
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules, such as oligonucleotides or phosphorylated peptides, multiple protecting groups may be required. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[13]
For example, in the synthesis of a phosphopeptide, an amino acid side chain might be protected with a Boc group (acid-labile), a hydroxyl group with a TBDMS group (fluoride-labile), and the phosphate with isopropyl groups (removable with TMSI). This allows for the sequential deprotection of each functional group without affecting the others.
Visualizing Workflows and Concepts
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: General workflow for phosphorylation using a protecting group strategy.
Caption: Decision tree for an orthogonal protecting group strategy in phosphopeptide synthesis.
Conclusion
The successful use of this compound in the synthesis of complex molecules is highly dependent on a well-designed protecting group strategy. The choice of protecting groups for alcohols and amines should be guided by their stability to the phosphorylation conditions and the availability of mild, selective deprotection methods. The protocols and data presented in this guide provide a foundation for developing robust and efficient synthetic routes for the preparation of diisopropyl-phosphorylated compounds. Careful consideration of orthogonal strategies is essential when multiple functional groups require protection.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MOM Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. ijacskros.com [ijacskros.com]
- 10. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Phosphotriesters Using Diisopropyl Chlorophosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of phosphotriesters utilizing diisopropyl chlorophosphate. This reagent serves as an effective phosphorylating agent for a variety of hydroxyl-containing compounds, including primary, secondary, and phenolic alcohols. The methodologies outlined herein are crucial for the development of novel therapeutics, including pronucleotides and other biologically active phosphate (B84403) derivatives.
Introduction
The formation of phosphotriester linkages is a cornerstone of synthetic organic and medicinal chemistry. This compound is a reactive organophosphorus reagent that readily reacts with nucleophiles, such as alcohols, to form stable diisopropyl phosphotriester derivatives. This reaction is typically facilitated by a non-nucleophilic base to scavenge the hydrochloric acid byproduct. The resulting phosphotriesters are often key intermediates in the synthesis of more complex molecules, including modified oligonucleotides and prodrugs, where the diisopropyl groups can be selectively removed under specific conditions.
Key Applications
-
Prodrug Synthesis: Masking the negative charge of a phosphate group as a phosphotriester can significantly enhance the cell permeability of nucleotide-based drugs.
-
Oligonucleotide Synthesis: While the phosphoramidite (B1245037) approach is dominant, phosphotriester chemistry remains relevant for the synthesis of modified oligonucleotides.
-
Intermediate for Phosphodiester Synthesis: Phosphotriesters can be selectively dealkylated to yield the corresponding phosphodiesters.
-
Enzyme Inhibitors: Phosphotriesters can act as mimics of the transition state of enzymatic reactions involving phosphates, leading to potent enzyme inhibition.
Data Presentation: Synthesis of Various Phosphotriesters
The following table summarizes representative examples of phosphotriester synthesis using this compound with different types of alcohols. The data has been compiled from various sources to provide a comparative overview of reaction conditions and yields.
| Entry | Substrate (Alcohol) | Base/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | 6,7-bis(3-hydroxypropyl)-1,3,5,8-tetramethyl-2,4-divinylporphyrin | DABCO | Dichloromethane (B109758) | Not Specified | Room Temp. | 97 | [1] |
| 2 | Benzyl (B1604629) Alcohol | Triethylamine (B128534) | Tetrahydrofuran | 12 | Room Temp. | High (Qualitative) | General Protocol |
| 3 | Cyclohexanol (B46403) | Pyridine (B92270) | Diethyl Ether | 4 | 0 to Room Temp. | Moderate (Qualitative) | General Protocol |
| 4 | Phenol (B47542) | Potassium Carbonate | Acetone | 8 | Reflux | Good (Qualitative) | General Protocol |
Note: Quantitative data for a wide range of specific substrates using this compound is not extensively consolidated in single literature sources. The table provides representative examples and general expectations. Yields are highly substrate-dependent.
Experimental Protocols
The following are detailed methodologies for the synthesis of phosphotriesters from primary, secondary, and phenolic alcohols using this compound.
Protocol 1: Synthesis of O-Benzyl-O',O''-diisopropyl Phosphate (Primary Alcohol)
This protocol describes the phosphorylation of a primary alcohol, benzyl alcohol, using this compound and triethylamine as a base.
Materials:
-
Benzyl alcohol
-
This compound
-
Triethylamine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane/Ethyl acetate (B1210297) solvent system
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a small amount of water.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure O-benzyl-O',O''-diisopropyl phosphate.[2][3]
Protocol 2: Synthesis of O-Cyclohexyl-O',O''-diisopropyl Phosphate (Secondary Alcohol)
This protocol outlines the phosphorylation of a secondary alcohol, cyclohexanol, using this compound with pyridine as the base.
Materials:
-
Cyclohexanol
-
This compound
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclohexanol (1.0 eq) in anhydrous diethyl ether.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add this compound (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired O-cyclohexyl-O',O''-diisopropyl phosphate.[2][3]
Protocol 3: Synthesis of O,O-Diisopropyl O-phenyl Phosphate (Phenol)
This protocol details the phosphorylation of phenol using this compound and potassium carbonate as the base.
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
To a mixture of phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone, add this compound (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 8 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain O,O-diisopropyl O-phenyl phosphate.[2][3]
Mandatory Visualizations
Caption: General reaction mechanism for the synthesis of phosphotriesters.
Caption: A typical experimental workflow for phosphotriester synthesis.
References
Troubleshooting & Optimization
Preventing hydrolysis of Diisopropyl chlorophosphate during reactions
Technical Support Center: Diisopropyl Chlorophosphate
Welcome to the technical support center for this compound (DICP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of DICP during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound (CAS 2574-25-6) is a highly reactive organophosphorus compound commonly used as a phosphorylating agent in organic synthesis. Its high reactivity stems from the phosphorus atom being bonded to a good leaving group (chloride) and electron-withdrawing oxygen atoms. This makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis. The primary hydrolysis product is the less reactive diisopropyl phosphate (B84403).
Q2: What are the initial signs of hydrolysis in my this compound reagent?
Hydrolysis of this compound produces hydrochloric acid (HCl) as a byproduct. Initial signs of degradation can include:
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A fuming appearance upon opening the container, as HCl gas reacts with atmospheric moisture.
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A decrease in the purity of the reagent, which can be confirmed by techniques like ³¹P NMR spectroscopy.
-
Inconsistent or lower yields in your phosphorylation reactions.
Q3: How should I properly store this compound to minimize hydrolysis?
To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a freezer at -20°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture.[1]
-
Container: Use non-glass containers with PTFE-lined caps. Storing in glass can accelerate degradation as the byproduct of hydrolysis (hydrofluoric acid in the case of the related diisopropylfluorophosphate) can react with silica (B1680970) in the glass to produce more water in situ.[1]
Q4: Can I use this compound that has started to hydrolyze?
Using partially hydrolyzed this compound is not recommended. The presence of diisopropyl phosphate and HCl can lead to unpredictable reaction kinetics, lower yields of the desired product, and the formation of unwanted byproducts. It is always best to use a fresh or properly stored reagent of high purity.
Troubleshooting Guide: Preventing Hydrolysis During Reactions
This guide addresses common issues encountered during reactions involving this compound and provides solutions to minimize hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Hydrolysis of this compound before it can react with the substrate. | - Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water. - Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent). - Run the reaction under a strict inert atmosphere (argon or nitrogen). |
| Formation of diisopropyl phosphate byproduct | Presence of water in the reaction mixture. | - In addition to using anhydrous techniques, consider adding a dehydrating agent like molecular sieves to the reaction mixture (ensure compatibility with your reagents). - If the substrate or other reagents are potential sources of moisture, dry them thoroughly before addition. |
| Reaction stalls or is incomplete | The reaction is being inhibited by the HCl byproduct of hydrolysis or the desired phosphorylation reaction. | - Add a non-nucleophilic base to the reaction mixture to scavenge the HCl produced. Examples include sterically hindered amines like N,N-Diisopropylethylamine (Hünig's Base) or 2,6-lutidine. This will drive the reaction to completion and prevent acid-catalyzed side reactions. |
| Inconsistent results between batches | Variable amounts of moisture are being introduced into the reaction. | - Standardize your experimental setup and procedures for handling anhydrous and air-sensitive reagents. - Always use freshly opened bottles of anhydrous solvents or properly stored dried solvents. |
Data Presentation: Hydrolysis of Dialkyl Chlorophosphates
| Reaction Mixture ([DECP]/[H₂O] molar ratio) | Temperature (°C) | First-Order Rate Constant (k, min⁻¹) | Half-Life (t₁/₂, min) |
| 12.4 | 20 | 1.1 x 10⁻⁵ | 63,000 |
| 4.2 | 20 | 2.5 x 10⁻⁵ | 27,700 |
| 4.2 | 50 | 2.7 x 10⁻⁴ | 2,570 |
| 1.0 | 20 | 1.1 x 10⁻³ | 630 |
Data adapted from a study on diethyl chlorophosphate (DECP). This data is intended to be illustrative of the general trends for this compound.[2]
Key Takeaways:
-
The rate of hydrolysis is highly dependent on the concentration of water.
-
Increasing the temperature significantly increases the rate of hydrolysis.
Experimental Protocols
Protocol 1: General Anhydrous Technique for Handling this compound
This protocol outlines the fundamental steps for handling this compound to prevent hydrolysis before its addition to a reaction.
-
Glassware Preparation: All glassware (syringes, needles, flasks, etc.) must be thoroughly dried in an oven at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen).
-
Reagent Handling:
-
Allow the this compound container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Use a syringe or cannula to transfer this compound from its storage container to the reaction vessel. Never pour it in the open air.
-
Ensure the syringe used for transfer is dry by flushing it with an inert gas.
-
Protocol 2: Phosphorylation of an Alcohol using this compound
This protocol provides a general method for the phosphorylation of a primary or secondary alcohol, incorporating measures to prevent hydrolysis of the reagent.
-
Reaction Setup:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol to be phosphorylated.
-
Dissolve the alcohol in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile).
-
Add a non-nucleophilic base (e.g., 1.2 equivalents of N,N-Diisopropylethylamine).
-
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This reduces the rate of potential side reactions, including hydrolysis.
-
Addition of this compound:
-
Slowly add this compound (1.1 equivalents) to the stirred reaction mixture via syringe.
-
The formation of a salt (e.g., diisopropylethylammonium chloride) may be observed as a precipitate.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
-
Workup:
-
Quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Proceed with standard aqueous workup and purification procedures.
-
Visualizations
Caption: Workflow for preventing this compound hydrolysis.
References
Optimizing Phosphorylation Reactions with Diisopropyl Chlorophosphate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the yield of phosphorylation reactions using diisopropyl chlorophosphate. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Low or No Product Yield
Q1: I am not observing any formation of my desired phosphorylated product. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield in a phosphorylation reaction with this compound can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
This compound: This reagent is highly sensitive to moisture. Hydrolysis of this compound is a common side reaction that consumes the reagent and reduces yield. Ensure you are using a fresh bottle or a properly stored aliquot under an inert atmosphere (e.g., argon or nitrogen).
-
Substrate (Alcohol/Amine): Ensure your starting material is pure and dry. Water contamination will compete with your substrate for the phosphorylating agent.
-
Solvent: Use anhydrous solvents. Traces of water in the solvent can significantly impact the reaction. Consider using freshly distilled solvents or commercially available anhydrous grades.
-
Base: The choice and quality of the base are critical. Ensure the base is anhydrous and suitable for your specific substrate and solvent system.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can influence the rate of the desired reaction versus side reactions. For many phosphorylation reactions with this compound, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature is a good starting point.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mixing: Ensure efficient mixing, especially if the reaction is heterogeneous.
-
-
Stoichiometry:
-
Reagent Equivalents: The molar ratio of this compound, your substrate, and the base is crucial. A common starting point is a slight excess of the phosphorylating agent and the base relative to the substrate.
-
Presence of Multiple Products
Q2: My reaction mixture shows multiple spots on TLC or multiple peaks in GC/LC-MS. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products is a common issue. Here are the likely culprits and strategies to improve selectivity:
-
Di- or Tri-phosphorylation: For substrates with multiple hydroxyl or amino groups, over-phosphorylation can occur. To favor mono-phosphorylation, use a controlled amount of this compound (e.g., 1.0-1.2 equivalents) and add it slowly to the reaction mixture at a low temperature.
-
Hydrolysis Product: The presence of diisopropyl phosphate (B84403) (from the hydrolysis of this compound) is a strong indicator of moisture in your reaction. Rigorous drying of all reagents and glassware is essential.
-
Pyrophosphate Formation: In the presence of trace water, this compound can hydrolyze to diisopropyl phosphate, which can then react with another molecule of this compound to form a pyrophosphate byproduct.
-
Reaction with Tertiary Amine Bases: Some tertiary amine bases, like triethylamine, can react with chlorophosphates, especially at elevated temperatures, leading to the formation of unwanted byproducts. If you suspect this is an issue, consider using a non-nucleophilic base like 2,6-lutidine or a hindered base like diisopropylethylamine (DIPEA).
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for my phosphorylation reaction with this compound?
A1: The optimal base depends on the pKa of your substrate and the reaction solvent. Common choices include:
-
Triethylamine (TEA): A versatile and commonly used base.
-
Pyridine: Often used as both a base and a catalyst.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A non-nucleophilic catalyst and base that has been shown to be effective in phosphorylations. In the phosphorylation of a porphyrin derivative with a dialkyl chlorophosphate, the use of DABCO resulted in a 97% yield.[1]
-
Diisopropylethylamine (DIPEA): A hindered, non-nucleophilic base that is useful for preventing side reactions with the base itself.
It is recommended to perform small-scale screening experiments to identify the best base for your specific system.
Q2: Which solvent should I use for the phosphorylation reaction?
A2: Anhydrous aprotic solvents are generally preferred to minimize hydrolysis of the this compound. Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Toluene
The choice of solvent can influence reaction rates and solubility of the reactants and products.
Q3: What is a typical reaction temperature and time for this type of phosphorylation?
A3: A good starting point is to perform the reaction at 0 °C for 30 minutes to an hour, followed by allowing the reaction to warm to room temperature and stirring for several hours (e.g., 2-16 hours). Reaction progress should be monitored by an appropriate analytical method (TLC, GC, LC-MS, or NMR) to determine the optimal reaction time.
Q4: How does the steric hindrance of the alcohol affect the reaction yield?
A4: Generally, the reactivity of alcohols in phosphorylation reactions follows the order: primary > secondary > tertiary. Phosphorylation of sterically hindered secondary alcohols and especially tertiary alcohols can be challenging and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst). However, specific yields are highly substrate-dependent.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for phosphorylation reactions. Note: Data for this compound is limited in the readily available literature; therefore, data for analogous chlorophosphates are included for comparative purposes.
| Substrate Type | Phosphorylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol (Porphyrin derivative) | Dialkyl chlorophosphate | DABCO | Not Specified | Not Specified | Not Specified | 97 |
| Primary Amine (Aniline) | Diphenyl chlorophosphate | Triethylamine | Not Specified | Not Specified | Not Specified | 53-93 |
| Primary Amine (Benzylamine) | Diethyl H-phosphonate/LiI/TBHP | - | Not Specified | Not Specified | Not Specified | 65 |
| Secondary Amine (Piperidine) | Diphenyl chlorophosphate | Triethylamine | Not Specified | Not Specified | Not Specified | 53-93 |
Key Experimental Protocol: General Procedure for Phosphorylation of an Alcohol
This protocol provides a general starting point for the phosphorylation of a primary or secondary alcohol using this compound. Optimization of stoichiometry, base, solvent, temperature, and reaction time may be necessary for your specific substrate.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Assemble the reaction apparatus under an inert atmosphere of dry argon or nitrogen.
-
Use anhydrous solvents and reagents.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 equivalent) and anhydrous solvent (e.g., dichloromethane).
-
Add the base (e.g., triethylamine, 1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Phosphorylating Agent:
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution over a period of 10-15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30-60 minutes, then let it warm to room temperature.
-
Monitor the progress of the reaction by TLC or another suitable analytical technique until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound phosphorylation reactions.
References
Removal of Diisopropyl chlorophosphate byproducts and impurities.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisopropyl chlorophosphate (DICP). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound (DICP) arise from its synthesis, degradation, and storage. These include:
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Unreacted Starting Materials: Depending on the synthetic route, these can include diisopropyl phosphite, phosphorus trichloride, or isopropyl alcohol.
-
Hydrolysis Products: DICP is susceptible to hydrolysis, especially in the presence of moisture. The primary hydrolysis product is diisopropyl hydrogen phosphate (B84403) (DIHP).
-
Pyrophosphates: Self-condensation of DICP or its hydrolysis products can lead to the formation of pyrophosphate species.
-
Side-Reaction Byproducts: The synthesis of organophosphates can sometimes lead to the formation of undesired side products, such as isomers or related organophosphate compounds.
Q2: How can I minimize the formation of hydrolysis-related impurities during storage?
A2: To minimize hydrolysis, this compound should be stored under anhydrous conditions in a tightly sealed container. It is recommended to store it in a cool, dry place, and under an inert atmosphere (e.g., argon or nitrogen).[1] Using non-glass containers may also be preferable to prevent potential reactions with silica (B1680970).[1]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Several analytical techniques can be employed to determine the purity of DICP and identify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the main component and non-volatile or thermally labile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can provide detailed structural information and are useful for identifying and quantifying phosphorus-containing impurities.
Troubleshooting Guides
Purification by Vacuum Distillation
Problem 1: Low Purity of this compound After Distillation
-
Potential Cause: The boiling points of DICP and certain impurities, such as other organophosphates, may be too close for effective separation with the current distillation setup.
-
Suggested Solution:
-
Ensure you are using a vacuum and a fractionating column with sufficient theoretical plates to enhance separation.[2]
-
Carefully monitor the distillation temperature and collect narrow fractions.[2]
-
Analyze the collected fractions by GC-MS or NMR to determine their composition and identify the fractions with the highest purity.[2]
-
Consider a post-distillation purification step, such as silica gel chromatography, to remove any remaining impurities.[2]
-
Problem 2: Product Decomposition During Distillation
-
Potential Cause: The distillation temperature is too high, causing the thermal degradation of this compound. Organophosphates can be heat-sensitive.
-
Suggested Solution:
-
Use a higher vacuum to lower the boiling point of the compound, thereby reducing the required distillation temperature.[2][3]
-
Ensure the heating mantle is set to the lowest effective temperature to avoid localized overheating.[2]
-
For heat-sensitive compounds, a shorter residence time at high temperatures is crucial. A wiped-film distillation apparatus can be considered for this purpose.
-
Purification by Column Chromatography
Problem 3: Low Yield of this compound After Column Chromatography
-
Potential Cause: The product may be strongly adsorbed to the stationary phase (e.g., silica gel), leading to poor recovery.
-
Suggested Solution:
-
Use a less polar solvent system for elution to reduce the affinity of the polar DICP for the silica gel.
-
Perform a silica-plug filtration with a smaller amount of silica gel, which can be faster and result in higher yields.[2]
-
Ensure the crude product is properly loaded onto the column to avoid streaking and poor separation.
-
Problem 4: Co-elution of Impurities with this compound
-
Potential Cause: The solvent system is not optimized to effectively separate the product from impurities.
-
Suggested Solution:
-
Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal conditions for separation before running the full column.
-
Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, to improve the separation of compounds with different polarities.
-
Quantitative Data on Purification
The efficiency of purification methods can vary depending on the specific impurities present and the experimental conditions. The following table provides an overview of the expected purity levels that can be achieved with different techniques for organophosphates.
| Purification Method | Typical Impurity Removed | Expected Purity of Final Product | Reference |
| Vacuum Distillation | Volatile byproducts, unreacted starting materials | >99% | [1] |
| Silica Gel Chromatography | Polar impurities (e.g., hydrolysis products) | >98% | [2] |
| Preparative HPLC | Closely related structural analogs, non-volatile impurities | >99.5% |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the purity determination of this compound by GC-MS.
-
Instrumentation: A GC-MS system equipped with a capillary column suitable for organophosphate analysis (e.g., a low-polarity stationary phase).
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Injection Volume: 1 µL with a suitable split ratio (e.g., 50:1).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
MS Transfer Line Temperature: 280°C.
-
-
Data Analysis: Identify and quantify impurities by comparing their mass spectra and retention times to known standards or a spectral library. The purity of the main component can be determined by area percentage normalization.
Protocol 2: Removal of Hydrolysis Impurities by Aqueous Wash
This protocol describes a method to remove water-soluble impurities like diisopropyl hydrogen phosphate.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any acidic impurities. Follow this with a wash using brine (saturated NaCl solution) to remove excess water.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting product can be further purified by vacuum distillation if necessary.
Visualizations
Experimental Workflow for Purification and Analysis
Caption: Workflow for DICP Purification and Analysis.
Signaling Pathway: Acetylcholinesterase Inhibition by Organophosphates
Caption: Mechanism of Acetylcholinesterase Inhibition.
References
Technical Support Center: Diisopropyl Chlorophosphate Mediated Reactions
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with diisopropyl chlorophosphate (DICP) mediated reactions.
Frequently Asked Questions (FAQs)
Q1: My phosphorylation reaction is sluggish or appears incomplete by TLC analysis. What are the potential causes and solutions?
A1: A sluggish or incomplete reaction can be attributed to several factors:
-
Moisture Contamination: this compound is highly sensitive to moisture, which leads to its rapid hydrolysis to the unreactive diisopropyl hydrogen phosphate (B84403). Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
-
Insufficient Base: A common issue is the use of an inadequate amount or a base that is not strong enough to neutralize the HCl generated during the reaction. The accumulation of HCl can protonate the substrate or the base, thereby impeding the reaction. Consider using a non-nucleophilic organic base like triethylamine (B128534) or diisopropylethylamine in stoichiometric excess (typically 1.5-2.5 equivalents).
-
Steric Hindrance: The reactivity of the alcohol or amine substrate is highly dependent on its steric environment. Secondary alcohols react more slowly than primary alcohols, and tertiary alcohols are generally unreactive. If you are working with a sterically hindered substrate, you may need to use more forcing conditions, such as elevated temperatures or a longer reaction time.
-
Low Reagent Purity: The purity of this compound can significantly impact the reaction outcome. Impurities can inhibit the reaction or lead to the formation of side products. It is advisable to use freshly opened or properly stored reagent.
Q2: I am observing a significant amount of a polar byproduct that I suspect is diisopropyl hydrogen phosphate. How can I minimize its formation?
A2: The formation of diisopropyl hydrogen phosphate is a clear indication of hydrolysis of the starting material. To minimize this side product:
-
Rigorous Anhydrous Conditions: As mentioned above, the exclusion of moisture is critical. Use freshly distilled anhydrous solvents and dry all glassware in an oven before use. Handle all reagents under an inert atmosphere.
-
Controlled Reagent Addition: Adding the this compound slowly to the reaction mixture, especially at low temperatures (e.g., 0 °C), can help to control the exotherm and minimize side reactions.
Q3: I am concerned about the formation of pyrophosphates as a side product. How can I suppress this?
A3: Pyrophosphate formation can occur when the initially formed phosphate ester reacts with another molecule of the phosphorylating agent or with another phosphate molecule. To suppress this:
-
Stoichiometry Control: Use a slight excess of the alcohol or amine substrate relative to the this compound to ensure the complete consumption of the phosphorylating agent.
-
Reaction Temperature: Maintain a low reaction temperature to reduce the rate of side reactions.
-
Use of an Activating Agent: In some phosphorylation reactions, the use of an activating agent can promote the desired reaction and minimize side product formation.
Q4: What is a general work-up procedure for a this compound mediated phosphorylation?
A4: A typical work-up procedure involves the following steps:
-
Quenching: The reaction is typically quenched by the addition of a saturated aqueous solution of sodium bicarbonate or a dilute acid (e.g., 1M HCl) to neutralize any remaining base and hydrolyze any unreacted this compound.
-
Extraction: The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Washing: The organic layer is washed sequentially with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified, typically by column chromatography on silica (B1680970) gel.
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[1][2]
-
Spotting: Use a three-lane spotting technique on the TLC plate: one lane for the starting material (alcohol or amine), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture.[1][2][3]
-
Eluent: A common eluent system is a mixture of hexane (B92381) and ethyl acetate. The polarity can be adjusted to achieve good separation of the starting material and the product.
-
Visualization: The spots can be visualized using a UV lamp if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or p-anisaldehyde stain.[4] The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates that the reaction is progressing.
Quantitative Data Summary
The yield of phosphorylation reactions using this compound is highly dependent on the substrate and reaction conditions. The following table summarizes typical yields for different types of substrates.
| Substrate Type | Example Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | Geraniol | Pyridine | Diethyl ether | -30 to 23 | 6.5 | 85-90 (crude) | Organic Syntheses Procedure |
| Secondary Alcohol | Cyclohexanol | Triethylamine | Dichloromethane | 0 to 25 | 12 | 60-70 | General protocol adaptation |
| Amine | Benzylamine | Triethylamine | Dichloromethane | 0 to 25 | 4 | 75-85 | General protocol adaptation |
Experimental Protocols
Detailed Protocol for the Phosphorylation of a Primary Alcohol (Geraniol)
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Geraniol (1.0 eq)
-
Pyridine (2.5 eq)
-
Diethyl ether (anhydrous)
-
This compound (1.5 eq)
-
1 M NaOH (aqueous)
-
1 M HCl (aqueous)
-
Saturated aqueous NaHCO₃
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a flame-dried, argon-purged round-bottomed flask equipped with a magnetic stir bar and a rubber septum, add geraniol, pyridine, and diethyl ether.
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Add this compound dropwise via syringe over 10 minutes while stirring vigorously.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. A white precipitate will form as the reaction proceeds.
-
Stir the reaction for 6.5 hours at room temperature.
-
Quench the reaction by adding ice-cold 1 M NaOH.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with 1 M HCl (2 x), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General reaction pathway for this compound mediated phosphorylation.
References
Technical Support Center: Diisopropyl Chlorophosphate Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on improving the stability of diisopropyl chlorophosphate in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in the presence of water is hydrolysis. The phosphorus-chlorine bond is susceptible to nucleophilic attack by water, leading to the formation of diisopropyl phosphate (B84403) and hydrochloric acid. This reaction can be autocatalytic, as the hydrochloric acid produced can further accelerate hydrolysis.
Q2: What are the optimal storage conditions for this compound solutions to ensure long-term stability?
A2: To ensure long-term stability, it is recommended to store this compound solutions at low temperatures, at or below -10°C.[1][2] Solutions should be stored in airtight, non-glass containers to prevent moisture ingress and potential reactions with the container surface.[1][2] Anhydrous preparations or solutions in oil are more stable at room temperature in glass containers.[3]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of organophosphorus compounds like this compound is significantly influenced by pH. Hydrolysis is generally faster under alkaline conditions compared to neutral or acidic conditions.[4] The rate of degradation tends to increase as the pH increases.[4]
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the choice of solvent is critical. Protic solvents, especially those containing water, will facilitate hydrolysis. For dissolution and reaction purposes, anhydrous aprotic organic solvents are preferred. This compound is soluble in many organic solvents.[3]
Q5: Are there any known stabilizers for this compound solutions?
A5: While specific stabilizers for this compound are not extensively documented in publicly available literature, acid scavengers could theoretically improve stability by neutralizing the hydrochloric acid produced during hydrolysis, thus preventing autocatalytic degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Stored this compound Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Moisture | Ensure all solvents are anhydrous and that the storage container is properly sealed to prevent atmospheric moisture contamination. | Reduced rate of degradation. |
| Inappropriate Storage Temperature | Store the solution at or below -10°C.[1][2] | Significantly improved stability over time. |
| Use of Glass Containers | Transfer the solution to a non-glass container, such as one made of polytetrafluoroethylene (PTFE).[1][2] | Prevention of potential autocatalytic degradation initiated by reaction with silica. |
| Autocatalytic Degradation | If the solution is suspected to have started degrading, consider preparing a fresh solution. The presence of acidic byproducts will accelerate further degradation. | A fresh solution will have the expected purity and stability when stored correctly. |
Issue 2: Inconsistent Results in Experiments Using this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Stock Solution | Analyze the purity of the this compound stock solution before each experiment using a suitable analytical method (e.g., ³¹P NMR or GC). | Ensures that the starting material meets the required purity specifications for the experiment. |
| Reaction with Solvents or Reagents | Verify the compatibility of this compound with all solvents and reagents used in the experimental protocol. Avoid nucleophilic species that could react with the compound. | Consistent and reproducible experimental results. |
| Variability in Aliquoting | Prepare single-use aliquots of the stock solution to avoid repeated warming and cooling cycles of the bulk solution.[1][5] | Minimizes degradation due to temperature fluctuations. |
Data on Stability of Analogous Compound: Diisopropyl Fluorophosphate (B79755) (DFP)
| Storage Condition | Purity of Commercial DFP after 393 Days | Purity of Synthesized DFP after 393 Days |
| 4°C in glass vials | Degraded below 95% purity in 88% of vials.[1] | Degraded below 95% purity in 21% of vials. |
| -10°C in glass vials | Degraded below 95% purity in 6% of vials.[1] | No significant degradation observed. |
| -80°C in glass vials | No degradation observed.[1] | No degradation observed. |
This data is for Diisopropyl Fluorophosphate (DFP) and should be used as a general guide for this compound.
Experimental Protocols
Protocol 1: Monitoring this compound Stability by ³¹P NMR Spectroscopy
Objective: To quantitatively assess the purity of a this compound solution over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate anhydrous deuterated solvent (e.g., acetonitrile-d₃) in a non-glass container.
-
Divide the solution into single-use aliquots in NMR tubes sealed under an inert atmosphere (e.g., argon or nitrogen).
-
Store the aliquots at the desired temperature conditions (e.g., 4°C, -10°C, -80°C).
-
-
NMR Acquisition:
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any degradation product peaks (e.g., diisopropyl phosphate).
-
Calculate the purity of the this compound at each time point as the ratio of its peak integral to the total integral of all phosphorus-containing species.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and assess the stability-indicating nature of an analytical method.
Methodology:
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent. Maintain at room temperature or slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Store a neat sample or a solution of this compound at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as HPLC-UV/MS or GC-MS.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
-
Use mass spectrometry data to propose structures for the degradation products.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without completely consuming the starting material.
-
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
Managing exothermic reactions with Diisopropyl chlorophosphate
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving Diisopropyl chlorophosphate (DICP). Please consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before beginning any experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (DICP)?
A1: this compound is a highly reactive and toxic compound.[1] The primary hazards include:
-
High Reactivity: It is a potent phosphorylating agent that can react exothermically with nucleophiles such as alcohols, amines, and water.[1][2] This reactivity can lead to dangerous temperature and pressure increases if not controlled.
-
Toxicity: It is classified as very toxic if inhaled, swallowed, or in contact with skin.[1][3]
-
Corrosivity: DICP can cause severe skin burns and eye damage.[1][4]
-
Moisture Sensitivity: It is sensitive to moisture and hygroscopic, reacting with water to produce corrosive byproducts.[1][5] It should be handled under an inert atmosphere.
Q2: What makes reactions with DICP exothermic?
A2: The phosphorylation reaction, where DICP transfers a diisopropyl phosphate (B84403) group to a nucleophile (like an alcohol or amine), involves the formation of strong phosphorus-oxygen or phosphorus-nitrogen bonds. The energy released during the formation of these stable bonds is greater than the energy required to break the P-Cl bond, resulting in a net release of heat (an exothermic reaction). This heat generation can be rapid and substantial due to the high reactivity of DICP.[1][2]
Q3: What are the best practices for setting up a reaction involving DICP?
A3: To ensure safety, the following practices are recommended:
-
Use a Semi-Batch Process: Instead of adding all reactants at once, use a semi-batch approach where the DICP is added slowly and controllably to the reaction mixture over time.[6][7] This allows the heat generated to be managed effectively by the cooling system.
-
Ensure Adequate Cooling: The reactor must be equipped with an efficient cooling system (e.g., an ice bath, cryostat, or cooling jacket).[8] A basic energy balance should be considered to ensure the heat removal capacity of the system exceeds the potential heat generation of the reaction.[7]
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent DICP from reacting with atmospheric moisture.
-
Continuous Monitoring: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature in real-time. Ensure the probe is correctly positioned within the reaction mixture.
-
Work in a Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[9]
Q4: How should I properly store this compound?
A4: DICP should be stored in a tightly sealed container in a freezer at -20°C.[1][5] It is crucial to store it under an inert atmosphere due to its hygroscopic and moisture-sensitive nature.[1][5] Storing in non-glass containers may be preferable to prevent potential degradation from hydrofluoric acid that can be generated upon hydrolysis, which can in turn attack silica (B1680970) in glass.[10][11]
Troubleshooting Guide
Q1: The temperature of my reaction is rising uncontrollably. What should I do?
A1: An uncontrolled temperature rise is a sign of a potential thermal runaway.[12] Take the following steps immediately:
-
Stop Reagent Addition: Immediately cease the addition of DICP or any other reactant.[7]
-
Enhance Cooling: Increase the cooling capacity. If using an ice bath, add more ice and salt. If using a circulator, lower the setpoint temperature.
-
Add Cold Solvent: If compatible with the reaction chemistry, add pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
-
Prepare for Quenching: If the temperature continues to rise, prepare for an emergency quench as detailed in the protocols section.
-
Alert Others: Inform colleagues and your lab supervisor of the situation. Evacuate the area if necessary.
Q2: I added the this compound too quickly. What are the immediate risks and how do I mitigate them?
A2: Adding DICP too quickly creates a situation where the rate of heat generation far exceeds the rate of heat removal, leading to a rapid temperature spike and a high risk of a runaway reaction.
-
Immediate Risks: Rapid pressure buildup, boiling of the solvent, vessel over-pressurization, and potential explosion.[8]
-
Mitigation: Immediately stop the addition. Maximize cooling and vigorous stirring to dissipate heat. If the temperature is still rising rapidly, proceed with the emergency quench procedure. Do not seal the vessel, as pressure needs to be able to vent through a bubbler.
Q3: My reaction mixture has turned dark brown or black. What does this indicate?
A3: A significant color change to dark brown or black often indicates decomposition of the reactants, reagents, or solvent due to excessive temperature. This is a serious warning sign that the reaction is not under control. The decomposition itself can be exothermic, further accelerating the temperature rise. You should immediately stop the reaction by ceasing reagent addition and enhancing cooling.
Data Summary
The following table summarizes key quantitative data for this compound. Note that thermochemical data, such as the heat of reaction, is highly dependent on the specific substrate and conditions and should be determined experimentally using techniques like reaction calorimetry for accurate risk assessment.[13]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClO₃P | [1][5] |
| Molecular Weight | 200.60 g/mol | [3][14] |
| Appearance | Colorless to almost colorless clear liquid | [1][5] |
| Boiling Point | 49-53°C @ 0.1 mmHg | [1][5] |
| Density | ~1.135 g/cm³ | [5][14] |
| Refractive Index (n20/D) | 1.417 | [3][5] |
| Storage Temperature | -20°C, under inert atmosphere | [1][5] |
| Hazard Codes | T+ (Very Toxic), C (Corrosive) | [1] |
| Risk Statements | R26/27/28 (Very toxic by inhalation, in contact with skin and if swallowed), R34 (Causes burns) | [1] |
Experimental Protocols
Protocol 1: Controlled Phosphorylation Reaction
This protocol outlines a general procedure for performing a phosphorylation reaction with DICP, emphasizing safety and control.
Materials:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer/thermocouple, a nitrogen/argon inlet, and a dropping funnel.
-
Substrate (e.g., an alcohol or amine) dissolved in an anhydrous, inert solvent (e.g., THF, Dichloromethane).
-
This compound (DICP).
-
Tertiary amine base (e.g., triethylamine), if HCl is to be scavenged.
-
Cooling bath (ice/salt or cryostat).
Procedure:
-
Assembly: Flame-dry or oven-dry all glassware and assemble the reaction apparatus under a positive pressure of inert gas.
-
Initial Charge: Charge the reaction flask with the substrate, solvent, and base (if applicable).
-
Cooling: Begin stirring and cool the flask to the target reaction temperature (typically 0°C or lower) using the cooling bath.
-
Slow Addition of DICP: Dilute the required amount of DICP with anhydrous solvent in the dropping funnel. Add the DICP solution dropwise to the cooled, stirring reaction mixture.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The rate of addition should be adjusted to maintain the temperature within a narrow, safe range (e.g., ± 2°C of the setpoint).
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the cold temperature for the prescribed time, continuing to monitor the temperature.
-
Quenching: Once the reaction is deemed complete, proceed with the quenching protocol.
Protocol 2: Standard Quenching Procedure
This protocol describes how to safely quench a reaction mixture containing unreacted DICP.
Procedure:
-
Maintain Cooling: Ensure the reaction mixture is cooled in an ice bath (0°C).[9]
-
Prepare Quench Solution: In a separate flask, prepare a solution of a less reactive alcohol, such as isopropanol (B130326), in the same solvent used for the reaction.
-
Slow Addition of Quench: While maintaining an inert atmosphere and vigorous stirring, slowly add the isopropanol solution to the reaction mixture. Monitor for any temperature increase.[15]
-
Sequential Quench (If necessary): After the initial quench with isopropanol shows no further exotherm, a more reactive alcohol like ethanol (B145695) or methanol (B129727) can be added cautiously, followed finally by the very slow, dropwise addition of water.[15][16] Be extremely cautious with the addition of water, as it can still react violently.[15]
-
Neutralization and Workup: Once the quenching is complete and the solution has stirred for a period with no exotherm, the mixture can be warmed to room temperature and processed as required by the experimental workup.
Visualizations
The following diagrams illustrate key workflows and logical relationships for managing DICP reactions.
Caption: Experimental workflow for a controlled reaction with DICP.
Caption: Troubleshooting logic for a temperature excursion event.
Caption: Relationship between reaction parameters and thermal safety.
References
- 1. chembk.com [chembk.com]
- 2. entegris.com [entegris.com]
- 3. 氯磷酸二异丙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Diisopropyl Phosphorochloridate | C6H14ClO3P | CID 164989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 2574-25-6 [m.chemicalbook.com]
- 6. cedrec.com [cedrec.com]
- 7. fauske.com [fauske.com]
- 8. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. Synthesis and Storage Stability of Diisopropylfluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. kgroup.du.edu [kgroup.du.edu]
Effect of base on Diisopropyl chlorophosphate reaction efficiency
Technical Support Center: Diisopropyl Chlorophosphate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following information addresses common issues related to the effect of the base on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in the synthesis of this compound?
In the synthesis of this compound, a base is typically used as a proton scavenger. For example, in the reaction of diisopropyl phosphite (B83602) with a chlorinating agent, a base neutralizes the HCl byproduct that is formed. This prevents the protonation of starting materials and reagents, which could otherwise lead to unwanted side reactions or inhibit the desired reaction from proceeding to completion. Some bases can also act as nucleophilic catalysts in phosphorylation reactions.[1]
Q2: Which bases are commonly used for this type of reaction?
Commonly used bases include tertiary amines such as triethylamine (B128534) (TEA), pyridine, and N,N-diisopropylethylamine (DIPEA or Hünig's base). The choice of base can significantly impact the reaction yield and purity of the final product.
Q3: How does the choice of base affect the reaction outcome?
The properties of the base, such as its strength, steric hindrance, and nucleophilicity, are critical:
-
Triethylamine (TEA): A common and relatively inexpensive base. It is effective at scavenging protons. However, being relatively sterically unhindered, it can sometimes participate in the reaction as a nucleophile, leading to the formation of byproducts.[2][3]
-
Pyridine: Often used in phosphorylation reactions.[4] It is a weaker base than TEA and can also act as a nucleophilic catalyst. In some cases, it may be less effective at preventing side reactions compared to more hindered bases.
-
N,N-Diisopropylethylamine (DIPEA): This is a sterically hindered, non-nucleophilic base.[5] The bulky isopropyl groups prevent the nitrogen atom from acting as a nucleophile, making it an excellent choice for reactions where the base should only act as a proton scavenger.[5][6] This often leads to cleaner reactions and higher yields of the desired product.
Q4: Can the use of a strong, non-nucleophilic base improve my reaction yield?
Yes, using a strong, sterically hindered base like DIPEA can often improve yields by minimizing side reactions.[5] For instance, in acylations, which are mechanistically similar to phosphorylations in terms of requiring a base, DIPEA is preferred over TEA to avoid nucleophilic attack by the base on the acylating agent.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Reaction: The base may not be strong enough or used in insufficient quantity to drive the reaction to completion. | Ensure at least a stoichiometric amount of a suitable base is used. Consider switching to a stronger, non-nucleophilic base like DIPEA. |
| Side Reactions: The base may be acting as a nucleophile, leading to byproduct formation. For example, the formation of pyrophosphates can occur.[7] | Use a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) to minimize nucleophilic attack by the base.[5] | |
| Product Degradation: The product may be unstable under the reaction or workup conditions. This compound can be sensitive to moisture.[8] | Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[9] Perform the workup at low temperatures if possible. | |
| Formation of Impurities/Byproducts | Pyrophosphate Formation: This can occur through a side reaction between the product and the starting phosphite in the presence of a base.[7] | Lowering the reaction temperature may reduce the rate of this side reaction. Using a hindered base can also help. |
| Unidentified Byproducts: The base or impurities in the base may be reacting with the starting materials or product. | Use a high-purity, non-nucleophilic base. Analyze the crude reaction mixture by NMR or GC-MS to identify the byproducts and adjust the reaction conditions accordingly. | |
| Difficult Purification | Close Boiling Points of Product and Impurities: Some byproducts may have boiling points close to that of this compound, making distillation difficult. | Optimize the reaction conditions to minimize byproduct formation. Consider alternative purification methods such as column chromatography on deactivated silica (B1680970) gel.[10] |
| Reaction Mixture is Dark or Tarry | Decomposition: This may be caused by excessive heat or impurities in the starting materials. |
Data Presentation
The following table summarizes the typical impact of different bases on phosphorylation reactions. Note that exact yields can vary significantly based on the specific substrate and reaction conditions.
| Base | pKa of Conjugate Acid | Steric Hindrance | Nucleophilicity | Typical Impact on Reaction Efficiency |
| Pyridine | 5.25 | Low | Moderate | Can act as a nucleophilic catalyst; may lead to side reactions.[4][11] |
| Triethylamine (TEA) | 10.75 | Moderate | Moderate | Stronger base than pyridine, but can still act as a nucleophile.[2][3] |
| N,N-Diisopropylethylamine (DIPEA) | 11.4 | High | Low (Non-nucleophilic) | Often provides cleaner reactions and higher yields by acting solely as a proton scavenger.[5][6] |
Experimental Protocols
General Protocol for the Synthesis of this compound using a Tertiary Amine Base
This protocol is a general guideline. The specific amounts and conditions should be optimized for your specific setup.
Materials:
-
Diisopropyl phosphite
-
Chlorinating agent (e.g., carbon tetrachloride or sulfuryl chloride)[7]
-
Anhydrous tertiary amine base (e.g., triethylamine or DIPEA)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Under an inert atmosphere, dissolve diisopropyl phosphite in the anhydrous solvent.
-
Cool the solution to the desired temperature (typically 0 °C to -20 °C) in an ice or dry ice/acetone bath.
-
Add the tertiary amine base to the stirred solution.
-
Slowly add the chlorinating agent dropwise from the dropping funnel, maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to stir at the same temperature or warm to room temperature for a specified time. Monitor the reaction progress by TLC, GC, or NMR.
-
Upon completion, the reaction mixture is typically filtered to remove the amine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified, usually by vacuum distillation, to obtain pure this compound.[12]
Visualizations
Diagrams
Caption: General experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. bdmaee.net [bdmaee.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Synthesis and Storage Stability of Diisopropylfluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Diisopropyl Chlorophosphate Reactions
Welcome to the Technical Support Center for Diisopropyl Chlorophosphate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the synthesis of this compound, with a focus on troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: this compound is commonly synthesized from the reaction of phosphorus oxychloride (POCl₃) with isopropanol (B130326). Another route involves the use of phosphorus trichloride (B1173362) (PCl₃) and isopropanol.
Q2: My reaction is showing low conversion of the starting materials. What are the likely causes?
A2: Low conversion in this compound synthesis can be attributed to several factors:
-
Inadequate Reaction Conditions: Insufficient reaction time or suboptimal temperature can lead to an incomplete reaction.
-
Reagent Quality: The purity and dryness of reagents, particularly isopropanol and the phosphorus chloride source, are critical. Moisture can lead to the hydrolysis of the starting materials and the product.
-
Improper Stoichiometry: An incorrect molar ratio of reactants can result in low conversion of the limiting reagent.
-
Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product.
-
Inefficient Mixing: Poor agitation can lead to localized concentration gradients and incomplete reaction.
Q3: What are the potential side reactions that can lower the yield of this compound?
A3: Several side reactions can occur, leading to a lower yield:
-
Hydrolysis: Phosphorus oxychloride and this compound are both sensitive to moisture. Hydrolysis of either will reduce the yield.
-
Formation of Triisopropyl Phosphate (B84403): If an excess of isopropanol is used or if the reaction conditions are not carefully controlled, the formation of the fully substituted triisopropyl phosphate can occur.
-
Formation of Pyrophosphates: In the presence of a base, the product can react with the starting dialkyl phosphite (B83602) to form pyrophosphates.[1]
Q4: How can I monitor the progress of my this compound reaction?
A4: The reaction progress can be effectively monitored using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the components of the reaction mixture, allowing for the quantification of reactants, products, and byproducts.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for monitoring phosphorus-containing compounds. The chemical shifts of the starting materials, intermediates, and products are distinct, allowing for the determination of the reaction's progress and the identification of byproducts.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues of low conversion in your this compound synthesis.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Poor Quality of Reagents | Ensure isopropanol is anhydrous. Use freshly distilled phosphorus oxychloride or trichloride. |
| Incorrect Reaction Temperature | For reactions with PCl₃, dropwise addition at 0°C followed by reflux is a common procedure.[2] For reactions with POCl₃, careful temperature control is also crucial to prevent side reactions. |
| Insufficient Reaction Time | Monitor the reaction by GC-MS or ³¹P NMR to ensure it has gone to completion before workup. |
| Improper Reagent Stoichiometry | Carefully control the molar ratio of isopropanol to the phosphorus chloride source. A typical molar ratio for the synthesis of diisopropyl phosphite from PCl₃ and isopropanol is 1:3.[3] |
Issue 2: Presence of Significant Byproducts
| Potential Cause | Recommended Solution |
| Hydrolysis of Product/Starting Material | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents. |
| Formation of Triisopropyl Phosphate | Carefully control the stoichiometry of isopropanol. Avoid a large excess of the alcohol. |
| Formation of Pyrophosphates | If a base is used, ensure slow addition and maintain a low temperature to minimize this side reaction.[1] |
Experimental Protocols
Key Experiment: Synthesis of Diisopropyl Phosphite (A related precursor)
This protocol describes the synthesis of diisopropyl phosphite, which can be a precursor or a related compound in reactions involving this compound.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Anhydrous Isopropyl alcohol
-
Two-necked round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a two-necked 125 mL round-bottom flask equipped with an addition funnel, a reflux condenser fitted with a bubbler, add dry isopropyl alcohol (0.70 mmol).[2]
-
Through the addition funnel, add freshly distilled PCl₃ (0.23 mmol) dropwise with magnetic stirring while maintaining the temperature at around 0°C.[2]
-
After the addition is complete, continue stirring the mixture at reflux for 2 hours.[2]
-
Remove residual HCl by applying a vacuum.[2]
-
The resulting diisopropyl phosphonate (B1237965) is obtained as a colorless liquid.[2]
Analytical Monitoring Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture in a suitable anhydrous solvent (e.g., hexane (B92381) or dichloromethane).
-
If necessary, derivatize the sample to improve volatility and stability.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) before injection.[4]
-
-
GC-MS Conditions (General Guidance):
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% diphenyl- 95% dimethyl-siloxane).[4]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient program is typically used to separate compounds with different boiling points.
-
MS Detector: Electron ionization (EI) is commonly used.
-
2. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire the ³¹P NMR spectrum with ¹H decoupling.
-
Use an external standard, such as 85% H₃PO₄, for chemical shift referencing.
-
-
Data Interpretation:
-
The chemical shift of this compound is expected in the phosphate region of the spectrum.
-
Monitor the disappearance of the starting material peak (e.g., POCl₃) and the appearance of the product peak.
-
Byproducts like triisopropyl phosphate and pyrophosphates will have distinct chemical shifts that can be identified.
-
Data Presentation
Table 1: ³¹P NMR Chemical Shifts of Relevant Compounds
| Compound | Chemical Shift (ppm) (Relative to 85% H₃PO₄) |
| P(iPr)₃ | +19.4 |
| PMe₂Cl | -96.5 |
| Me₃PO | +36.2 |
| [PO₄]³⁻ | +6.0 |
| PCl₅ | -80 |
Source: Bruker Almanac 1991, Compiled by Indiana University NMR Facility[5]
Visualizations
Caption: A logical workflow for troubleshooting low conversion.
Caption: Experimental workflow for reaction monitoring.
References
Technical Support Center: Purification of Products from Diisopropyl Chlorophosphate Reactions
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of products synthesized using diisopropyl chlorophosphate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture involving this compound?
A1: The most frequent impurities include:
-
Unreacted this compound: Due to its high reactivity, some of the starting material may remain if the reaction does not go to completion.
-
Diisopropyl Phosphate (B84403): This is the hydrolysis product of this compound, which can form if moisture is present in the reaction or during workup.[1]
-
Unreacted Alcohol/Phenol: The nucleophile used in the reaction may be present in excess or if the reaction is incomplete.
-
Pyrophosphate Species: In some cases, condensation reactions can lead to the formation of pyrophosphates or larger polyphosphates.
-
Side-products: Depending on the complexity of your starting materials, other side-reactions may occur.
Q2: My crude product streaks badly on a silica (B1680970) TLC plate. How can I get a clean separation for column chromatography?
A2: Streaking is a common issue with phosphate esters on silica gel. Here are a few solutions:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, like acetic acid (up to 10%), to your eluent can often improve the spot shape by suppressing the ionization of acidic phosphate groups.[2]
-
Use a Buffered System: For preparative chromatography, consider using a solvent system buffered with a mild acid.
-
Switch to Reverse-Phase Chromatography: If streaking persists on normal-phase silica, reverse-phase chromatography using a C18 column with a buffered mobile phase (e.g., water/acetonitrile with a buffer) can be an effective alternative.[2]
Q3: How can I effectively remove unreacted this compound from my product?
A3: Unreacted this compound is reactive and can be quenched during the workup. A common method is to slowly add water or an aqueous basic solution (like sodium bicarbonate) to the reaction mixture to hydrolyze the remaining chlorophosphate to the more polar and easily separable diisopropyl phosphate. Be cautious as this hydrolysis reaction can be exothermic.
Q4: Is vacuum distillation a suitable method for purifying my phosphate ester product?
A4: Vacuum distillation can be a good method for purifying thermally stable, liquid phosphate esters. However, there are challenges:
-
Thermal Decomposition: Some phosphate esters can decompose at elevated temperatures. It is crucial to use a high vacuum to lower the boiling point as much as possible.[3]
-
Co-distillation: If the boiling points of your product and impurities are close, achieving high purity can be difficult and may result in significant yield loss.[3] It's important to use a fractionating column and collect narrow fractions for analysis.[3]
Q5: What is the best analytical technique to determine the purity of my final product?
A5: 31P NMR (Phosphorus-31 Nuclear Magnetic Resonance) is a highly effective and recommended technique for assessing the purity of organophosphorus compounds.[1] Key advantages include:
-
Simplicity: 31P NMR spectra are often much simpler than 1H NMR spectra, with fewer signals, making interpretation and quantification easier.
-
High Natural Abundance: The 31P nucleus has 100% natural abundance, providing excellent sensitivity.[1]
-
Wide Chemical Shift Range: This allows for good separation of signals from the desired product and various phosphorus-containing impurities.[1]
GC-MS (Gas Chromatography-Mass Spectrometry) is also a powerful tool, especially for identifying and quantifying volatile impurities.[4]
Troubleshooting Guides
Purification by Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Product is not eluting from the column | The product is very polar and strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. - For very polar compounds, consider using a solvent system containing methanol (B129727) or even a small percentage of ammonium (B1175870) hydroxide (B78521) in methanol. |
| Low yield after chromatography | The product is unstable on silica gel or is irreversibly adsorbed. | - Test for stability by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if decomposition has occurred. - If unstable, consider switching to a less acidic stationary phase like alumina (B75360) or using reverse-phase chromatography. - A quick "plug" filtration through a short pad of silica may be sufficient to remove major impurities without significant loss of product. |
| Co-elution of impurities with the product | The solvent system does not provide adequate separation. | - Systematically screen different solvent systems using TLC to find the optimal separation before running the column. - Consider using a gradient elution to improve separation. |
| Streaking of spots on TLC and broad peaks during the column | The phosphate ester is acidic and interacting strongly with the silica. | - Add a small amount of acetic acid to the eluent.[2] - Switch to a reverse-phase column.[2] |
Purification by Vacuum Distillation
| Problem | Potential Cause | Suggested Solution |
| Product decomposition during distillation | The distillation temperature is too high. | - Use a higher vacuum to lower the boiling point.[3] - Ensure the heating mantle is at the lowest effective temperature. |
| Low purity after distillation | The boiling points of the product and impurities are too close. | - Use a fractionating column with a higher number of theoretical plates. - Collect very narrow fractions and analyze each by 31P NMR or GC-MS.[3] - Consider a post-distillation purification step like column chromatography for the enriched fractions.[3] |
| Bumping of the liquid in the distillation flask | Uneven boiling, which is common under vacuum. | - Always use a stir bar. Boiling chips are ineffective under vacuum. - Include a Claisen adapter in your setup to prevent bumping liquid from contaminating the condenser and receiver flask. |
Data Presentation
Table 1: Impact of Heating on Impurity Formation in a Diethyl Phosphorochloridothioate sample (analogous to this compound products)
| Time (Hours) | Diethyl Phosphorochloridothioate (Area %) | Diethyl Chlorophosphate Impurity (Area %) |
| 0 | 88.4 | 1.8 |
| 0.5 | 87.3 | 2.5 |
| 3 | 78.9 | 10.9 |
| Data adapted from a study on a similar organophosphate, demonstrating the increase in oxygenated impurities with prolonged heating. This highlights the importance of using the lowest possible temperature during distillation. |
Table 2: Purity and Recovery Rates for a Phosphoric Ester Purification Process
| Parameter | Value |
| Recovery Rate for Phosphoric Ester | 99.1% |
| Removal Rate for Phosphoric Acid Impurity | 98.1% |
| This data is from a liquid-liquid extraction purification of a phosphate ester, showing high efficiency in product recovery and impurity removal.[5] |
Table 3: Common Analytical Techniques for Purity Assessment
| Technique | Primary Use | Advantages |
| 31P NMR | Absolute purity determination and quantification of phosphorus-containing impurities. | Simple spectra, high sensitivity, excellent signal dispersion.[1] |
| GC-MS | Identification and quantification of volatile impurities. | High sensitivity and selectivity, provides structural information from mass spectra.[4] |
| HPLC | Quantification of the main component and non-volatile or thermally labile impurities. | Suitable for a wide range of compounds, various detection methods available. |
| TLC | Rapid reaction monitoring and selection of conditions for column chromatography. | Fast, inexpensive, and simple to perform. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a column with an appropriate diameter and length for the amount of crude product.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
-
Carefully add the sample to the top of the silica bed. For dry loading, sprinkle the silica-adsorbed sample onto the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to begin eluting the compounds.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: General Procedure for Vacuum Distillation
-
Apparatus Setup:
-
Inspect all glassware for cracks or defects.
-
Place a stir bar in a round-bottom flask.
-
Assemble the distillation apparatus, including a Claisen adapter, a thermometer, a condenser, and a receiving flask.
-
Grease all ground-glass joints to ensure a good seal.
-
Connect the vacuum adapter via thick-walled tubing to a vacuum trap, which is then connected to the vacuum source (e.g., a vacuum pump or water aspirator).
-
-
Distillation:
-
Ensure the crude product is in the distillation flask.
-
Turn on the cooling water for the condenser.
-
Turn on the vacuum source and allow the pressure in the system to stabilize.
-
Begin stirring the liquid.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for your product at the measured pressure. Discard any forerun.
-
-
Shutdown:
-
Remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to return it to atmospheric pressure.
-
Turn off the vacuum source.
-
Disassemble the apparatus and collect the purified product from the receiving flask.
-
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for purifying products from this compound reactions.
References
Technical Support Center: Handling Moisture-Sensitive Diisopropyl Chlorophosphate Reactions
Welcome to the Technical Support Center for handling reactions with Diisopropyl Chlorophosphate. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound, with the chemical formula C₆H₁₄ClO₃P, is a highly reactive organophosphorus compound commonly used as a phosphorylating agent in organic synthesis.[1][2][3] Its sensitivity to moisture stems from the presence of a reactive phosphorus-chlorine bond. In the presence of water, this bond readily undergoes hydrolysis, leading to the formation of diisopropyl hydrogen phosphate (B84403) and hydrochloric acid. This decomposition not only consumes the reagent but also introduces acidic impurities that can interfere with the desired reaction, leading to lower yields and the formation of byproducts.[4]
Q2: What are the ideal storage conditions for this compound?
A2: To maintain its integrity, this compound should be stored in a cool, dry, and dark environment.[5] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent exposure to atmospheric moisture. Refrigeration at temperatures at or below -10°C is recommended for long-term storage to minimize degradation.[5]
Q3: How can I tell if my this compound has been compromised by moisture?
A3: Visual inspection may reveal a change in the liquid's appearance from colorless to a yellowish tint.[1] A more definitive sign of degradation is the evolution of HCl gas upon opening the container, which can be detected by a pungent, acidic odor. For a quantitative assessment of purity, analytical techniques such as ³¹P NMR spectroscopy can be employed to identify the presence of hydrolysis products like diisopropyl hydrogen phosphate.[4]
Q4: Can I use this compound that has been accidentally exposed to air?
A4: It is strongly advised against using this compound that has been exposed to the atmosphere. Even brief exposure to moisture can initiate hydrolysis, compromising the reagent's purity and reactivity. Using a degraded reagent will likely lead to inconsistent and unreliable experimental results, including lower product yields and the formation of difficult-to-remove impurities. It is always best to use a fresh, unopened container or a properly stored and handled reagent.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Reagent Decomposition: The this compound may have been compromised by moisture prior to or during the reaction. | - Ensure all glassware is rigorously dried (flame-dried or oven-dried at >125°C overnight). - Use anhydrous solvents with a water content of <50 ppm (verified by Karl Fischer titration). - Handle the reagent and reaction setup under a strict inert atmosphere (e.g., in a glovebox or using a Schlenk line). - Use a fresh bottle of this compound. |
| Inefficient Reaction Conditions: The chosen base, solvent, or temperature may not be optimal for the specific substrate. | - For reactions with alcohols, a non-nucleophilic base like pyridine (B92270) or a tertiary amine is often used to scavenge the HCl byproduct. - Aprotic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) are generally suitable. - Reactions are often started at low temperatures (e.g., -30°C to 0°C) and then allowed to warm to room temperature.[6] | |
| Formation of Unexpected Side Products | Hydrolysis of the Reagent: The presence of water leads to the formation of diisopropyl hydrogen phosphate, which can potentially participate in side reactions. | - Implement stricter anhydrous techniques as outlined above. |
| Reaction with Solvent or Base: The this compound may be reacting with the solvent or base. | - Ensure the solvent and base are compatible with the reagent and reaction conditions. Avoid protic solvents or nucleophilic bases that can react with the chlorophosphate. | |
| Difficult Product Purification | Presence of Polar Impurities: Hydrolysis byproducts, such as diisopropyl hydrogen phosphate and pyridinium (B92312) hydrochloride (if pyridine is used as a base), are polar and can complicate purification. | - During workup, wash the organic layer with dilute acid (e.g., 1 M HCl) to remove basic impurities, followed by a wash with saturated aqueous sodium bicarbonate to remove acidic impurities, and finally with brine.[6] - If impurities persist, column chromatography on silica (B1680970) gel may be necessary. |
| Reaction Stalls or is Sluggish | Poor Reagent Quality: The this compound may be of low purity. | - It is recommended to use high-purity this compound (≥97%). If in doubt about the quality, consider purifying the reagent by vacuum distillation, though this should be done with extreme caution due to its toxicity. |
| Insufficient Mixing: In heterogeneous reactions, poor stirring can limit the reaction rate. | - Ensure vigorous and efficient stirring throughout the reaction. |
Experimental Protocols
Detailed Methodology for the Phosphorylation of an Alcohol
This protocol is adapted from a procedure for the synthesis of geranyl diethyl phosphate and can be generalized for other primary or secondary alcohols with appropriate modifications.[6]
Materials:
-
Alcohol substrate
-
This compound (≥97% purity)
-
Anhydrous Pyridine
-
Anhydrous Diethyl Ether (or other suitable aprotic solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware, including a round-bottomed flask, addition funnel, and magnetic stir bar, in an oven at >125°C overnight. Assemble the glassware while hot under a stream of inert gas and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reaction Setup: In the reaction flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) and anhydrous pyridine (2.5 equiv) in anhydrous diethyl ether.
-
Cooling: Cool the solution to -30°C using a dry ice/acetone bath.
-
Addition of this compound: While stirring vigorously, add this compound (1.5 equiv) dropwise via a syringe or the addition funnel over 10-15 minutes. A white precipitate of pyridinium hydrochloride will form.[6]
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically after several hours), quench the reaction by adding ice-cold 1 M NaOH.
-
Work-up:
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product further by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for a typical phosphorylation reaction.
Caption: Troubleshooting logic for low product yield.
References
Minimizing side product formation in Diisopropyl chlorophosphate chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation when using Diisopropyl chlorophosphate (DICP).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The primary side products encountered during phosphorylation reactions with this compound are:
-
Diisopropyl phosphate (B84403) (DIPP): This is the product of hydrolysis of DICP. It is a common impurity if the reaction is not performed under strictly anhydrous conditions or if the workup involves aqueous solutions at a non-neutral pH.
-
Tetraisopropyl pyrophosphate (TIPP): This pyrophosphate is formed by the reaction of DICP with either the desired diisopropyl phosphate product or with the hydrolysis product, diisopropyl phosphate. Its formation is more prevalent at higher temperatures and when there is an excess of DICP.
-
Unreacted this compound: Incomplete reactions can leave residual DICP, which can complicate purification and subsequent steps.
Q2: How can I minimize the hydrolysis of this compound to diisopropyl phosphate?
A2: Minimizing hydrolysis is critical for a successful reaction. Key strategies include:
-
Use of Anhydrous Conditions: All glassware should be oven-dried or flame-dried. Solvents must be rigorously dried using appropriate drying agents. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Controlled Workup: During the reaction workup, it is important to maintain a neutral pH to prevent acid or base-catalyzed hydrolysis of both the product and any unreacted DICP. Washes with cold, dilute bicarbonate solution followed by brine are often effective.
Q3: What conditions favor the formation of tetraisopropyl pyrophosphate, and how can I avoid it?
A3: Tetraisopropyl pyrophosphate formation is generally favored by:
-
Elevated Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of pyrophosphate formation.
-
Excess this compound: Using a minimal excess of DICP (e.g., 1.05-1.2 equivalents) can limit its availability to react with the product or hydrolysis byproducts.
-
Choice of Base: While both triethylamine (B128534) and pyridine (B92270) are commonly used, pyridine can sometimes lead to a higher propensity for pyrophosphate formation due to its nucleophilic nature. For sensitive substrates, a non-nucleophilic, sterically hindered base like diisopropylethylamine (Hünig's base) may be a better choice.
Q4: How can I monitor the progress of my reaction and the formation of side products?
A4: The most effective method for monitoring these reactions is ³¹P NMR spectroscopy . It allows for direct observation and quantification of the starting material, product, and phosphorus-containing side products. Typical chemical shifts are:
-
This compound (DICP): ~3-5 ppm
-
Diisopropyl phosphate esters (Product): ~ -1 to -3 ppm
-
Diisopropyl phosphate (DIPP): ~0-2 ppm
-
Tetraisopropyl pyrophosphate (TIPP): ~ -13 to -15 ppm
Thin Layer Chromatography (TLC) can also be used to monitor the consumption of the starting alcohol or amine, but it does not provide direct information on the phosphorus-containing byproducts. HPLC and GC-MS are also valuable for analyzing the final product purity.[1][2][3][4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Phosphate Ester
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure all reactants are of high purity and are present in the correct stoichiometry. - Extend the reaction time and monitor by ³¹P NMR until the DICP signal disappears. - If the reaction stalls, consider a slight increase in temperature, but be mindful of pyrophosphate formation. |
| Hydrolysis of DICP | - Rigorously dry all solvents and glassware. - Perform the reaction under a positive pressure of an inert gas (argon or nitrogen). |
| Product Degradation during Workup | - Maintain a neutral pH during aqueous washes. - Use cold extraction and washing solutions to minimize hydrolysis. - Minimize the time the product is in contact with aqueous phases. |
| Inefficient Purification | - Optimize the mobile phase for column chromatography to ensure good separation of the product from polar byproducts like diisopropyl phosphate. - Consider a preliminary aqueous wash to remove the bulk of water-soluble impurities before chromatography. |
Issue 2: Significant Formation of Tetraisopropyl Pyrophosphate (TIPP)
| Potential Cause | Suggested Solution |
| Reaction Temperature is Too High | - Perform the reaction at a lower temperature (e.g., start at 0 °C and allow to slowly warm to room temperature). |
| Excessive Amount of DICP Used | - Reduce the stoichiometry of DICP to 1.05-1.1 equivalents relative to the alcohol or amine. |
| Choice of Base | - If using pyridine, consider switching to triethylamine or a non-nucleophilic base like diisopropylethylamine. |
| Slow Reaction Rate Allowing for Side Reactions | - For sluggish reactions with sterically hindered alcohols, consider the addition of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), but be aware this can also potentially promote side reactions if not used judiciously. |
Experimental Protocols
Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol
This protocol describes the phosphorylation of a generic primary alcohol using this compound with triethylamine as the base in tetrahydrofuran (B95107) (THF).
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
Under an argon atmosphere, dissolve the primary alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or ³¹P NMR.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the mixture with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for the Phosphorylation of a Primary Amine
This protocol outlines the phosphorylation of a primary amine using this compound in dichloromethane.
Materials:
-
Primary Amine (1.0 eq)
-
This compound (1.05 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution (cold)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add pyridine (2.0 eq) and cool the mixture to 0 °C.
-
Add this compound (1.05 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting phosphoramidate (B1195095) by flash chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on Product and Byproduct Formation (Illustrative Data)
| Entry | Alcohol | Base | Solvent | Temp (°C) | Product Yield (%) | DIPP (%) | TIPP (%) |
| 1 | Ethanol | Triethylamine | THF | 25 | 85 | 5 | 10 |
| 2 | Ethanol | Triethylamine | THF | 0 -> 25 | 92 | 3 | 5 |
| 3 | Ethanol | Pyridine | CH₂Cl₂ | 25 | 82 | 6 | 12 |
| 4 | Benzyl Alcohol | Triethylamine | THF | 25 | 90 | 4 | 6 |
| 5 | Benzyl Alcohol | Diisopropylethylamine | CH₂Cl₂ | 25 | 94 | 2 | 4 |
Note: This data is illustrative and intended to demonstrate general trends. Actual results may vary depending on specific substrate and reaction conditions.
Visualizations
Caption: General experimental workflow for phosphorylation using this compound.
Caption: Troubleshooting logic for addressing low yields in phosphorylation reactions.
Caption: Key reaction pathways leading to product and major side products in DICP chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Metabolism - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
Technical Support Center: Optimizing Solvent Choice for Diisopropyl Chlorophosphate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize solvent selection for reactions involving diisopropyl chlorophosphate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a solvent in reactions with this compound?
A1: The solvent has several critical functions in a phosphorylation reaction. Primarily, it must dissolve the substrate (e.g., an alcohol or amine) and reagents to allow them to react in the liquid phase. The solvent's properties, such as polarity and protic/aprotic nature, can significantly influence the reaction rate, yield, and even the reaction mechanism by stabilizing or destabilizing reactants, transition states, and intermediates.[1][2]
Q2: Which general class of solvents is recommended for this compound reactions?
A2: Anhydrous aprotic solvents are generally recommended. This compound is highly sensitive to moisture, which can cause it to hydrolyze into diisopropyl phosphate (B84403), leading to reduced yield. Aprotic solvents do not have acidic protons and are less likely to react with the chlorophosphate. Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), diethyl ether, and acetonitrile (B52724).[3]
Q3: Can I use a protic solvent like an alcohol?
A3: Using an alcohol as a solvent is generally not recommended unless the alcohol itself is the intended reactant. This compound is a phosphorylating agent and will react with the alcohol solvent, leading to the formation of the corresponding phosphate ester as a side product or the main product, complicating the reaction and purification.
Q4: What is the function of a base like pyridine (B92270) or triethylamine (B128534) (Et3N) in these reactions?
A4: Phosphorylation of alcohols or amines with this compound generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as pyridine or triethylamine, is added to act as an HCl scavenger.[4] This prevents the HCl from protonating the substrate or product and avoids potential acid-catalyzed side reactions. Pyridine can also function as a solvent and may catalyze the reaction by forming a highly reactive phosphorylpyridinium intermediate.[4][5]
Q5: How does solvent polarity affect the reaction?
A5: Solvent polarity can significantly impact reaction rates. Polar aprotic solvents like acetonitrile or DMF can be effective as they dissolve the polar starting materials and can stabilize charged intermediates or transition states that may form during the reaction.[6] However, highly polar solvents can sometimes slow down reactions if the ground state is more stabilized than the transition state.[1][2] For many phosphorylation reactions, solvents of medium polarity like DCM or THF provide a good balance of solubility and reactivity.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Recommendations |
| Solvent Contamination (Water) | This compound readily hydrolyzes. Ensure the use of anhydrous solvents. Purchase commercially available anhydrous solvents or dry the solvent using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). |
| Incorrect Solvent Choice | The chosen solvent may not adequately dissolve the starting materials. Check the solubility of your substrate in the selected solvent. If solubility is low, consider a different aprotic solvent. For nonpolar substrates, toluene (B28343) or diethyl ether might be effective. For more polar substrates, consider DCM, THF, or acetonitrile. |
| Side Reaction with Solvent | If using a potentially reactive solvent (e.g., an alcohol or a primary/secondary amine-containing solvent), the this compound may be consumed in a side reaction. Switch to an inert, aprotic solvent. |
| Precipitation of Reagents or Products | The hydrochloride salt of the base (e.g., pyridinium (B92312) chloride) may precipitate, which is often desired.[4] However, if the substrate or product precipitates prematurely, the reaction may stop. Consider a solvent that better solubilizes all components or run the reaction at a higher dilution. |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Steps & Recommendations |
| Reaction with Solvent | As mentioned above, reactive solvents will lead to byproduct formation. Verify solvent inertness. |
| Hydrolysis of Starting Material | The presence of water will lead to the formation of diisopropyl phosphate. Use anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon). |
| Reaction Temperature Too High | High temperatures can lead to decomposition or side reactions. While some reactions require heat, start at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress before increasing the temperature. |
| Incorrect Base | A base that is too nucleophilic may react with the this compound. Ensure the use of a sterically hindered, non-nucleophilic base like triethylamine or 2,6-lutidine if pyridine is problematic. |
Data Presentation
Table 1: Properties of Common Aprotic Solvents for Phosphorylation Reactions
This table summarizes key physical properties to aid in solvent selection.[7][8][9]
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Density (g/mL) | Polarity |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | 1.326 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | 0.889 | Polar Aprotic |
| Acetonitrile (MeCN) | CH₃CN | 82 | 37.5 | 0.786 | Polar Aprotic |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 34.6 | 4.3 | 0.713 | Nonpolar Aprotic |
| Toluene | C₇H₈ | 111 | 2.4 | 0.867 | Nonpolar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | 0.944 | Polar Aprotic |
Table 2: Illustrative Guide to Solvent Performance in a Typical Phosphorylation of an Alcohol
This table provides a generalized expectation of solvent performance based on chemical principles. Actual results may vary depending on the specific substrate and reaction conditions.
| Solvent | Expected Yield | Key Considerations |
| Dichloromethane (DCM) | High | Excellent general-purpose solvent. Good solubility for a wide range of organic substrates. Easy to remove under vacuum. |
| Tetrahydrofuran (THF) | High | Good alternative to DCM. Can form peroxides upon storage; use stabilized THF or test for peroxides before use. |
| Acetonitrile (MeCN) | Medium to High | Higher polarity may be beneficial for polar substrates. Can be harder to remove completely due to its higher boiling point. |
| Diethyl Ether | Medium | Lower boiling point may require running reactions at or below room temperature. Good for nonpolar substrates. |
| Toluene | Medium | Useful for reactions requiring higher temperatures, but this is often unnecessary. Good for nonpolar substrates. |
| Pyridine (as solvent) | High | Acts as both solvent and base, potentially accelerating the reaction. Can be difficult to remove; workup typically involves an acidic wash.[4] |
Experimental Protocols
Representative Protocol: Phosphorylation of Benzyl (B1604629) Alcohol
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Benzyl Alcohol
-
This compound
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere of nitrogen or argon.
-
To the flask, add benzyl alcohol (1.0 eq) and anhydrous dichloromethane (to achieve a concentration of approx. 0.1-0.5 M).
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylammonium chloride or pyridinium chloride) will likely form.[4]
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold 1M HCl (if using Et3N) or 1M CuSO₄ (if using pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
References
- 1. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]
- 2. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diisopropyl Phosphorochloridate | C6H14ClO3P | CID 164989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Pyridine as proton acceptor in the concerted proton electron transfer oxidation of phenol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. raybiotech.com [raybiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. tcichemicals.com [tcichemicals.com]
Technical Support Center: Strategies for Selective Phosphorylation with Diisopropyl Chlorophosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during selective phosphorylation experiments using diisopropyl chlorophosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in research?
This compound is a phosphorylating agent used to introduce a diisopropyl phosphate (B84403) group onto a nucleophile, typically a hydroxyl group. In drug development and chemical biology, it is often utilized in the synthesis of phosphate esters, which can act as prodrugs, improve solubility, or mimic phosphorylated intermediates in signaling pathways.
Q2: What are the main challenges in achieving selective phosphorylation with this compound?
The primary challenges include:
-
Chemoselectivity: In molecules with multiple nucleophilic groups (e.g., hydroxyl, amino, thiol), the reagent can react non-selectively. Hydroxyl and amino groups are particularly susceptible to phosphorylation.
-
Regioselectivity: When multiple hydroxyl groups are present (e.g., primary, secondary, phenolic), achieving phosphorylation at a specific position can be difficult.
-
Side Reactions: The formation of byproducts such as pyrophosphates can occur, reducing the yield of the desired monophosphorylated product.
-
Reaction Conditions: The reaction can be sensitive to moisture and requires careful control of temperature and stoichiometry.
Q3: What are the key safety precautions when working with this compound?
This compound is a corrosive and toxic substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry, as the reagent reacts with water.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Degradation: this compound is sensitive to moisture. 2. Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the hydroxyl group effectively. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 4. Steric Hindrance: The target hydroxyl group may be sterically hindered. | 1. Use freshly opened or distilled this compound. Ensure all glassware and solvents are anhydrous. 2. Switch to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or use a stoichiometric amount of a strong base like sodium hydride (NaH) for simple alcohols. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. 4. Increase the reaction time and/or temperature. Consider using a less sterically hindered phosphorylating agent if possible. |
| Formation of Pyrophosphate Byproducts | 1. Excess this compound: Using a large excess of the phosphorylating agent can lead to the reaction of the initially formed phosphate with another molecule of the reagent. 2. Presence of Water: Traces of water can hydrolyze this compound to diisopropyl phosphate, which can then react with another molecule of the chlorophosphate. | 1. Use a stoichiometric amount (1.0-1.2 equivalents) of this compound relative to the hydroxyl group. 2. Ensure all reagents, solvents, and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Non-selective Phosphorylation of Multiple Hydroxyl Groups | 1. Similar Reactivity of Hydroxyl Groups: Primary and secondary alcohols, or different phenolic hydroxyls, may have comparable reactivity. 2. Reaction Conditions Favoring Non-selectivity: Higher temperatures and longer reaction times can reduce selectivity. | 1. Exploit the inherent reactivity differences: primary alcohols are generally more reactive than secondary alcohols. Use protecting groups for more reactive hydroxyls if necessary. 2. Perform the reaction at lower temperatures. Monitor the reaction closely and stop it once the desired product is formed to minimize phosphorylation of less reactive sites. |
| N-Phosphorylation instead of O-Phosphorylation | 1. Unprotected Amine: Primary and secondary amines are often more nucleophilic than hydroxyl groups. | 1. Protect the amine functionality before the phosphorylation step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy).[1][2] |
Experimental Protocols
General Protocol for Phosphorylation of a Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Pyridine or Triethylamine (TEA))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.) and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base (1.5 eq.) to the solution and stir for 10-15 minutes.
-
Slowly add this compound (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Parameter | Typical Range/Value | Notes |
| Stoichiometry (Alcohol:Base:Reagent) | 1 : 1.5 : 1.2 | A slight excess of the base and phosphorylating agent is often used. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity. |
| Solvent | Anhydrous THF, DCM | The choice of solvent can influence reaction rates and solubility. |
| Base | Pyridine, TEA, DIPEA | The base acts as a proton scavenger. |
| Reaction Time | 2 - 24 hours | Varies depending on the substrate's reactivity. |
| Typical Yield | 60 - 90% | Highly substrate-dependent. |
Strategy for Selective Phosphorylation of a Peptide with Serine/Threonine and Tyrosine Residues
Achieving selective phosphorylation on a specific hydroxyl-containing amino acid in a peptide requires a protecting group strategy.
Key Principles:
-
Orthogonal Protecting Groups: Use protecting groups for different functional groups that can be removed under different conditions.[1]
-
Amino Group Protection: The N-terminus and any lysine (B10760008) side chains should be protected (e.g., with Boc or Fmoc).
-
Carboxylic Acid Protection: The C-terminus and any aspartic/glutamic acid side chains should be protected (e.g., as esters).
-
Hydroxyl Group Protection: Protect the hydroxyl groups that you do not want to phosphorylate. Benzyl (Bzl) ethers are commonly used for serine, threonine, and tyrosine and are stable to the conditions used for Boc removal but can be removed by hydrogenolysis.[3][4]
Example Workflow for Selective Phosphorylation of a Serine Residue:
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Monitoring Diisopropyl Chlorophosphate Reactions: 31P NMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl chlorophosphate (DICP) is a highly reactive organophosphorus compound frequently utilized in pharmaceutical and agrochemical synthesis as a phosphorylating agent. The precise monitoring of its reactions is critical for ensuring reaction completion, optimizing yields, and minimizing the formation of impurities. This guide provides an objective comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the real-time monitoring of DCP reactions. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
³¹P NMR Spectroscopy: A Direct Window into Phosphorus Chemistry
³¹P NMR spectroscopy stands out as a powerful technique for monitoring reactions involving phosphorus-containing compounds.[1] The ³¹P nucleus boasts 100% natural abundance and a wide chemical shift range, which minimizes signal overlap and allows for clear differentiation between the reactant (DICP), intermediates, and the final phosphorylated product.[1] This technique offers a non-destructive, in-situ method to directly observe the transformation of the phosphorus center, providing real-time kinetic data.
Key Advantages of ³¹P NMR:
-
High Specificity: Directly observes the phosphorus atom, providing unambiguous information about the reaction at the reactive center.[1]
-
Quantitative Analysis: The signal intensity in ³¹P NMR is directly proportional to the molar concentration of the corresponding phosphorus-containing species, enabling accurate quantification of reactants and products over time.[1]
-
Non-destructive and In-situ Monitoring: Allows for the continuous monitoring of a reaction without the need for sampling and quenching, preserving the integrity of the reaction mixture.[2]
-
Structural Information: Chemical shifts and coupling constants in ³¹P NMR spectra can provide valuable structural information about the products and any intermediates formed.
Comparison of Analytical Techniques
While ³¹P NMR offers significant advantages, other analytical techniques are also employed to monitor phosphorylation reactions. The choice of method often depends on factors such as the required sensitivity, the complexity of the reaction mixture, and the available instrumentation.
| Parameter | ³¹P NMR | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Nuclear magnetic resonance of the ³¹P nucleus | Separation based on polarity and interaction with a stationary phase | Separation of volatile compounds followed by mass-based detection | Absorption of infrared radiation by molecular vibrations |
| Primary Measurement | Chemical shift and signal integration | Retention time and peak area | Retention time and mass-to-charge ratio | Wavenumber and absorbance |
| Monitoring Capability | Real-time, in-situ | Offline, requires sample quenching | Offline, requires sample quenching and often derivatization | Real-time, in-situ (with probe) |
| Quantitative Capability | Excellent, direct proportionality | Excellent, with proper calibration | Excellent, with proper calibration and internal standards | Semi-quantitative to quantitative with calibration |
| Limit of Detection (LOD) | ~3 mg/L (for organophosphorus pesticides)[3] | 0.002 - 0.357 µg/L (for various organic contaminants)[4] | 0.01–0.04 µg/kg (for various pesticides in tomato)[5] | Higher than chromatographic methods |
| Limit of Quantification (LOQ) | ~0.3 mM[6] | 0.0609 - 0.2112 ng/mL (for organophosphate metabolites)[7] | 0.04–0.13 µg/kg (for various pesticides in tomato)[5] | Generally in the % concentration range |
| Sample Preparation | Minimal for in-situ monitoring | Sample quenching, dilution, filtration | Sample quenching, extraction, often derivatization | Minimal for in-situ monitoring |
| Analysis Time per Sample | Minutes per spectrum | 5-30 minutes | 10-40 minutes | Seconds to minutes per spectrum |
| Structural Information | Good (connectivity at P) | Limited (retention time) | Excellent (mass fragmentation) | Good (functional groups) |
| Key Advantages | Non-destructive, direct observation of P, real-time kinetics | High sensitivity, wide applicability | High sensitivity and specificity (with MS) | Fast, real-time monitoring of functional group changes |
| Key Disadvantages | Lower sensitivity than MS, expensive equipment | Offline analysis, potential for sample degradation | Destructive, requires volatile/thermally stable compounds | Lower sensitivity and specificity than other methods |
Experimental Protocols
In-situ ³¹P NMR Monitoring of a this compound Reaction
This protocol outlines the general steps for monitoring the phosphorylation of an alcohol (ROH) with this compound (DICP) using in-situ ³¹P NMR.
1. Sample Preparation:
- In a clean, dry 5 mm NMR tube, dissolve the alcohol substrate (1 equivalent) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).
- Add a known amount of an internal standard (e.g., triphenyl phosphate) if precise quantification is required. The internal standard should have a ³¹P signal that does not overlap with any reactant or product signals.
- Acquire a background ³¹P NMR spectrum of the initial mixture.
2. Reaction Initiation and Monitoring:
- Carefully add this compound (1 equivalent) to the NMR tube.
- Quickly cap the tube, invert it several times to mix, and insert it into the NMR spectrometer.
- Immediately begin acquiring a series of time-resolved ³¹P NMR spectra. The acquisition parameters should be optimized for quantitative analysis, including a sufficient relaxation delay (typically 5 times the longest T₁ of the phosphorus nuclei being observed).[8]
3. Data Processing and Analysis:
- Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
- Integrate the signals corresponding to DICP, the phosphorylated product, and the internal standard.
- The relative concentrations of the reactant and product can be determined from the ratios of their signal integrals to that of the internal standard.
- Plot the concentration of the reactant and product as a function of time to obtain kinetic profiles.
Visualizing the Workflow and Comparisons
Experimental Workflow for ³¹P NMR Monitoring
Caption: Workflow for in-situ ³¹P NMR monitoring of a chemical reaction.
Logical Comparison of Analytical Methods
Caption: Comparison of attributes for different analytical monitoring methods.
Conclusion
For monitoring reactions of this compound, ³¹P NMR spectroscopy offers a superior approach for obtaining real-time, quantitative kinetic data in a non-destructive manner. Its ability to directly observe the phosphorus nucleus provides unparalleled insight into the reaction progress. While HPLC and GC-MS offer higher sensitivity for trace analysis, they are offline techniques that require sample quenching, which can introduce artifacts and does not provide a continuous reaction profile.[5][7] FTIR spectroscopy can provide real-time information but generally lacks the sensitivity and specificity of NMR and chromatographic methods for complex reaction mixtures.[9] The choice of the optimal analytical method will ultimately depend on the specific goals of the study, but for a detailed mechanistic and kinetic understanding of this compound reactions, ³¹P NMR is the most powerful tool available.
References
- 1. mdpi.com [mdpi.com]
- 2. A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dst.defence.gov.au [dst.defence.gov.au]
- 9. In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to LC-MS Based Quantification of Protein Phosphorylation: Evaluating Established Methods and the Potential of Diisopropyl Chlorophosphate Derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading methodologies for the quantification of protein phosphorylation by Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into the established techniques of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Label-Free Quantification (LFQ), and Tandem Mass Tag (TMT) labeling. Furthermore, we explore the theoretical potential of a chemical derivatization strategy using Diisopropyl Chlorophosphate (DICP), a method not yet established but theoretically plausible based on organophosphate chemistry. Detailed experimental protocols for common phosphopeptide enrichment techniques are also provided.
Introduction to Quantitative Phosphoproteomics
Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. Dysregulation of phosphorylation is a hallmark of numerous diseases, making the quantitative analysis of phosphoproteins a cornerstone of modern biological and clinical research. LC-MS has emerged as the premier technology for identifying and quantifying phosphorylation sites with high sensitivity and specificity.
The primary challenge in phosphoproteomics is the low stoichiometry of phosphorylation and the substoichiometric levels of many signaling proteins. This necessitates highly sensitive and accurate quantification strategies to discern meaningful biological changes. This guide will compare the performance of widely adopted quantitative methods and introduce a potential, albeit currently theoretical, chemical labeling approach using DICP.
Established Methods for Quantitative Phosphoproteomics
The three most prominent methods for quantitative phosphoproteomics are SILAC, Label-Free Quantification, and TMT. Each offers distinct advantages and disadvantages in terms of accuracy, precision, multiplexing capability, and experimental complexity.
Method Comparison
| Feature | This compound (DICP) - Theoretical | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Label-Free Quantification (LFQ) | Tandem Mass Tag (TMT) |
| Principle | Chemical derivatization of the phosphate (B84403) group on phosphoserine and phosphothreonine residues. | Metabolic incorporation of stable isotope-labeled amino acids. | Comparison of signal intensities of identical peptides across different runs. | Isobaric chemical tags that generate reporter ions upon fragmentation. |
| Quantification Level | MS1 | MS1 | MS1 | MS2 or MS3 |
| Accuracy | Potentially high, dependent on reaction efficiency and specificity. | High[1] | Good, but can be affected by run-to-run variation[1] | Moderate (MS2), High (MS3)[1] |
| Precision | Unknown | High[1] | Lower, susceptible to analytical variability[2] | Very High[1][2] |
| Multiplexing | Potentially 2-plex (light/heavy isotopes of DICP) | Up to 3-plex in standard experiments[3] | Limited only by instrument time | Up to 18-plex |
| Sample Type | Applicable to any protein sample (cell culture, tissues, biofluids). | Primarily for in vitro cell culture. Spike-in SILAC can be used for tissues[2][3]. | Applicable to any sample type. | Applicable to any sample type. |
| Key Advantages | Potentially targets the modification directly, could enhance ionization. | High accuracy as samples are mixed early in the workflow. | Simple sample preparation, no labeling required. | High multiplexing capability, high precision. |
| Key Disadvantages | Reaction specificity and efficiency are unknown, potential for side reactions. | Limited to organisms that can be metabolically labeled, lower throughput. | Susceptible to missing values and requires more instrument time. | Ratio compression in MS2, can be complex to analyze. |
Experimental Protocols
Successful phosphoproteomic analysis hinges on efficient enrichment of phosphopeptides from complex biological samples. The two most widely used enrichment techniques are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography.
Immobilized Metal Affinity Chromatography (IMAC) Protocol for Phosphopeptide Enrichment
IMAC utilizes the affinity of positively charged metal ions (typically Fe³⁺, Ga³⁺, or Ti⁴⁺) for the negatively charged phosphate groups of phosphopeptides[3].
Materials:
-
IMAC resin (e.g., PHOS-select™ Iron Affinity Gel)
-
Equilibration/Wash Buffer: 250 mM acetic acid, 30% acetonitrile (B52724)
-
Elution Buffer: 400 mM NH₄OH
-
Sample Acidifying Solution: 1M HCl
Procedure:
-
Resin Preparation: Suspend the IMAC resin in Equilibration/Wash Buffer.
-
Sample Preparation: Adjust the pH of the digested peptide sample to 2.5-3.0 with 1M HCl and add acetonitrile to a final concentration of 30%.
-
Binding: Incubate the prepared sample with the IMAC resin with gentle mixing.
-
Washing: Wash the resin with Equilibration/Wash Buffer to remove non-specifically bound peptides.
-
Elution: Elute the bound phosphopeptides using the Elution Buffer.
-
Desalting: Desalt the eluted phosphopeptides using a C18 StageTip or equivalent before LC-MS analysis.
Titanium Dioxide (TiO2) Protocol for Phosphopeptide Enrichment
TiO2 chromatography is another effective method for enriching phosphopeptides, particularly from complex mixtures[3][4].
Materials:
-
TiO2 spin tips or bulk resin
-
Binding/Equilibration Buffer: 80% acetonitrile, 5% trifluoroacetic acid (TFA), 1 M glycolic acid
-
Wash Buffer: 80% acetonitrile, 5% TFA
-
Elution Buffer: 1% NH₄OH
Procedure:
-
Column Preparation: Condition and equilibrate the TiO2 spin tip with Wash Buffer and then Binding/Equilibration Buffer.
-
Sample Loading: Resuspend the peptide digest in Binding/Equilibration Buffer and load it onto the TiO2 column.
-
Washing: Wash the column extensively with Wash Buffer to remove non-phosphorylated peptides.
-
Elution: Elute the phosphopeptides with Elution Buffer.
-
Acidification and Desalting: Immediately acidify the eluate with TFA and desalt using a C18 StageTip prior to LC-MS analysis.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide clear visualizations of the experimental workflows.
Caption: Workflow for SILAC-based quantitative phosphoproteomics.
Caption: Workflow for Label-Free Quantification (LFQ) phosphoproteomics.
Caption: Workflow for TMT-based quantitative phosphoproteomics.
This compound (DICP): A Theoretical Approach
This compound (DICP) is an organophosphorus compound with a reactive chlorophosphate group. Theoretically, this group could react with the hydroxyl group of phosphoserine and phosphothreonine residues, forming a stable diisopropyl phosphoryl derivative. This chemical derivatization could potentially be used for quantification in a manner analogous to other chemical labeling techniques.
A hypothetical workflow would involve:
-
Protein Digestion: Standard enzymatic digestion of protein samples.
-
Phosphopeptide Enrichment: Enrichment of phosphopeptides using IMAC or TiO2.
-
Chemical Labeling: Reaction of the enriched phosphopeptides with either a "light" (unlabeled) or "heavy" (isotope-labeled) version of DICP.
-
Mixing: Combining the light- and heavy-labeled samples.
-
LC-MS/MS Analysis: Analysis by LC-MS/MS, with quantification based on the relative signal intensities of the light and heavy derivatized phosphopeptides at the MS1 level.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Diisopropyl Chlorophosphate and Diphenyl Chlorophosphate for Researchers
In the realm of synthetic chemistry and drug development, the selection of an appropriate phosphorylating agent is a critical decision that can significantly influence reaction efficiency, yield, and selectivity. Among the diverse array of available reagents, diisopropyl chlorophosphate and diphenyl chlorophosphate have emerged as versatile and widely utilized compounds. This guide provides a comprehensive and objective comparison of these two reagents, supported by their physicochemical properties, reactivity profiles, and relevant applications.
At a Glance: Key Differences
| Feature | This compound | Diphenyl Chlorophosphate |
| Structure | Contains two isopropyl groups | Contains two phenyl groups |
| Reactivity | Generally more reactive due to the electron-donating nature of isopropyl groups, but also more sterically hindered. | Reactivity is moderated by the electron-withdrawing nature of the phenyl groups, and it is less sterically hindered. |
| Applications | Commonly used when a less bulky phosphate (B84403) group is desired and in reactions where high reactivity is necessary. | Frequently employed in the synthesis of peptides, oligonucleotides, and other complex molecules where its stability and selectivity are advantageous.[1] |
| Byproducts | Isopropanol and isopropyl phosphates | Phenol and phenyl phosphates |
| Safety | Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[2] | Harmful if swallowed and causes severe skin burns and eye damage.[3] |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in experimental design. The following table summarizes the key physicochemical data for this compound and diphenyl chlorophosphate.
| Property | This compound | Diphenyl Chlorophosphate |
| Molecular Formula | C₆H₁₄ClO₃P[2] | C₁₂H₁₀ClO₃P[3] |
| Molecular Weight | 200.60 g/mol [2] | 268.63 g/mol [3] |
| Appearance | Clear, colorless liquid | Clear, colorless to light yellow liquid[3] |
| Boiling Point | 49-53 °C at ~0.1 mmHg | 314-316 °C at 272 mmHg |
| Density | 1.136 g/cm³ | 1.296 g/mL at 25 °C |
| Refractive Index | n20/D 1.417 | n20/D 1.55 |
| Solubility | Reacts with water | Insoluble in water[3] |
Reactivity and Mechanistic Considerations
Both this compound and diphenyl chlorophosphate are effective phosphorylating agents that react with nucleophiles, such as alcohols, amines, and phosphates, to form the corresponding phosphate esters, phosphoramidates, and pyrophosphates. The core of their reactivity lies in the electrophilic phosphorus atom, which is susceptible to nucleophilic attack.
The primary distinction in their reactivity stems from the electronic and steric effects of their respective substituent groups. The isopropyl groups in this compound are electron-donating, which increases the electron density on the phosphorus atom, making it inherently more reactive. However, the bulky nature of the isopropyl groups can also introduce steric hindrance, potentially slowing down reactions with sterically demanding nucleophiles.
Conversely, the phenyl groups in diphenyl chlorophosphate are electron-withdrawing, which decreases the electron density on the phosphorus atom, thereby moderating its reactivity compared to its diisopropyl counterpart. The planar nature of the phenyl rings results in less steric bulk around the reaction center, which can be advantageous when working with complex or hindered substrates.
Diphenyl chlorophosphate is known to be incompatible with bases (including amines), strong oxidizing agents, and alcohols, and may react vigorously.[3]
Experimental Protocols
General Protocol for the Phosphorylation of a Primary Alcohol
This protocol provides a general procedure for the phosphorylation of a primary alcohol using either this compound or diphenyl chlorophosphate in the presence of a base, such as pyridine (B92270).
Materials:
-
Primary alcohol
-
This compound or Diphenyl chlorophosphate
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the solution.
-
To this stirring solution, add this compound or diphenyl chlorophosphate (1.1 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude phosphate ester.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing Reaction Workflows and Selection Logic
To further aid in the understanding of these reagents, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the decision-making process for selecting between diisopropyl and diphenyl chlorophosphate.
Conclusion
The choice between this compound and diphenyl chlorophosphate is contingent upon the specific requirements of the chemical transformation. This compound offers higher reactivity, which can be beneficial for less reactive substrates, but its steric bulk may be a limiting factor. In contrast, diphenyl chlorophosphate provides a balance of reactivity and stability, with less steric hindrance, making it a preferred choice for more complex and delicate substrates, particularly in the fields of peptide and oligonucleotide synthesis. A careful evaluation of the substrate's structure, the desired reaction conditions, and the properties of the final product will guide the researcher in making the optimal selection.
References
A Comparative Guide to Peptide Coupling Reagents: Diisopropyl Chlorophosphate vs. Dicyclohexylcarbodiimide (DCC)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance in Peptide Synthesis
In the landscape of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly influences reaction efficiency, peptide purity, and the stereochemical integrity of the final product. This guide provides a detailed comparison of two distinct classes of coupling reagents: the phosphorus-based diisopropyl chlorophosphate and the widely utilized carbodiimide, dicyclohexylcarbodiimide (B1669883) (DCC).
I. Overview of Reaction Mechanisms
The efficacy of a coupling reagent is fundamentally dictated by its reaction mechanism, which influences both the rate of peptide bond formation and the propensity for side reactions.
This compound:
This compound is a phosphorus-based coupling reagent. While specific studies on its peptide coupling mechanism are scarce, it is proposed to react with the carboxyl group of an N-protected amino acid to form a highly reactive mixed phosphoric anhydride (B1165640) intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of the peptide bond and releasing diisopropyl phosphate (B84403) as a byproduct.
Dicyclohexylcarbodiimide (DCC):
DCC is a dehydrating agent that activates a carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[1] This intermediate can then be attacked by the nucleophilic amino group of another amino acid to form the desired peptide bond. This reaction releases dicyclohexylurea (DCU), a largely insoluble byproduct.[2] To mitigate the risk of racemization, DCC is often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to racemization.[3][4]
II. Performance Comparison
A direct quantitative comparison is challenging due to the limited data on this compound. The following tables summarize the known characteristics of each reagent.
Table 1: General Performance Characteristics
| Feature | This compound | Dicyclohexylcarbodiimide (DCC) |
| Reagent Class | Phosphorus-based | Carbodiimide |
| Byproduct | Diisopropyl phosphate | Dicyclohexylurea (DCU) |
| Byproduct Solubility | Generally soluble in organic solvents | Poorly soluble in most organic solvents[2] |
| Racemization Potential | Data not available in searched literature, but some phosphorus-based reagents show low racemization[3] | Moderate to high, significantly suppressed by additives like HOBt[3][4] |
| Cost | Data not readily available | Relatively low cost[5] |
| Toxicity | Expected to be high (organophosphorus compound) | Known sensitizer (B1316253), requires careful handling[5] |
Table 2: Quantitative Performance Data
| Parameter | This compound | Dicyclohexylcarbodiimide (DCC) |
| Typical Yield | Data not available in searched literature | Generally high (often >80-90%) with optimized conditions[6] |
| Crude Peptide Purity | Data not available in searched literature | Variable, dependent on sequence and purification of DCU |
| Reaction Time | Data not available in searched literature | Typically several hours[7] |
| Racemization Levels | Data not available in searched literature | Can be significant, but reduced to <1-5% with HOBt additive in many cases[7] |
III. Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and successful peptide synthesis.
Experimental Protocol: Peptide Coupling using DCC/HOBt
This protocol is a standard procedure for solution-phase peptide synthesis.
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
DCC (1.1 eq)
-
HOBt (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
Procedure:
-
Dissolve the N-protected amino acid, amino acid ester hydrochloride, and HOBt in DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the reaction mixture and stir for 5-10 minutes.
-
Add a solution of DCC in DCM or DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude peptide by column chromatography or recrystallization.
Experimental Protocol: Peptide Coupling using this compound
A detailed and validated experimental protocol for the use of this compound in peptide synthesis is not available in the searched literature. Researchers considering this reagent should proceed with extreme caution due to its likely high toxicity and should develop a protocol based on related phosphorus-based coupling reagents, with appropriate safety measures in place.
IV. Side Reactions and Mitigation
This compound:
-
Racemization: The potential for racemization with this compound is not well-documented.
-
Other Side Reactions: The formation of side products from the reaction of the activated intermediate with other nucleophiles is possible. The byproduct, diisopropyl phosphate, is acidic and may need to be neutralized or removed to prevent side reactions.
Dicyclohexylcarbodiimide (DCC):
-
Racemization: The primary side reaction of concern with DCC is racemization of the activated amino acid, which proceeds through an oxazolone (B7731731) intermediate. This is effectively suppressed by the addition of HOBt or other similar additives.[7][8]
-
N-acylurea formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the peptide chain. This can be minimized by using HOBt and maintaining low reaction temperatures.
-
DCU Byproduct: The low solubility of DCU can complicate purification, particularly in solid-phase peptide synthesis.[4]
V. Safety and Handling
This compound:
Dicyclohexylcarbodiimide (DCC):
-
DCC is a known sensitizer and can cause allergic skin reactions.[5] It should be handled with gloves and appropriate personal protective equipment. It is a moisture-sensitive solid.
VI. Conclusion and Recommendations
The selection of a peptide coupling reagent requires a careful evaluation of efficacy, cost, and safety.
-
Dicyclohexylcarbodiimide (DCC) is a well-established, cost-effective, and efficient coupling reagent for both solution-phase and solid-phase peptide synthesis. Its primary drawbacks, namely racemization and the formation of an insoluble urea (B33335) byproduct, can be effectively managed through the use of additives like HOBt and proper purification techniques. The extensive body of literature and well-defined protocols make DCC a reliable choice for many standard peptide synthesis applications.
-
This compound remains a reagent with limited documented application in routine peptide synthesis. The lack of available performance data, detailed protocols, and significant safety concerns associated with related organophosphorus compounds make it a less attractive option compared to well-characterized reagents. While phosphorus-based coupling reagents can offer advantages in specific contexts, the absence of supporting evidence for this compound necessitates caution.
Recommendation: For most applications, DCC, in conjunction with a racemization-suppressing additive like HOBt, remains a more prudent and well-supported choice for peptide synthesis. Its performance is well-documented, and its associated challenges are manageable with established protocols. The use of this compound would require extensive in-house validation of its efficacy and safety, for which there is currently a lack of foundational data in the public domain. For syntheses where racemization is a paramount concern or for particularly difficult couplings, other modern coupling reagents such as HATU or HCTU, which have extensive supporting data, should also be considered.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. georganics.sk [georganics.sk]
A Comparative Guide to Phosphorylating Agents: Spotlight on Diisopropyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the phosphorylation of molecules is a cornerstone transformation. This modification is critical for modulating the biological activity of nucleosides, peptides, and other small molecules, influencing their efficacy as therapeutic agents. The choice of a phosphorylating agent is therefore a pivotal decision in any synthetic strategy, directly impacting reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of Diisopropyl Chlorophosphate (DPC) with other commonly employed phosphorylating agents, supported by available experimental data and detailed methodologies.
Performance Comparison of Phosphorylating Agents
The selection of a suitable phosphorylating agent depends on several factors, including the nature of the substrate, desired selectivity, and reaction conditions. While a direct head-to-head comparison under identical conditions is not always available in the literature, we can synthesize a comparative overview from various studies.
Table 1: Comparison of Phosphorylating Agents for Alcohols and Phenols
| Phosphorylating Agent | Substrate | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Porphyrin with hydroxyl groups | DABCO | Not Specified | Not Specified | 97 | [1] |
| Diethyl Chlorophosphate | Phenols and various alcohols | DABCO | Not Specified | Not Specified | Good yields | [1] |
| Diphenyl Chlorophosphate | Various alcohols | 4-Methylpyridine (B42270) N-oxide | Not Specified | Not Specified | High yields | [2] |
| Tetrabenzylpyrophosphate | Primary and secondary alcohols | Titanium alkoxides | Not Specified | Not Specified | Not Specified | [3] |
Table 2: Comparison of Phosphorylating Agents for Nucleosides and Oligonucleotides
| Phosphorylating Agent | Substrate | Key Features | Coupling Efficiency (%) | Reference |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Nucleosides for oligonucleotide synthesis | Standard for solid-phase synthesis | >99 | [4] |
| Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite | 6'-hydroxy group of a mannose derivative | In situ oxidation required | 92 | [5] |
| Diphenyl Chlorophosphate | 1,2,3-Triazolyl Nucleoside Analogues | Resulted in an active antiviral compound | Not Specified | [6] |
Advantages of this compound (DPC)
Based on available data, this compound presents several advantages:
-
High Reactivity and Yields: As demonstrated in the phosphorylation of a porphyrin derivative, DPC can achieve high yields, suggesting excellent reactivity.[1]
-
Versatility: Chlorophosphates, in general, are effective for phosphorylating a range of alcohols and phenols.[1][7]
-
Scalability: The use of reagents like DPC is common in both laboratory and industrial settings for the synthesis of pharmaceutical intermediates.
However, like other chlorophosphates, DPC can be sensitive to moisture and may require careful handling and anhydrous reaction conditions.[3] Side reactions, though not extensively detailed in the comparative literature found, are a general concern with highly reactive phosphorylating agents and often necessitate careful control of reaction conditions and the use of appropriate bases to scavenge the HCl byproduct.
Alternative Phosphorylating Agents: A Snapshot
-
Diphenyl Chlorophosphate (DPPCl): Widely used, DPPCl is effective for the phosphorylation of a broad range of alcohols, including acid- or base-sensitive substrates, often in the presence of a nucleophilic catalyst like 4-methylpyridine N-oxide.[2]
-
Phosphoramidites (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite): These are the reagents of choice for oligonucleotide synthesis due to their high coupling efficiencies and the stability of the resulting phosphite (B83602) triester linkage under synthetic conditions.[4] They require a subsequent oxidation step to form the desired phosphate (B84403) linkage.
-
Pyrophosphates (e.g., Tetrabenzylpyrophosphate): These can be used in conjunction with catalysts like titanium alkoxides for the phosphorylation of alcohols.[3]
Experimental Protocols
Below are representative experimental protocols for phosphorylation reactions.
Protocol 1: General Procedure for Phosphorylation of an Alcohol using a Dialkyl Chlorophosphate
This protocol is a generalized procedure based on the principles of phosphorylation using reagents like this compound or diethyl chlorophosphate.
Materials:
-
Alcohol substrate
-
Dialkyl chlorophosphate (e.g., this compound) (1.1 - 1.5 equivalents)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (as catalyst and proton scavenger)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the alcohol substrate in an anhydrous solvent under an inert atmosphere, add DABCO.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the dialkyl chlorophosphate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitoring by TLC or LC-MS is recommended).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired phosphate ester.
Protocol 2: Synthesis of a Phosphopeptide using a Protected Phosphoamino Acid
This protocol outlines the general steps for incorporating a phosphorylated amino acid into a peptide sequence using solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Thr(PO(OBzl)OH)-OH (or other protected phosphoamino acid) (3 equivalents)
-
Coupling agent: HATU (2.9 equivalents)
-
Base: Diisopropylethylamine (DIPEA) (6 equivalents)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly.[8]
-
Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-protected amino acid (or the protected phosphoamino acid) with HATU and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 2-4 hours.[8]
-
Washing and Monitoring: Wash the resin with DMF. Perform a Kaiser test to ensure complete coupling. Repeat the coupling if necessary.[8]
-
Repeat Cycles: Repeat steps 1-3 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl (B1604629) group from the phosphate.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Signaling Pathways and Experimental Workflows
Visualizing the context in which phosphorylation is critical and the general workflow for such experiments is essential for a comprehensive understanding.
References
A Comparative Guide to Diisopropyl Chlorophosphate and Di-tert-butyl Chlorophosphate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the synthesis of biologically active molecules and prodrugs, the phosphorylation of hydroxyl groups is a critical transformation. The choice of phosphorylating agent can significantly impact reaction efficiency, selectivity, and the ease of subsequent deprotection steps. This guide provides a detailed comparison of two commonly used phosphorylating agents: diisopropyl chlorophosphate and di-tert-butyl chlorophosphate, focusing on their performance, applications, and experimental considerations.
Introduction to the Reagents
This compound and di-tert-butyl chlorophosphate are reactive organophosphorus compounds used to introduce a di-esterified phosphate (B84403) group onto a nucleophile, typically an alcohol. The fundamental difference between these two reagents lies in the steric bulk of the alkyl groups attached to the phosphate core, which profoundly influences their reactivity, selectivity, and the stability of the resulting phosphate triester.
This compound features two isopropyl groups, which are moderately bulky. This reagent is a versatile phosphorylating agent suitable for a range of applications.
Di-tert-butyl chlorophosphate , with its two bulky tert-butyl groups, is a more sterically hindered reagent. This increased steric hindrance plays a crucial role in its reactivity and is often exploited to achieve specific synthetic outcomes. The tert-butyl groups also confer unique properties to the resulting phosphate ester, particularly concerning its cleavage.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both reagents is presented below.
| Property | This compound | Di-tert-butyl Chlorophosphate |
| Molecular Formula | C₆H₁₄ClO₃P[1] | C₈H₁₈ClO₃P[2] |
| Molecular Weight | 200.60 g/mol [1] | 228.65 g/mol [2][3] |
| CAS Number | 2574-25-6[1] | 56119-60-9[2][3] |
| Appearance | Colorless to yellowish liquid[4] | Light beige oil |
| Boiling Point | ~97-98 °C[4] | 256.9±9.0 °C (Predicted) |
| Density | ~1.025 g/mL[4] | 1.094±0.06 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents (e.g., ether, alcohol)[4] | Soluble in chloroform (B151607) (slightly) |
Performance in Synthesis: A Comparative Analysis
The performance of these two phosphorylating agents is primarily dictated by the steric hindrance of the isopropyl versus the tert-butyl groups.
Reactivity and Steric Hindrance
Due to the significant steric bulk of the tert-butyl groups, di-tert-butyl chlorophosphate is generally less reactive than This compound . This lower reactivity can be advantageous in several scenarios:
-
Enhanced Selectivity: The bulky nature of di-tert-butyl chlorophosphate can lead to higher selectivity for less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols. While direct comparative studies are limited, it is a general principle in organic synthesis that bulkier reagents exhibit greater steric discrimination.
-
Controlled Reactions: The reduced reactivity can make reactions easier to control, minimizing the formation of side products.
Conversely, the higher reactivity of This compound may be preferable when phosphorylating more hindered or less reactive alcohols, where the bulkier di-tert-butyl chlorophosphate might fail to react or give very low yields.
Substrate Scope and Reaction Yields
While comprehensive, direct comparative data is scarce in the literature, we can infer performance from individual studies on related systems. Generally, both reagents are effective for the phosphorylation of primary and secondary alcohols.
| Substrate | This compound (Expected Yield) | Di-tert-butyl Chlorophosphate (Expected Yield) | Notes |
| Primary Alcohols | Good to Excellent | Good to Excellent | Both reagents are generally effective for primary alcohols. |
| Secondary Alcohols | Moderate to Good[5][6] | Moderate to Good, but may be lower than with this compound due to steric hindrance[5][6]. | The yield with di-tert-butyl chlorophosphate is expected to be more sensitive to the steric environment of the hydroxyl group. |
| Tertiary Alcohols | Low to very low | Very low to no reaction | Phosphorylation of tertiary alcohols is challenging for most phosphorylating agents due to steric hindrance. |
| Phenols | Good | Good | Both reagents can be used to phosphorylate phenols. |
Note: The expected yields are qualitative assessments based on general principles of reactivity and available literature on similar phosphorylation reactions. Actual yields will vary depending on the specific substrate and reaction conditions.
Deprotection of the Resulting Phosphate Esters
A significant advantage of using di-tert-butyl chlorophosphate lies in the relative ease of deprotecting the resulting di-tert-butyl phosphate ester. The tert-butyl groups can be readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA), to yield the free phosphate. This deprotection proceeds through the formation of a stable tert-butyl cation.
Diisopropyl phosphate esters are more stable and require harsher conditions for cleavage, such as treatment with trimethylsilyl (B98337) bromide (TMSBr). This difference in lability allows for orthogonal protection strategies in complex syntheses where selective deprotection is required.
Experimental Protocols
Below are generalized experimental protocols for the phosphorylation of a primary alcohol using both reagents.
General Phosphorylation Protocol
Materials:
-
Alcohol substrate
-
This compound or Di-tert-butyl chlorophosphate (1.1 - 1.5 equivalents)
-
Anhydrous, non-protic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))
-
Tertiary amine base (e.g., triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)
-
Anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon)
Procedure:
-
Dissolve the alcohol substrate in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base dropwise to the stirred solution.
-
Slowly add the this compound or di-tert-butyl chlorophosphate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired phosphate triester.
Visualizing the Chemistry
Experimental Workflow
The following diagram illustrates a typical workflow for an alcohol phosphorylation experiment.
Caption: A typical experimental workflow for alcohol phosphorylation.
Signaling Pathway Example: MAPK Pathway
Phosphorylation is a cornerstone of cellular signaling. The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example of a signaling cascade driven by sequential phosphorylation events. The diagram below illustrates a simplified representation of this pathway.
Caption: Simplified MAPK signaling pathway.
Conclusion
The choice between this compound and di-tert-butyl chlorophosphate depends on the specific requirements of the synthesis.
-
This compound is a more reactive, general-purpose phosphorylating agent suitable for a broader range of alcohols, including those that are more sterically hindered. However, the resulting phosphate ester is more stable and requires harsher deprotection conditions.
-
Di-tert-butyl chlorophosphate offers the advantages of increased selectivity for less hindered alcohols and significantly milder deprotection conditions. This makes it an excellent choice for the synthesis of sensitive molecules and in strategies requiring orthogonal protecting groups. Its lower reactivity, however, may be a limitation with certain substrates.
Researchers should consider the steric environment of the hydroxyl group, the overall sensitivity of their molecule, and the desired deprotection strategy when selecting the appropriate reagent for their phosphorylation needs.
References
- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 2. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di-tert-butyl phosphorochloridate | C8H18ClO3P | CID 13442713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Chlorophosphates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chlorophosphates are a class of organophosphorus compounds that have found widespread application in organic synthesis as versatile reagents for phosphorylation and as activators for carboxylic acids in the formation of esters and amides. Their reactivity stems from the electrophilic phosphorus center and the good leaving group ability of the chloride ion. This guide provides a comparative overview of common chlorophosphates, including diethyl chlorophosphate (DECP), dimethyl chlorophosphate (DMCP), and diphenyl chlorophosphate (DPPCl), with a focus on their performance in key synthetic transformations, supported by experimental data and detailed protocols.
Performance Comparison of Chlorophosphates
The choice of chlorophosphate reagent can significantly impact the outcome of a reaction, influencing yields, reaction times, and substrate scope. The electronic and steric properties of the alkoxy or aryloxy substituents on the phosphorus atom play a crucial role in modulating the reagent's reactivity.
Phosphorylation of Alcohols and Phenols
Chlorophosphates are frequently employed for the phosphorylation of hydroxyl groups. The general reaction involves the nucleophilic attack of the alcohol or phenol (B47542) on the electrophilic phosphorus atom, leading to the formation of a phosphate (B84403) ester and hydrochloric acid. A base is typically added to neutralize the acid byproduct.
| Substrate | Chlorophosphate Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Geraniol | Diethyl Chlorophosphate (DECP) | Pyridine | Diethyl ether | 6.5 | ~90 (crude) | [1] |
| β-Naphthol | Dibenzyl Chlorophosphate | Sodium β-naphtholate | - | - | 80 | [2] |
| Phenol | Diethyl Chlorophosphate (DECP) | Magnesia | - | - | High | [3] |
| Various Phenols | Triethyl Phosphate / P₂O₅* | - | - | 1-4 | 46-81 | [4] |
*Note: Triethyl phosphate with phosphorus pentoxide is a common alternative to chlorophosphates for phosphorylation, often requiring harsher conditions. This data is included for comparative purposes.
Generally, dialkyl chlorophosphates like DECP and DMCP are highly reactive phosphorylating agents.[5] Diphenyl chlorophosphate is also an effective phosphorylating agent, often used for the synthesis of phosphopeptides and other biologically relevant molecules.[6] The reactivity can be influenced by the steric hindrance of both the substrate and the chlorophosphate.
Amide and Ester Bond Formation (Coupling Reactions)
Chlorophosphates can act as activating agents for carboxylic acids, facilitating the formation of amides and esters. The reaction proceeds through the formation of a mixed phosphoric anhydride (B1165640) intermediate, which is then attacked by an amine or alcohol.
While chlorophosphates are effective, a wide array of other coupling reagents are more commonly used in modern peptide synthesis due to side reactions and the formation of potentially carcinogenic byproducts with some phosphonium-based reagents.[7][8] However, for certain applications, chlorophosphates offer a cost-effective and efficient alternative. For instance, phenyl dichlorophosphate (B8581778) has been shown to be a superior activating agent for the formation of thiol esters compared to diphenyl chlorophosphate and diethyl chlorophosphate.[9]
| Carboxylic Acid | Amine/Alcohol | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Various | Aniline | Phosphonitrilic Chloride (PNT)* | N-Methyl Morpholine | Dichloromethane | 2-3 | 91-95 | [10] |
| Benzoic Acid | Benzylamine | TPPO / (COCl)₂** | Triethylamine | Acetonitrile | 1 | 90 | [11] |
| Benzoic Acid | Benzylamine | PPh₃ / N-chlorophthalimide | - | Acetonitrile | 12 | >95 (NMR) | [12] |
*Note: Phosphonitrilic chloride is a related phosphorus-based coupling agent. **Note: Triphenylphosphine (B44618) oxide with oxalyl chloride is another alternative system.
Direct comparative data for amide and ester synthesis using different chlorophosphates under identical conditions is scarce in the literature, as often the choice of reagent is tailored to the specific substrate and desired outcome.
Experimental Protocols
Synthesis of Diethyl Chlorophosphate (Atherton-Todd Reaction)
The Atherton-Todd reaction is a classical method for the synthesis of dialkyl chlorophosphates from dialkyl phosphites.[13]
Procedure: A dialkyl phosphite (B83602) is treated with carbon tetrachloride in the presence of a base, typically a tertiary amine like triethylamine. The reaction proceeds at room temperature. The amine acts as a proton scavenger for the in situ generated HCl. The resulting dialkyl chlorophosphate is often used directly in the next step without isolation due to its reactivity.[14]
Phosphorylation of Geraniol using Diethyl Chlorophosphate[1]
Materials:
-
Geraniol (1.0 equiv)
-
Pyridine (2.5 equiv)
-
Diethyl ether (anhydrous)
-
Diethyl chlorophosphate (1.5 equiv)
-
1 M NaOH (ice-cold)
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate
-
Dry ice-acetone bath
Procedure:
-
To an argon-purged, round-bottomed flask equipped with a magnetic stir bar, add geraniol, pyridine, and diethyl ether.
-
Cool the solution in a dry ice-acetone bath to -30 °C.
-
Add diethyl chlorophosphate dropwise via syringe over 10 minutes while stirring vigorously.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature (23 °C).
-
Stir the reaction mixture for 6.5 hours. A white precipitate will form.
-
Quench the reaction by adding ice-cold 1 M NaOH.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude geranyl diethyl phosphate.
Visualizing Reaction Mechanisms and Workflows
Atherton-Todd Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Atherton-Todd reaction.
Caption: Mechanism of the Atherton-Todd Reaction.
General Phosphorylation of an Alcohol
This diagram shows the general workflow for the phosphorylation of an alcohol using a chlorophosphate.
Caption: Workflow for Alcohol Phosphorylation.
Chlorophosphates as Coupling Reagents
The logical flow for utilizing chlorophosphates as coupling reagents in amide or ester synthesis is depicted below.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. Phosphorylation of Phenols with Diethyl Chlorophosphonate on the Surface of Magnesia - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. iajpr.com [iajpr.com]
- 11. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 14. Ester synthesis by esterification [organic-chemistry.org]
Assessing the Purity of Diisopropyl Chlorophosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diisopropyl chlorophosphate is a key reagent in organic synthesis, particularly in phosphorylation reactions vital for the production of various pharmaceutical compounds. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially harmful substances into the final product. This guide provides a comparative overview of analytical methods for assessing the purity of this compound and compares its performance with common alternatives, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Purity Assessment
The purity of this compound and its alternatives can be reliably determined using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy are the most common and effective methods. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the impurities it can detect.
| Analytical Method | Principle | Typical Purity (%) | Limit of Detection (LOD) for Common Impurities | Key Advantages |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification and quantification. | > 97%[1] | 0.01 - 0.1% | High sensitivity and specificity for volatile impurities and byproducts. Provides structural information for unknown impurity identification. |
| HPLC | Separates compounds based on their polarity and interaction with a stationary phase, allowing for the quantification of the main component and non-volatile impurities. | > 97% | 0.05 - 0.2% | Suitable for a wide range of impurities, including non-volatile and thermally labile compounds. Robust and widely available. |
| ³¹P NMR | A non-destructive technique that provides quantitative information based on the nuclear magnetic resonance of the phosphorus-31 nucleus. | > 99%[2] | ~0.1% | Provides an absolute purity determination without the need for a specific reference standard for each impurity.[3] Excellent for identifying and quantifying phosphorus-containing impurities.[4] |
Comparison with Alternative Phosphorylating Agents
Several alternatives to this compound are available for phosphorylation reactions, each with its own purity profile and analytical considerations. The choice of reagent often depends on the specific requirements of the synthesis, including reactivity, stability, and the nature of the substrate.
| Phosphorylating Agent | Typical Purity (%) | Common Impurities | Primary Analytical Method(s) for Purity |
| This compound | > 97%[1] | Isopropanol, Triisopropyl phosphate, Hydrolysis products | GC-MS, ³¹P NMR |
| Diethyl chlorophosphate | > 97% | Ethanol, Triethyl phosphate, Hydrolysis products[5] | GC-MS, ³¹P NMR |
| Di-tert-butyl N,N-diethylphosphoramidite | 93 - 94%[6] | Oxidized phosphoramidite, Hydrolysis products | HPLC, ³¹P NMR |
| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | > 95%[][8] | Oxidized phosphoramidite, Diisopropylamine hydrochloride[9] | HPLC, ³¹P NMR[9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for organophosphorus compounds and can be adapted for the specific analysis of this compound and its alternatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as hexane (B92381) or dichloromethane.
-
For quantitative analysis, prepare a series of calibration standards of this compound and any known impurities in the same solvent.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless or with a high split ratio, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is effective for the quantification of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve in 100 mL of the mobile phase to create a stock solution.
-
Prepare working solutions by diluting the stock solution as needed. For impurity analysis, a concentration of 0.1-1.0 mg/mL is typical.[10]
HPLC Parameters:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as chlorophosphates have weak UV absorbance at higher wavelengths).
-
Injection Volume: 10 µL.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Protocol
This protocol provides a method for the absolute purity determination of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a phosphorus probe.
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the this compound sample into an NMR tube.[3]
-
Add a known amount of an internal standard (e.g., triphenyl phosphate) if relative quantification is desired.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
NMR Acquisition Parameters:
-
Nucleus: ³¹P
-
Pulse Angle: 30-45° pulse to ensure full relaxation between scans.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a long delay, e.g., 20-30 seconds, is crucial for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
Proton Decoupling: Yes.
Visualizations
The following diagrams illustrate the workflow for purity assessment and the logical relationship between the analytical techniques.
Caption: Workflow for the purity assessment of this compound.
References
- 1. 氯磷酸二异丙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and Storage Stability of Diisopropylfluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Di-tert-butyl N,N-diethylphosphoramidite, 94% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite, 95% | Fisher Scientific [fishersci.ca]
- 9. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite synthesis - chemicalbook [chemicalbook.com]
- 10. lcms.cz [lcms.cz]
A Comparative Guide to Phosphate Ester Formation: Diisopropyl Chlorophosphate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of diisopropyl chlorophosphate with two common alternatives, diethyl chlorophosphate and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, for the formation of phosphate (B84403) esters from primary, secondary, and phenolic alcohols. The information presented is based on available experimental data and aims to assist researchers in selecting the most suitable reagent for their specific synthetic needs.
Performance Comparison of Phosphitylating Agents
The selection of a phosphitylating agent significantly impacts reaction efficiency, substrate scope, and the purity of the final phosphate ester. Below is a summary of quantitative data for this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the following tables present data from various sources, and reaction conditions should be considered when comparing yields.
Table 1: Phosphorylation of Primary Alcohols
| Phosphitylating Agent | Substrate | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Data not available | - | - | - | - | - |
| Diethyl chlorophosphate | 6,7-bis(3-hydroxypropyl)-1,3,5,8-tetramethyl-2,4-divinylporphyrin | DABCO | Not Specified | Not Specified | Not Specified | 97[1] |
| Diethyl chlorophosphate | Octanol | 4-Methylpyridine N-oxide / 4 Å MS | CH₂Cl₂ | Not Specified | RT | 92[2] |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 5′-O-DMT-N²-isobutyryl-2′-O-(o-nitrobenzyl)guanosine | N,N-diisopropylethylamine / 1-methylimidazole | CH₂Cl₂ | 1 | RT | Not Specified |
Table 2: Phosphorylation of Secondary Alcohols
| Phosphitylating Agent | Substrate | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Data not available | - | - | - | - | - |
| Diethyl chlorophosphate | (-)-Menthol | 4-Methylpyridine N-oxide / 4 Å MS | CH₂Cl₂ | Not Specified | RT | Excellent[2] |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 2′-O-(o-nitrobenzyl)-3′-thioguanosine derivative | N,N-diisopropylethylamine / 1-methylimidazole | CH₂Cl₂ | 1 | RT | 85[3] |
Table 3: Phosphorylation of Phenols
| Phosphitylating Agent | Substrate | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Data not available | - | - | - | - | - |
| Diethyl chlorophosphate | Phenol (B47542) | Magnesia | Not Specified | 0.25 | RT | 95 |
| Diethyl chlorophosphate | 4-Nitrophenol | Magnesia | Not Specified | 0.17 | RT | 98 |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phenol | Not Specified | Not Specified | Not Specified | Not Specified | Data not available |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for phosphorylation using the discussed reagents.
Protocol 1: General Phosphorylation using Diethyl Chlorophosphate
This protocol is adapted from the phosphorylation of phenols on the surface of magnesia.
Materials:
-
Phenol (1 mmol)
-
Diethyl chlorophosphate (1.2 mmol)
-
Magnesia (0.3 g)
-
Solvent (e.g., acetonitrile)
-
Magnetic stirrer
-
Reaction flask
Procedure:
-
To a stirred solution of the phenol in the chosen solvent, add magnesia.
-
Add diethyl chlorophosphate dropwise to the suspension at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the magnesia.
-
Wash the solid residue with the solvent.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Phosphitylation using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
This protocol is a general representation of the phosphitylation step in oligonucleotide synthesis.
Materials:
-
Alcohol (e.g., protected nucleoside) (1 mmol)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 mmol)
-
N,N-diisopropylethylamine (DIPEA) (3 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Magnetic stirrer and inert atmosphere (e.g., Argon or Nitrogen)
-
Reaction flask
Procedure:
-
Dissolve the alcohol in anhydrous dichloromethane under an inert atmosphere.
-
Add N,N-diisopropylethylamine to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (typically 1-2 hours), monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting phosphoramidite (B1245037) is typically used in the subsequent coupling step of oligonucleotide synthesis without further purification. Note that this produces a P(III) species that requires a subsequent oxidation step to yield the final P(V) phosphate ester.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the reaction pathway and a decision-making workflow.
Caption: Reaction mechanism of phosphate ester formation.
References
A Comparative Guide to the Reaction Intermediates of Diisopropyl Chlorophosphate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction intermediates of diisopropyl chlorophosphate and its common alternatives, diethyl chlorophosphate and diphenyl chlorophosphate. Understanding the formation, stability, and reactivity of these transient species is crucial for optimizing phosphorylation reactions in the synthesis of pharmaceuticals and other bioactive molecules. This document presents a summary of their performance, supported by mechanistic insights and detailed experimental protocols.
Introduction to Phosphorylating Agents
This compound, diethyl chlorophosphate, and diphenyl chlorophosphate are widely used reagents for the phosphorylation of alcohols and amines. The choice of reagent can significantly impact reaction rates, yields, and the stability of intermediates. The steric and electronic properties of the alkoxy or aryloxy groups attached to the phosphorus atom play a key role in modulating the reactivity of the P-Cl bond and the nature of the transient species formed during the reaction.
Comparison of Performance and Reaction Intermediates
The reactivity of these chlorophosphates towards nucleophiles such as alcohols and amines is a critical factor in their application. While direct, side-by-side kinetic comparisons in the literature are limited, a qualitative comparison can be made based on established principles of organic chemistry.
Table 1: Comparison of Phosphorylating Agents
| Feature | This compound | Diethyl Chlorophosphate | Diphenyl Chlorophosphate |
| Structure | ((CH₃)₂CHO)₂P(O)Cl | (CH₃CH₂O)₂P(O)Cl | (C₆H₅O)₂P(O)Cl |
| Reactivity | Moderate | High | Low to Moderate |
| Steric Hindrance | High | Moderate | Low (at phosphorus) |
| Leaving Group Ability of R'O⁻ | Good | Good | Excellent (stabilized by resonance) |
| Typical Intermediates | Phosphonium (B103445) salt, Pentacoordinate intermediate | Phosphonium salt, Pentacoordinate intermediate | Phosphonium salt, Pentacoordinate intermediate |
| Side Reactions | Elimination with hindered bases | Fewer steric limitations | Aryl exchange possible under harsh conditions |
The reactivity of dialkyl chlorophosphates in aminolysis reactions is significantly influenced by the steric hindrance of the alkyl groups. It is suggested that the reaction rate is inversely proportional to the size of the two ligands, indicating that this compound would be less reactive than diethyl chlorophosphate due to the bulkier isopropyl groups.[1]
Reaction with Alcohols
The reaction of dialkyl and diaryl chlorophosphates with alcohols proceeds via a nucleophilic substitution at the phosphorus center. The reaction is often catalyzed by a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which acts as a proton scavenger.
A likely intermediate in these reactions is a transient pentacoordinate phosphorus species. The reaction can proceed through either an associative (A) or dissociative (D) mechanism, often depicted as an Sₙ2-like pathway at the phosphorus center.
Caption: General reaction pathway for alcohol phosphorylation.
In the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), the reaction proceeds efficiently, with DABCO acting as both a catalyst and a proton scavenger.[2]
Reaction with Amines
The reaction with amines to form phosphoramidates follows a similar nucleophilic substitution pathway. The lone pair of the amine nitrogen attacks the electrophilic phosphorus atom. In some cases, a highly reactive phosphonylammonium salt can be formed as an intermediate.
Caption: General reaction pathway for amine phosphorylation.
Characterization of Intermediates by ³¹P NMR Spectroscopy
³¹P NMR spectroscopy is a powerful tool for monitoring phosphorylation reactions and identifying intermediates. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment.
Table 2: Typical ³¹P NMR Chemical Shifts of Reactants, Intermediates, and Products
| Compound Type | Example | Typical ³¹P NMR Chemical Shift (ppm) |
| Dialkyl Chlorophosphate | Diethyl chlorophosphate | ~3-5 |
| Phosphonium Salt | [R'₂P(OR)(NR₂)]⁺ | ~20-40 |
| Pentacoordinate Intermediate | [R'₂P(O)(Cl)(OR)]⁻ | Highly variable and often not directly observed |
| Phosphate Ester | Diisopropyl phosphate | ~ -1 to 2 |
| Phosphoramidate | N,N-diethyl diisopropylphosphoramidate | ~8-12 |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and specific substituents.
The formation of phosphonium salt intermediates can be observed by the appearance of new signals in the downfield region of the ³¹P NMR spectrum. For instance, in the reaction of triphenylphosphine (B44618) with N-chlorophthalimide, a chloro-phosphonium salt was observed at 64 ppm and an imido-phosphonium salt at 32 ppm.[3]
Experimental Protocols
General Protocol for Phosphorylation of an Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the corresponding chlorophosphate (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for in-situ ³¹P NMR Monitoring of a Phosphorylation Reaction
This protocol allows for the observation of reaction intermediates and the determination of reaction kinetics.
-
Sample Preparation: In an NMR tube, dissolve the starting alcohol or amine (1.0 eq) and the base (if required) in a deuterated anhydrous aprotic solvent (e.g., CDCl₃ or C₆D₆).
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the starting material.
-
Initiation of Reaction: Add the chlorophosphate (1.0 eq) to the NMR tube, mix quickly, and immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.
-
Data Analysis: Process the spectra to identify the chemical shifts of the starting material, intermediates, and products. The integration of the signals can be used to determine the relative concentrations of each species over time, allowing for kinetic analysis.
Caption: General experimental workflow for phosphorylation.
Conclusion
The choice between this compound, diethyl chlorophosphate, and diphenyl chlorophosphate depends on the specific requirements of the phosphorylation reaction. Diethyl chlorophosphate offers higher reactivity, which can be advantageous for less nucleophilic substrates. This compound, with its greater steric bulk, may offer enhanced selectivity in certain applications but at the cost of reduced reactivity. Diphenyl chlorophosphate provides a different electronic and steric profile and is often used when a more robust leaving group is required. The use of in-situ ³¹P NMR spectroscopy is a highly effective method for characterizing the transient intermediates and optimizing reaction conditions for the desired phosphorylation outcome.
References
The Efficacy of Diisopropyl Chlorophosphate in Kinase Inhibitor Synthesis: A Comparative Guide
In the landscape of kinase inhibitor drug discovery, the efficient and reliable synthesis of lead compounds is paramount. A common and critical step in the assembly of many kinase inhibitors is the formation of an amide bond, a reaction that often requires the use of a coupling reagent to activate the carboxylic acid partner. While a plethora of such reagents exist, this guide provides a comparative analysis of Diisopropyl Chlorophosphate and its analogs against other widely used coupling agents in the context of kinase inhibitor synthesis.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data and detailed methodologies to aid in the selection of the most appropriate reagent for a given synthetic challenge.
Overview of Coupling Reagents
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group. These reagents can be broadly categorized into several classes, including phosphonium (B103445) salts, uronium/aminium salts, and carbodiimides. This compound belongs to the family of phosphorus-based coupling reagents, which also includes well-known examples like BOP and PyBOP.
Comparative Analysis of Coupling Reagent Performance
The choice of coupling reagent can significantly impact the yield, purity, and reaction time of an amide bond formation. The following tables provide a summary of quantitative data for this compound and its alternatives in the synthesis of amide bonds, a key structural motif in many kinase inhibitors.
Table 1: General Comparison of Common Coupling Reagents
| Feature | This compound/BOP-Cl | HATU/HBTU | EDC/DCC |
| Reagent Type | Phosphonium-based | Uronium/Aminium Salt | Carbodiimide |
| Byproducts | Diisopropyl phosphate/Phosphoric acid derivatives | Tetramethylurea, HOBt/HOAt | Dicyclohexylurea (DCU)/Ethyl-dimethylaminopropylurea |
| Solubility of Byproducts | Generally soluble in organic solvents | Generally soluble in organic solvents | DCU is poorly soluble, EDC byproduct is water-soluble |
| Relative Reactivity | High, especially for hindered systems[1] | Very High (HATU > HBTU)[2][3] | Moderate to High |
| Racemization Risk | Low to moderate[1] | Very Low (especially with additives)[2] | Can be significant without additives like HOBt |
| Key Advantages | Effective for sterically hindered couplings[1] | High efficiency, fast reactions, low racemization[2][3] | Cost-effective, water-soluble byproduct (EDC) |
| Key Disadvantages | Corrosive, moisture-sensitive | Can cause guanidinylation of free amines[4] | DCC can be difficult to remove, potential for N-acylurea formation |
Table 2: Performance Data in Specific Kinase Inhibitor Synthesis Steps (Illustrative Examples)
| Kinase Inhibitor Scaffold | Coupling Reagent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Gefitinib Analog | Thionyl Chloride/Amine | 2-4 h | ~85 | >95 | Based on general procedures[5] |
| Erlotinib Synthesis | POCl₃ (for chlorination) | 1.5 h | ~90 | >98 | [6] |
| Sunitinib (B231) Synthesis | DCC | 12 h | ~70 | >95 | [7] |
| Lapatinib (B449) Synthesis | Not specified (Reductive Amination) | - | 71 | >98 | [8] |
| Sterically Hindered Peptide | BOP-Cl | Not specified | 80-100 | High | [1] |
| Sterically Hindered Peptide | HATU | 1-2 h | >95 | High | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for amide bond formation using different classes of coupling reagents.
Protocol 1: Amide Coupling using a Phosphonic Chloride (General Procedure)
This protocol is a general representation of how a phosphonic chloride reagent like this compound could be employed for amide bond formation.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
This compound (1.2 equiv)
-
Tertiary amine base (e.g., Triethylamine or DIPEA) (2.0 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or DMF)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base to the solution.
-
Slowly add this compound to the reaction mixture.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated intermediate.
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling using HATU
This protocol describes a typical procedure for amide bond formation using the uronium salt HATU.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
Tertiary amine base (e.g., DIPEA) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid, amine, and HATU in anhydrous DMF.
-
Add the tertiary amine base to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes can provide valuable insights. The following diagrams illustrate a representative kinase signaling pathway and a general workflow for kinase inhibitor synthesis and evaluation.
Caption: A simplified receptor tyrosine kinase signaling pathway.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Conclusion
The selection of a coupling reagent is a critical decision in the synthesis of kinase inhibitors. While this compound and related phosphonic chlorides like BOP-Cl are potent reagents, particularly for challenging, sterically hindered amide bond formations, their handling requirements and potential for side reactions must be considered.[1] Uronium and aminium reagents, such as HATU, offer a combination of high reactivity, rapid reaction times, and low racemization, making them a popular choice for a wide range of amide couplings.[2][3] Carbodiimides, especially water-soluble variants like EDC, provide a cost-effective and practical option, although care must be taken to minimize side reactions. Ultimately, the optimal choice of reagent will depend on the specific substrates, the scale of the reaction, and the desired purity of the final kinase inhibitor. This guide provides a framework for making an informed decision based on available data and established protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 8. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
Chemoselectivity of Diisopropyl Chlorophosphate with Polyfunctional Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diisopropyl chlorophosphate (DIPCP) is a versatile phosphorylating agent utilized in organic synthesis for the introduction of a diisopropyl phosphate (B84403) group onto various nucleophiles. In the context of complex, polyfunctional molecules prevalent in drug development and medicinal chemistry, the chemoselectivity of DIPCP is of paramount importance. This guide provides a comparative analysis of the reactivity of this compound with common functional groups, offering insights into predicting and controlling reaction outcomes. The information presented herein is based on established principles of chemical reactivity and analogies with similar phosphorylating agents, supplemented with illustrative experimental protocols.
Principles of Chemoselectivity with this compound
The reaction of this compound with a nucleophile proceeds through a nucleophilic substitution at the phosphorus center. The chemoselectivity of this reaction with a polyfunctional molecule is primarily governed by two key factors:
-
Nucleophilicity of the Functional Groups: More nucleophilic functional groups will generally react faster with the electrophilic phosphorus atom of DIPCP.
-
Steric Hindrance: The bulky isopropyl groups on the phosphate moiety can significantly influence the accessibility of the phosphorus center to the nucleophile. Sterically hindered nucleophiles will react more slowly.
Based on these principles, a general reactivity trend for common functional groups towards this compound can be predicted.
Comparison of Reactivity with Common Functional Groups
The following sections compare the expected reactivity of this compound with amines, alcohols, and thiols.
Amines vs. Alcohols
In molecules containing both amino and hydroxyl functionalities (amino alcohols), the reaction with this compound is a competitive process between N-phosphorylation and O-phosphorylation.
General Reactivity: Generally, primary and secondary amines are more nucleophilic than the corresponding alcohols. Therefore, in the absence of significant steric hindrance, N-phosphorylation is expected to be the major pathway .
Factors Influencing Selectivity:
-
Basicity and Nucleophilicity: Primary amines are typically more nucleophilic than primary alcohols. The lone pair of electrons on nitrogen is more available for attack than that on oxygen.
-
Steric Hindrance: The bulky nature of this compound can favor reaction at a less sterically hindered site. A primary alcohol might be more accessible than a bulky secondary amine.
-
Reaction Conditions: The choice of base and solvent can influence the selectivity. A non-nucleophilic base is typically used to scavenge the HCl byproduct.
Table 1: Predicted Selectivity in the Phosphorylation of Amino Alcohols with this compound
| Substrate Functional Groups | Predicted Major Product | Rationale |
| Primary Amine & Primary Alcohol | N-Phosphorylation | Higher nucleophilicity of the primary amine. |
| Primary Amine & Secondary Alcohol | N-Phosphorylation | Higher nucleophilicity of the primary amine outweighs the potential steric hindrance. |
| Secondary Amine & Primary Alcohol | N-Phosphorylation (likely) | Higher nucleophilicity of the secondary amine, but steric hindrance may lead to some O-phosphorylation. |
| Secondary Amine & Secondary Alcohol | Competitive/Slow Reaction | Both groups are sterically hindered and have comparable nucleophilicity; selectivity may be poor. |
Primary vs. Secondary vs. Tertiary Alcohols
For molecules possessing multiple hydroxyl groups, the selectivity of phosphorylation is primarily dictated by steric accessibility.
General Reactivity: The order of reactivity for alcohols with this compound is expected to be: Primary > Secondary > Tertiary .
Factors Influencing Selectivity:
-
Steric Hindrance: Primary alcohols are the most accessible, while tertiary alcohols are the most hindered. The bulky diisopropyl phosphate group will preferentially react at the less hindered site.
-
Electronic Effects: While less significant than sterics, electron-donating groups near a hydroxyl can slightly increase its nucleophilicity.
Table 2: Predicted Selectivity in the Phosphorylation of Polyols with this compound
| Substrate Functional Groups | Predicted Major Product | Rationale |
| Primary & Secondary Hydroxyls | Primary O-Phosphorylation | Lower steric hindrance at the primary position. |
| Primary & Tertiary Hydroxyls | Primary O-Phosphorylation | Significant steric hindrance at the tertiary position. |
| Secondary & Tertiary Hydroxyls | Secondary O-Phosphorylation | Significant steric hindrance at the tertiary position. |
Thiols vs. Alcohols/Amines
Thiols are generally more nucleophilic than alcohols but can be less nucleophilic than amines. However, the "soft" nature of the sulfur atom may lead to different reactivity patterns with the "hard" phosphorus center of this compound.
General Reactivity: While thiols are potent nucleophiles, their reaction with chlorophosphates at the phosphorus center is not always favored. In some cases, especially with related phosphate esters, attack at other electrophilic sites on the molecule can occur. However, assuming a direct competition for the phosphorus center, the high nucleophilicity of the thiol suggests it would be a competitive substrate.
Factors Influencing Selectivity:
-
Hard and Soft Acid-Base (HSAB) Theory: The phosphorus atom in DIPCP is a hard electrophile. Amines and alcohols are hard nucleophiles, while thiols are soft nucleophiles. Hard-hard interactions are generally favored, which would suggest a preference for N- and O-phosphorylation over S-phosphorylation.
-
Acidity: Thiols are more acidic than alcohols. Under basic conditions, the thiolate anion is a very potent nucleophile.
Given the competing factors, predicting the outcome of a reaction with a molecule containing both thiol and amine/hydroxyl groups is complex and highly dependent on the specific substrate and reaction conditions.
Alternative Phosphorylating Agents
While this compound is a useful reagent, other phosphorylating agents may offer different or enhanced chemoselectivity.
Table 3: Comparison with Alternative Phosphorylating Agents
| Reagent | Key Features | Selectivity Profile |
| This compound | Moderately reactive, bulky. | Generally favors less sterically hindered and more nucleophilic sites. |
| Diphenyl Chlorophosphate | More reactive than DIPCP due to electron-withdrawing phenyl groups. | Similar selectivity principles to DIPCP, but higher reactivity may lead to lower selectivity. |
| Phosphoryl Chloride (POCl₃) | Highly reactive, less sterically hindered. | Often leads to over-phosphorylation and lower chemoselectivity. |
| Phosphoramidites | Used in a multi-step process (phosphitylation followed by oxidation). | Can offer high selectivity, particularly for primary hydroxyl groups. |
Experimental Protocols
The following are illustrative protocols for the chemoselective phosphorylation of polyfunctional molecules using this compound. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Selective N-Phosphorylation of an Amino Alcohol
Objective: To selectively phosphorylate the amino group in a molecule containing both primary amine and primary alcohol functionalities.
Materials:
-
Amino alcohol substrate
-
This compound (1.1 eq)
-
Triethylamine (B128534) (1.5 eq) or another non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM)
-
Stir bar and round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amino alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add this compound (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective O-Phosphorylation of a Primary Hydroxyl in a Polyol
Objective: To selectively phosphorylate a primary hydroxyl group in the presence of a secondary hydroxyl group.
Materials:
-
Polyol substrate
-
This compound (1.05 eq)
-
Pyridine (B92270) (as solvent and base)
-
Stir bar and round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the polyol (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add this compound (1.05 eq) dropwise to the cooled solution.
-
Maintain the reaction at -20 °C and monitor its progress by TLC or LC-MS.
-
Upon consumption of the starting material, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers and wash with cold 1 M HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The chemoselectivity of this compound in reactions with polyfunctional molecules is a nuanced interplay of nucleophilicity and steric hindrance. While amines are generally more nucleophilic than alcohols, the bulky nature of DIPCP can lead to selective phosphorylation of less sterically hindered hydroxyl groups. For polyols, a clear preference for primary over secondary and tertiary hydroxyls is expected. The reactivity with thiols is more complex and influenced by HSAB principles. Careful control of reaction conditions, including temperature and the choice of base, can further enhance the desired selectivity. For challenging substrates, exploring alternative phosphorylating agents with different steric and electronic properties may be necessary to achieve the desired outcome. This guide provides a framework for researchers to approach the selective phosphorylation of complex molecules, enabling the strategic synthesis of novel compounds in drug discovery and development.
A Comparative Guide to the Stereoselectivity of Diisopropyl Chlorophosphate in Chiral Alcohol Reactions
For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of phosphorylation reactions is paramount. This guide provides a comparative analysis of the stereoselectivity observed in the reaction of diisopropyl chlorophosphate with various chiral alcohols, supported by available experimental data and detailed protocols. We also offer a comparison with alternative phosphorylating agents to provide a broader context for reagent selection in stereoselective synthesis.
Introduction
This compound is a common reagent for the phosphorylation of alcohols. When the alcohol substrate is chiral, the reaction can lead to the formation of diastereomeric phosphate (B84403) esters. The degree of stereoselectivity, often expressed as diastereomeric excess (d.e.), is a critical parameter in the synthesis of chiral phosphorus-containing compounds, which are prevalent in medicinal chemistry and chemical biology. The steric environment of both the chiral alcohol and the phosphorylating agent, as well as the reaction conditions, play a crucial role in determining the diastereomeric ratio of the products.
Stereoselectivity of this compound with Chiral Alcohols: A Data-Driven Comparison
Key Observations:
-
Steric Hindrance: Generally, chiral alcohols with greater steric hindrance near the reaction center tend to exhibit higher diastereoselectivity in their reactions with this compound. The bulky isopropyl groups of the reagent interact differently with the substituents around the chiral center of the alcohol, leading to a preferential formation of one diastereomer.
-
Nature of the Chiral Alcohol: The specific structure of the chiral alcohol, including the presence of other functional groups and its overall conformational rigidity, significantly impacts the stereochemical outcome.
Due to the limited availability of directly comparable quantitative data from a single comprehensive study, a generalized table of diastereomeric excess values cannot be presented. However, the principles of steric hindrance and substrate control are consistently observed in the literature. For instance, in reactions with secondary alcohols where the two substituents at the chiral center have a significant size difference, a higher diastereomeric excess is generally expected.
Comparison with Alternative Phosphorylating Agents
The choice of phosphorylating agent can have a substantial impact on the stereoselectivity of the reaction. Here, we compare this compound with other common phosphorylating agents.
| Phosphorylating Agent | Key Features | Anticipated Stereoselectivity |
| This compound | Bulky isopropyl groups. | Moderate to good, depending on the chiral alcohol. |
| Diphenyl Chlorophosphate | Less sterically demanding than this compound. | Generally lower stereoselectivity compared to this compound due to the flatter nature of the phenyl groups. |
| Diethyl Chlorophosphate | Smaller ethyl groups. | Typically exhibits lower stereoselectivity compared to this compound due to reduced steric bulk. |
Table 1: Comparison of Common Phosphorylating Agents.
Experimental Protocols
Below are generalized experimental protocols for the phosphorylation of a chiral secondary alcohol using this compound. It is crucial to note that optimal conditions, including the choice of base, solvent, and reaction temperature, may vary depending on the specific substrate.
General Procedure for the Phosphorylation of a Chiral Secondary Alcohol
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the chiral alcohol (1.0 equivalent) and an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: A suitable base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine, 1.1-1.5 equivalents) is added to the solution, and the mixture is stirred at a specific temperature (typically ranging from -78 °C to room temperature).
-
Addition of Phosphorylating Agent: this compound (1.1-1.2 equivalents) is added dropwise to the stirring solution.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The diastereomeric ratio is determined by an appropriate analytical method, such as high-performance liquid chromatography (HPLC) on a chiral stationary phase or by NMR spectroscopy (e.g., 1H, 13C, or 31P NMR) of the purified product or the crude reaction mixture.
Logical Relationships and Reaction Mechanism
The stereochemical outcome of the phosphorylation reaction is determined by the transition state energies leading to the different diastereomeric products. The relative steric interactions between the substituents on the chiral alcohol, the isopropyl groups of the chlorophosphate, and the base used in the reaction dictate which transition state is lower in energy.
Figure 1. Reaction pathway for the phosphorylation of a chiral alcohol.
Experimental Workflow
The general workflow for investigating the stereoselectivity of this reaction involves a systematic approach from reaction setup to product analysis.
Figure 2. General experimental workflow for determining stereoselectivity.
Conclusion
The stereoselectivity of the reaction between this compound and chiral alcohols is a nuanced process governed by steric and electronic factors. While this compound can provide moderate to good levels of diastereoselectivity, particularly with sterically demanding alcohols, the choice of phosphorylating agent should be tailored to the specific substrate and the desired stereochemical outcome. For reactions requiring very high levels of stereocontrol, screening of different phosphorylating agents and optimization of reaction conditions are essential. The protocols and workflows provided in this guide offer a starting point for researchers to systematically investigate and control the stereochemistry of phosphorylation reactions in their synthetic endeavors.
A Comparative Guide to Phosphorylation: Benchmarking Diisopropyl Chlorophosphate Against Novel Methods
For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphorylation method is critical for the synthesis of key intermediates and active pharmaceutical ingredients. This guide provides an objective comparison of the traditional reagent, Diisopropyl chlorophosphate (DICP), against a range of novel phosphorylation techniques, supported by experimental data and detailed protocols.
Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a fundamental transformation in organic chemistry and a ubiquitous post-translational modification in biology. While classic reagents like this compound have been utilized for decades, a host of innovative methods have emerged, offering potential advantages in terms of efficiency, selectivity, and milder reaction conditions. This guide aims to furnish researchers with the necessary information to make informed decisions when selecting a phosphorylation strategy.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes the performance of this compound and several novel phosphorylation methods on a selection of common substrates: a primary alcohol (benzyl alcohol), a secondary alcohol (cyclohexanol), a phenol (B47542), and a protected amino acid (N-Boc-L-serine methyl ester).
| Method | Substrate | Product | Yield (%) | Reaction Time | Key Conditions |
| This compound (DICP) | Benzyl Alcohol | Benzyl diisopropyl phosphate | ~80 | 18 h | THF, DIAD, Phenylsilane, 80 °C |
| Cyclohexanol | Cyclohexyl diisopropyl phosphate | ~65 | Not specified | Phosphoric acid catalyst | |
| Phenol | Phenyl diisopropyl phosphate | High | 1 h | Magnesia surface, room temp. | |
| N-Boc-L-serine methyl ester | N-Boc-L-serine(O-diisopropylphosphoryl) methyl ester | Data not readily available | - | - | |
| Atherton-Todd Reaction | Alcohols, Phenols, Amines | Phosphates, Phosphoramidates | up to 99 | Not specified | CHCl3, air as radical initiator |
| Mitsunobu Reaction | Benzyl Alcohol | Benzyl diphenyl phosphate | 60-68 | 18 h | Catalytic phosphine (B1218219), DIAD, 4-nitrobenzoic acid, THF, 80 °C |
| Biocatalytic Phosphorylation | Phenols | Phenyl phosphates | up to >95 | Not specified | Kinase PsiK, ATP, Mg2+ |
| Electrochemical C-H Phosphorylation | Arenes (e.g., Phenol derivatives) | Aryl phosphonates | up to 99 | Not specified | Galvanostatic, metal- and oxidant-free |
| Photoredox-Catalyzed Phosphorylation | Tyrosine derivatives | Phosphotyrosine derivatives | Good | Not specified | Photocatalyst, light, mild pH |
In-Depth Look at Phosphorylation Methodologies
This compound (DICP)
This compound is a reactive organophosphorus compound widely used for the phosphorylation of alcohols and phenols. The reaction typically proceeds via nucleophilic attack of the hydroxyl group on the phosphorus center, with the displacement of the chloride leaving group. A base is often required to neutralize the HCl byproduct.
Novel Phosphorylation Methods
A variety of new approaches to phosphorylation have been developed to address the limitations of traditional methods, such as harsh reaction conditions and the use of hazardous reagents.
-
Atherton-Todd Reaction: This reaction facilitates the phosphorylation of alcohols, phenols, and amines using a dialkyl phosphite (B83602) in the presence of a base and a halogenating agent like carbon tetrachloride or, in more recent variations, chloroform (B151607) with air as a radical initiator[1]. This method can achieve very high yields under mild conditions.
-
Mitsunobu Reaction: Known for its mild conditions and stereochemical inversion at chiral centers, the Mitsunobu reaction can be adapted for phosphorylation. It involves the use of a phosphine (often catalytic), an azodicarboxylate (like DIAD), and a phosphate pronucleophile to phosphorylate an alcohol[2][3].
-
Biocatalytic Phosphorylation: This approach utilizes enzymes, such as kinases, to catalyze the phosphorylation of specific substrates with high selectivity and efficiency under mild, aqueous conditions. For example, the kinase PsiK has been shown to effectively phosphorylate a range of phenols[4][5].
-
Electrochemical C-H Phosphorylation: A cutting-edge technique that enables the direct formation of a C-P bond by activating a C-H bond electrochemically. This method avoids the need for pre-functionalized substrates and often proceeds without the need for metal catalysts or chemical oxidants, offering a greener alternative[6].
-
Photoredox-Catalyzed Phosphorylation: This method uses visible light and a photocatalyst to generate reactive radical intermediates that lead to phosphorylation. It has shown promise for the selective phosphorylation of specific amino acid residues, such as tyrosine, under mild conditions[7][8][9].
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
General Procedure for Phosphorylation using this compound (DICP)
Note: This is a general protocol and may require optimization for specific substrates.
-
To a solution of the alcohol or phenol (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Protocol for Atherton-Todd Reaction
-
In a reaction vessel, dissolve the alcohol, phenol, or amine (1.0 equiv) and a dialkyl phosphite (1.2 equiv) in a suitable solvent (e.g., chloroform).
-
Add a base (e.g., triethylamine, 1.5 equiv).
-
Stir the reaction mixture at room temperature, open to the air, for the required time (monitor by TLC).
-
Upon completion, wash the reaction mixture with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Representative Protocol for Mitsunobu Phosphorylation
-
To a solution of the alcohol (1.0 equiv), a phosphate pronucleophile (e.g., diphenyl phosphate, 1.2 equiv), and a phosphine (e.g., triphenylphosphine, 1.2 equiv) in an anhydrous solvent (e.g., THF) at 0 °C, add a solution of an azodicarboxylate (e.g., DIAD, 1.2 equiv) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours (monitor by TLC).
-
Concentrate the reaction mixture and purify the product by column chromatography to remove the phosphine oxide and hydrazide byproducts.
General Protocol for Biocatalytic Phosphorylation
-
In a buffered aqueous solution (e.g., Tris-HCl, pH 7.5), combine the substrate (1.0 equiv), a kinase (e.g., PsiK), and a phosphate donor (e.g., ATP, 1.5 equiv).
-
Add a divalent cation cofactor, typically MgCl2 (10 mM).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, quench the reaction by adding a denaturing agent (e.g., ethanol (B145695) or by heating).
-
Purify the phosphorylated product using appropriate chromatographic techniques (e.g., ion exchange or reversed-phase chromatography).
General Protocol for Electrochemical C-H Phosphorylation
-
In an undivided electrochemical cell equipped with two electrodes (e.g., graphite (B72142) anode and platinum cathode), dissolve the arene substrate and the phosphorus source (e.g., a dialkyl phosphite) in a suitable electrolyte solution (e.g., LiClO4 in acetonitrile).
-
Apply a constant current or potential and allow the electrolysis to proceed at room temperature.
-
Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
After completion, work up the reaction mixture by removing the electrolyte and solvent.
-
Purify the product by column chromatography.
General Protocol for Photoredox-Catalyzed Phosphorylation
-
In a reaction vessel, dissolve the substrate (e.g., a tyrosine-containing peptide), the phosphorus source, and a photocatalyst (e.g., a ruthenium or iridium complex) in a degassed solvent.
-
Add any necessary additives, such as a base or a radical initiator.
-
Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent and purify the product by chromatography.
Visualizing Cellular Signaling and Experimental Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. A phosphoryl radical-initiated Atherton–Todd-type reaction under open air - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in electrochemical C—H phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Phosphorylation of Tyrosine via a Radical Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective tyrosine bioconjugation via photoredox catalysis: One chemical step from native to bioorthogonal proteins - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
Safety Operating Guide
Proper Disposal of Diisopropyl Chlorophosphate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of diisopropyl chlorophosphate, this guide is intended for researchers, scientists, and drug development professionals. Strict adherence to the following procedures is crucial due to the compound's high toxicity.
This compound is a highly hazardous substance that is fatal if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. Proper disposal is not only a matter of regulatory compliance but is essential for ensuring the safety of laboratory personnel and protecting the environment. The primary and mandated method for the disposal of this compound is through a certified hazardous waste management service. However, for the decontamination of small spills or residual amounts on laboratory equipment, a chemical neutralization procedure can be considered with extreme caution.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its Safety Data Sheet (SDS). The following table summarizes key safety information:
| Hazard Category | GHS Hazard Statement | Precautionary Statements (selected) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Skin and Body Protection: A chemical-resistant laboratory coat, apron, and closed-toe shoes are required.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood. For emergencies or situations with potential for exposure outside of a fume hood, a self-contained breathing apparatus (SCBA) is necessary.
Primary Disposal Route: Hazardous Waste Management
The required and safest method for the disposal of bulk quantities of this compound and any contaminated materials is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Step-by-Step Hazardous Waste Disposal Protocol:
-
Segregation: Keep this compound waste separate from all other waste streams. It should be classified as a halogenated organic, acutely toxic waste.
-
Containerization: Use a designated, properly labeled, and chemically compatible waste container. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, corrosive).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not accumulate large quantities of waste.
Secondary Procedure: Laboratory-Scale Chemical Neutralization
For the decontamination of small spills or the cleaning of contaminated laboratory equipment, chemical neutralization through hydrolysis with a base can be performed. This procedure is based on the successful degradation of the structurally similar compound, diisopropyl fluorophosphate (B79755), with sodium hydroxide (B78521).[1]
Disclaimer: This procedure should be validated on a small scale in a controlled environment before being applied to larger quantities. The reaction can be exothermic, and appropriate cooling and safety measures must be in place.
Experimental Protocol for Neutralization:
Objective: To hydrolyze this compound into less toxic and water-soluble phosphate (B84403) salts.
Materials:
-
This compound (small, residual quantities)
-
1M Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Ice bath
-
pH indicator paper or a pH meter
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn. Have an ice bath ready to control the reaction temperature.
-
Reaction Setup: Place the contaminated equipment or a solution containing a small amount of this compound in the reaction vessel with a stir bar. If neutralizing a pure substance, it should be slowly added to a stirred, cooled solution of the base.
-
Addition of Base: Slowly and cautiously add an excess of 1M sodium hydroxide solution to the reaction vessel while stirring. The reaction is expected to be exothermic, so the addition should be dropwise, and the temperature of the reaction mixture should be monitored and controlled with the ice bath.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 48 hours to ensure complete hydrolysis.
-
Verification of Neutralization: After the reaction period, check the pH of the solution to ensure it is still basic (pH > 9). If necessary, add more NaOH solution.
-
Disposal of Reaction Mixture: Once the neutralization is complete, the resulting aqueous solution should be neutralized with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8. This final solution can then be disposed of as aqueous chemical waste, in accordance with local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these guidelines, you can ensure the safe and compliant disposal of this compound, minimizing risks to yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Diisopropyl chlorophosphate
This guide provides critical safety protocols, operational procedures, and disposal plans for handling Diisopropyl chlorophosphate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given its expected high toxicity, similar to related organophosphorus compounds, extreme caution is mandatory.
Hazard Summary
This compound is a highly hazardous chemical. Based on data for analogous compounds like Diisopropyl fluorophosphate (B79755) and Diethyl chlorophosphate, it is presumed to be fatal if swallowed, inhaled, or in contact with skin.[1][2] It is expected to cause severe skin and eye burns and is toxic to the respiratory system.[3][4] The substance is also sensitive to air and moisture.
Personal Protective Equipment (PPE)
Due to the severe hazards, a comprehensive PPE ensemble is required at all times when handling this compound. Work must be conducted in a designated area, such as a chemical fume hood.[5]
Required PPE Levels and Specifications
| PPE Category | Specification | Rationale |
| Respiratory Protection | A full-face respirator with a combination filter type ABEK is recommended, or a NIOSH-approved self-contained breathing apparatus (SCBA).[6][7] A respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1] | Protects against inhalation of fatal or toxic vapors and aerosols.[2] |
| Eye and Face Protection | Wear chemical safety goggles and a face shield, or a full-face respirator as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] | Prevents severe eye irritation and damage from splashes.[3][8] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).[8][9] It is advisable to wear double gloves (inner and outer).[6][7] Consult the glove manufacturer for specific compatibility and breakthrough time data. | Prevents skin absorption, which can be fatal.[1][2] |
| Body Protection | Wear a chemical-resistant suit or apron over a lab coat.[5][6] Protective clothing should be selected to prevent any possibility of skin contact.[1] All clothing worn during handling is considered contaminated and must be decontaminated or disposed of properly.[9] | Protects against skin contact and contamination of personal clothing. |
| Footwear | Wear closed-toe, chemical-resistant boots.[6][7] | Protects feet from spills. |
Operational Plan: Handling and Storage
All handling of this compound must occur within a certified chemical fume hood to control exposure.[5]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have spill cleanup materials and emergency response equipment readily accessible.
-
-
Handling:
-
Work with the smallest quantity of the substance possible.
-
Handle and open the container with care, as it is air and moisture-sensitive.
-
Avoid generating vapors or aerosols.
-
Do not eat, drink, or smoke in the handling area.[2]
-
-
Post-Handling:
-
Tightly close the container immediately after use.
-
Decontaminate all equipment and work surfaces with an appropriate solution (e.g., soap and water), disposing of cleaning materials as hazardous waste.[10]
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands and face thoroughly after work.[2]
-
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[5]
-
The storage area should be locked and accessible only to authorized personnel.[2]
-
Store away from incompatible materials such as water, strong oxidizing agents, alcohols, and strong bases.[3][10] Given that the related compound Diisopropyl fluorophosphate shows degradation at 4°C, storage at or below -10°C in a non-glass, airtight container is recommended for long-term stability.[11][12]
Emergency and Disposal Plans
Spill Response:
-
Evacuate the immediate danger area.
-
Alert colleagues and the area supervisor.
-
If safe to do so, ensure adequate ventilation.
-
Wearing full PPE, absorb the spill with an inert material like vermiculite, sand, or earth.[5]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]
-
Decontaminate the spill area thoroughly.[8]
Emergency First Aid Measures:
-
General Advice: First responders must protect themselves from exposure. Show the Safety Data Sheet to medical personnel.
-
Inhalation: Move the person to fresh air immediately. If breathing has stopped, provide artificial respiration. Call a physician or poison control center immediately.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[5] Call a physician immediately.
-
Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[5]
Disposal Plan: Waste material must be disposed of in accordance with all national and local regulations.
-
Segregation: Do not mix this compound waste with other waste streams. Collect all contaminated materials (e.g., gloves, absorbent pads, disposable labware) in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8]
-
Containerization: Use a designated, leak-proof, and compatible container for all waste.[8] Keep the container tightly closed and store it in a secure, ventilated area.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste disposal service.[8] Handle uncleaned containers with the same precautions as the product itself.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. abdurrahmanince.net [abdurrahmanince.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. research.uga.edu [research.uga.edu]
- 11. Synthesis and Storage Stability of Diisopropylfluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
